Product packaging for N-Cyclohexyl 3-aminobenzenesulfonamide(Cat. No.:CAS No. 61886-26-8)

N-Cyclohexyl 3-aminobenzenesulfonamide

Cat. No.: B1598379
CAS No.: 61886-26-8
M. Wt: 254.35 g/mol
InChI Key: DFMAKCBJDOFYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Cyclohexyl 3-aminobenzenesulfonamide (CAS 61886-26-8) is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol. This sulfonamide derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel small molecule inhibitors. A primary research application of this compound and its structural analogues is in the inhibition of PPM1D, a serine/threonine phosphatase that is a compelling target in oncology . PPM1D is recurrently activated in various cancers and plays a key role in negatively regulating the DNA damage response and suppressing the p53 tumor suppressor pathway . Research indicates that inhibiting PPM1D can impair tumor growth, making it the subject of multiple drug discovery efforts . Structure-activity relationship (SAR) studies have shown that the sulfonamide core and cyclohexyl moiety are important structural features for developing potent and selective allosteric inhibitors of PPM1D . Furthermore, the benzenesulfonamide scaffold is extensively investigated for its properties as a carbonic anhydrase inhibitor, targeting isoforms such as the tumor-associated hCA IX . This line of research holds significant potential for developing new anticancer agents aimed at disrupting the acid-base balance within hypoxic tumor microenvironments . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O2S B1598379 N-Cyclohexyl 3-aminobenzenesulfonamide CAS No. 61886-26-8

Properties

IUPAC Name

3-amino-N-cyclohexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMAKCBJDOFYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400923
Record name 3-Amino-N-cyclohexylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61886-26-8
Record name 3-Amino-N-cyclohexylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-N1-CYCLOHEXYLBENZENESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Cyclohexyl-3-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of N-Cyclohexyl-3-aminobenzenesulfonamide. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental physicochemical characteristics, predicted properties, and detailed experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical methodologies for the characterization of this and similar sulfonamide compounds.

Introduction

N-Cyclohexyl-3-aminobenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. The structural combination of a flexible cyclohexyl ring, an aromatic core, and the pharmacologically significant sulfonamide group makes it a molecule of interest for further investigation. A thorough understanding of its physical properties is a critical prerequisite for any application, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This guide provides a detailed exploration of these properties and the methodologies for their assessment.

Molecular Structure and Core Properties

The foundational attributes of N-Cyclohexyl-3-aminobenzenesulfonamide are summarized below. These properties are derived from its molecular structure and form the basis for its macroscopic physical behavior.

PropertyValueSource
IUPAC Name 3-amino-N-cyclohexylbenzenesulfonamide[1]
CAS Number 61886-26-8[2][3]
Molecular Formula C₁₂H₁₈N₂O₂S[2][3]
Molecular Weight 254.35 g/mol [2][3]
Purity (typical) ≥98%[3][4]
Canonical SMILES C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)N
InChI Key DFMAKCBJDOFYEO-UHFFFAOYSA-N[1]

Molecular Structure Visualization:

Caption: 2D structure of N-Cyclohexyl-3-aminobenzenesulfonamide.

Thermal Properties

Melting Point

The melting point is a key physical constant used for the identification and purity assessment of a solid compound. For a closely related compound, 3-Aminobenzenesulfonamide, a melting point of 141-143 °C has been reported. It is expected that the N-cyclohexyl substitution would influence this value.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a substance.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of N-Cyclohexyl-3-aminobenzenesulfonamide into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample.

  • Reference Pan: Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

    • Maintain a constant flow of an inert gas (e.g., nitrogen) throughout the experiment to prevent oxidation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

DSC Workflow Visualization:

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh Sample (2-5 mg) encapsulate Encapsulate in Al Pan weigh->encapsulate load Load Sample & Reference encapsulate->load program Run Thermal Program (e.g., 10 °C/min) load->program thermogram Obtain Thermogram program->thermogram analyze Determine Onset Temp (Melting Point) thermogram->analyze

Caption: Workflow for Melting Point Determination by DSC.

Boiling Point

Due to the presence of polar functional groups and a relatively high molecular weight, N-Cyclohexyl-3-aminobenzenesulfonamide is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. Therefore, experimental determination would likely require vacuum distillation.

Solubility Profile

Solubility is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of N-Cyclohexyl-3-aminobenzenesulfonamide is dependent on the solvent's polarity and its ability to form hydrogen bonds.

Predicted Solubility:

  • Aqueous Solubility: Expected to be low due to the presence of the nonpolar cyclohexyl and phenyl groups. The amino and sulfonamide groups will contribute to some water solubility.

  • Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO): Expected to have moderate to good solubility due to the potential for hydrogen bonding and dipole-dipole interactions.

  • Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have low solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • N-Cyclohexyl-3-aminobenzenesulfonamide

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

  • Scintillation vials

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of N-Cyclohexyl-3-aminobenzenesulfonamide to a known volume of each solvent in separate vials. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Reporting: The solubility is reported as the average of multiple determinations in units such as mg/mL or µM.

Spectroscopic Properties

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to characteristic splitting patterns.

  • Cyclohexyl Protons: A complex multiplet in the aliphatic region (typically δ 1.0-2.0 ppm) due to the protons on the cyclohexyl ring.

  • Amine (NH₂) Protons: A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

  • Sulfonamide (NH) Proton: A signal that may be a singlet or coupled to the adjacent cyclohexyl proton, its chemical shift will be concentration and solvent-dependent.

Predicted ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the downfield region (typically δ 110-150 ppm).

  • Cyclohexyl Carbons: Signals in the upfield region (typically δ 20-50 ppm).

Experimental Protocol: Acquisition of NMR Spectra

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 500 MHz).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-Cyclohexyl-3-aminobenzenesulfonamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using standard acquisition parameters.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

NMR Data Acquisition Workflow:

G A Dissolve Sample in Deuterated Solvent B Place in NMR Spectrometer A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum B->D E Process Data (FT, Phasing, Baseline) C->E D->E F Assign Chemical Shifts E->F

Caption: General Workflow for NMR Spectrum Acquisition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FTIR Spectral Features:

  • N-H Stretching (Amine): Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • N-H Stretching (Sulfonamide): A band in the region of 3200-3300 cm⁻¹.

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.

  • S=O Stretching (Sulfonamide): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1130 cm⁻¹ (symmetric).

  • C=C Stretching (Aromatic): Bands in the region of 1600-1450 cm⁻¹.

Experimental Protocol: Acquisition of an FTIR Spectrum

Instrumentation: A Fourier-Transform Infrared Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid N-Cyclohexyl-3-aminobenzenesulfonamide sample onto the ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact and record the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the key physical properties of N-Cyclohexyl-3-aminobenzenesulfonamide. While a comprehensive set of experimentally determined data is not yet available in the public domain, the protocols and theoretical considerations presented herein offer a robust starting point for researchers. The methodologies for assessing thermal properties, solubility, and spectroscopic characteristics are well-established and, when applied, will yield the critical data necessary for the successful application of this compound in research and development.

References

N-Cyclohexyl 3-aminobenzenesulfonamide chemical structure and CAS number 61886-26-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Cyclohexyl-3-aminobenzenesulfonamide (CAS 61886-26-8)

This guide provides a comprehensive technical overview of N-Cyclohexyl-3-aminobenzenesulfonamide, a molecule of interest in synthetic chemistry and drug discovery. We will delve into its chemical identity, structural features, and its role as a versatile chemical building block.

Introduction and Chemical Identity

N-Cyclohexyl-3-aminobenzenesulfonamide (CAS Number: 61886-26-8) is a substituted aromatic sulfonamide. Structurally, it is characterized by a central benzenesulfonamide core with a cyclohexyl group attached to the sulfonamide nitrogen and an amino group at the meta-position (position 3) of the benzene ring. This arrangement of functional groups—a primary aromatic amine and a secondary sulfonamide—makes it a valuable intermediate in organic synthesis. The presence of the cyclohexyl group imparts lipophilicity, while the amino and sulfonamide moieties provide sites for further chemical modification.

Physicochemical and Structural Properties

The fundamental properties of N-Cyclohexyl-3-aminobenzenesulfonamide are summarized below. These data are critical for designing synthetic routes, predicting solubility, and understanding its behavior in various chemical environments.

PropertyValueSource
CAS Number 61886-26-8
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol
Canonical SMILES C1CCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)N
InChI InChI=1S/C12H18N2O2S/c13-11-5-4-6-12(10-11)17(15,16)14-9-7-2-1-3-8-9/h4-6,9-10,14H,1-3,7-8,13H2
Appearance White to off-white powder
Structural Visualization

The two-dimensional chemical structure of N-Cyclohexyl-3-aminobenzenesulfonamide is depicted below, illustrating the connectivity of the aromatic ring, the sulfonamide linker, and the aliphatic cyclohexyl group.

Caption: 2D structure of N-Cyclohexyl-3-aminobenzenesulfonamide.

Synthesis and Derivatization Potential

N-Cyclohexyl-3-aminobenzenesulfonamide is primarily utilized as a chemical intermediate. Its synthesis and subsequent reactions are governed by the reactivity of its primary aromatic amine and secondary sulfonamide functionalities.

Retrosynthetic Analysis

A plausible synthetic route involves the reaction between 3-nitrobenzenesulfonyl chloride and cyclohexylamine, followed by the reduction of the nitro group to an amine. This common pathway is efficient for constructing substituted sulfonamides.

retrosynthesis Target N-Cyclohexyl-3-aminobenzenesulfonamide Intermediate N-Cyclohexyl-3-nitrobenzenesulfonamide Target->Intermediate Reduction of Nitro Group Reagents 3-Nitrobenzenesulfonyl Chloride + Cyclohexylamine Intermediate->Reagents Sulfonamide Formation

Caption: Retrosynthetic pathway for N-Cyclohexyl-3-aminobenzenesulfonamide.

Key Reactions for Derivatization

The true value of this compound lies in its potential for further chemical modification, making it a versatile scaffold in drug discovery programs.

  • N-Acylation/N-Alkylation: The primary amino group is a nucleophile and can readily undergo acylation or alkylation reactions to introduce a wide variety of substituents. This is a common strategy for library synthesis in medicinal chemistry.

  • Diazotization: The aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer or related reactions.

  • Sulfonamide Modification: While the sulfonamide N-H bond is less reactive than the aromatic amine, it can be deprotonated with a strong base and subsequently alkylated, although this typically requires more forcing conditions.

Applications in Research and Development

While specific, high-profile applications of N-Cyclohexyl-3-aminobenzenesulfonamide itself are not extensively documented in top-tier journals, its structural motifs are present in molecules with known biological activity. Its primary role is as a building block or scaffold for the synthesis of more complex target molecules.

For instance, the aminobenzenesulfonamide core is a key feature in a number of pharmacologically active compounds, including certain diuretics, antibacterial agents (sulfa drugs), and kinase inhibitors. The N-cyclohexyl group can serve to occupy hydrophobic pockets in protein binding sites, potentially enhancing potency or selectivity. Researchers in drug development would acquire this compound not as an end-product, but as a starting material for a multi-step synthesis campaign aimed at producing novel chemical entities for screening.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling N-Cyclohexyl-3-aminobenzenesulfonamide.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before use.

Conclusion

N-Cyclohexyl-3-aminobenzenesulfonamide is a valuable, though not widely known, chemical intermediate. Its utility is derived from its bifunctional nature, offering two distinct reaction sites for chemical elaboration. For research, development, and medicinal chemists, this compound represents a versatile starting point for the synthesis of new molecular entities, particularly in the exploration of new therapeutic agents based on the sulfonamide scaffold. Its straightforward synthesis and potential for diverse derivatization ensure its continued relevance in the field of organic synthesis.

An In-Depth Technical Guide to N-Cyclohexyl-3-aminobenzenesulfonamide: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexyl-3-aminobenzenesulfonamide has emerged as a molecule of significant interest within the field of medicinal chemistry and drug discovery. Its primary recognition comes from its classification as a "Protein Degrader Building Block," positioning it as a valuable starting material for the synthesis of novel therapeutics, particularly in the burgeoning area of Targeted Protein Degradation (TPD).[1] This guide provides a comprehensive overview of its chemical properties, a logical synthesis protocol, and its pivotal role in the rational design of Proteolysis-Targeting Chimeras (PROTACs).

Core Molecular and Physical Properties

N-Cyclohexyl-3-aminobenzenesulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with an amino group and a cyclohexyl-sulfamoyl group. These features are critical to its function as a versatile chemical scaffold.

Table 1: Physicochemical Properties of N-Cyclohexyl-3-aminobenzenesulfonamide

PropertyValueSource(s)
IUPAC Name 3-amino-N-cyclohexylbenzenesulfonamide[2]
CAS Number 61886-26-8[2][3][4][5]
Molecular Formula C₁₂H₁₈N₂O₂S[3][4][5]
Molecular Weight 254.35 g/mol [2][3]
Purity Typically ≥98%[2][6]
Storage Room Temperature or -20°C[2][3]

Synthesis Methodology: A Chemically Validated Approach

The synthesis of N-Cyclohexyl-3-aminobenzenesulfonamide is achieved through a standard nucleophilic substitution reaction, a cornerstone of sulfonamide chemistry. The primary amine of cyclohexylamine acts as a nucleophile, attacking the electrophilic sulfur atom of a benzenesulfonyl chloride derivative, displacing the chloride leaving group.

The logical and most direct synthetic route involves the reaction between 3-aminobenzenesulfonyl chloride and cyclohexylamine . A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of N-Cyclohexyl-3-aminobenzenesulfonamide

This protocol is based on established chemical principles for sulfonamide synthesis and should be adapted and optimized under appropriate laboratory conditions.

Materials:

  • 3-Aminobenzenesulfonyl chloride (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Addition of Base and Amine: To the stirred solution, add triethylamine (1.5 eq). Subsequently, add cyclohexylamine (1.1 eq) dropwise at 0 °C (ice bath). The dropwise addition helps to control any exotherm.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes) to afford the pure N-Cyclohexyl-3-aminobenzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 3-Aminobenzenesulfonyl Chloride reaction Nucleophilic Substitution in Anhydrous DCM, 0°C to RT r1->reaction r2 Cyclohexylamine r2->reaction base Triethylamine (Base) base->reaction workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) reaction->workup Quench purification Flash Chromatography workup->purification Isolate product N-Cyclohexyl-3-aminobenzenesulfonamide purification->product Yields

Caption: General workflow for the synthesis of N-Cyclohexyl-3-aminobenzenesulfonamide.

Application in Targeted Protein Degradation (TPD)

The primary value of N-Cyclohexyl-3-aminobenzenesulfonamide for drug discovery professionals lies in its utility as a building block for PROTACs. PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7]

This molecule contains two key functional handles:

  • The 3-amino group : This primary aromatic amine is an ideal attachment point, or "exit vector," for a chemical linker. Through standard amide bond formation or other coupling chemistries, this site allows for the covalent attachment of a linker that is subsequently connected to a ligand for a POI.

  • The N-Cyclohexyl-benzenesulfonamide core : This structural motif itself may serve as a ligand or a fragment that binds to a component of the ubiquitin-proteasome system, such as an E3 ligase. While ligands for well-known E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are common, there is a pressing need to discover novel ligands for the over 600 E3 ligases encoded in the human genome to expand the scope and selectivity of TPD.[8][9] Arylsulfonamides, for instance, are a class of compounds that have been identified as ligands for E3 ligases.

PROTAC_Structure cluster_mol N-Cyclohexyl-3-aminobenzenesulfonamide Scaffold mol N-Cyclohexyl- benzenesulfonamide Core 3-Amino Group (Linker Attachment Site) linker Chemical Linker mol:f1->linker e3_ligase E3 Ubiquitin Ligase mol:f0->e3_ligase Binds to poi_ligand Ligand for Protein of Interest (POI) linker->poi_ligand poi Protein of Interest (POI) poi_ligand->poi Binds to

Caption: Role of N-Cyclohexyl-3-aminobenzenesulfonamide in a PROTAC construct.

The causality behind using this specific building block is rooted in the principles of modular drug design. By providing a stable, readily functionalized core, it allows researchers to rapidly synthesize a library of PROTACs. Scientists can keep the N-Cyclohexyl-3-aminobenzenesulfonamide portion constant while varying the linker and the POI ligand to screen for optimal degradation of a specific target protein. This modularity accelerates the discovery of potent and selective protein degraders.

Safety and Handling

As with all laboratory chemicals, N-Cyclohexyl-3-aminobenzenesulfonamide should be handled with appropriate care. Based on safety data for structurally related aminobenzenesulfonamides, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, such as a chemical fume hood. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • Inhalation: Move person to fresh air.

  • In all cases of exposure, seek immediate medical attention.

Conclusion

N-Cyclohexyl-3-aminobenzenesulfonamide is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its defined structure, predictable reactivity, and key functional handles make it a valuable building block for researchers developing next-generation therapeutics based on targeted protein degradation. Understanding its fundamental properties and synthetic rationale is the first step for scientists aiming to harness its potential in creating novel drugs for previously "undruggable" targets.

References

An In-depth Technical Guide on the Core Mechanism of Action Hypotheses for N-Cyclohexyl-3-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexyl-3-aminobenzenesulfonamide is a synthetic aromatic sulfonamide derivative. While specific literature on this exact molecule is sparse, the broader class of benzenesulfonamides has been extensively studied, revealing a primary mechanism of action centered on the inhibition of carbonic anhydrases (CAs). This guide synthesizes the established knowledge of benzenesulfonamide pharmacology to propose and detail a primary and an alternative hypothesis for the mechanism of action of N-Cyclohexyl-3-aminobenzenesulfonamide. We provide a comprehensive framework for the experimental validation of these hypotheses, including detailed protocols and data interpretation guidelines. This document is intended to serve as a foundational resource for researchers initiating investigations into the biological activities of this compound.

Introduction: The Prominence of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Historically, this scaffold is most famously associated with the development of antibacterial sulfa drugs. Their mechanism of action involves the competitive inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[1] This foundational discovery paved the way for the exploration of benzenesulfonamide derivatives as inhibitors of other key enzymes.

A significant body of contemporary research has focused on the interaction of benzenesulfonamides with carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation, ion transport, and various physiological and pathological processes. The inhibitory action of benzenesulfonamides against CAs has been leveraged to develop drugs for glaucoma, epilepsy, and more recently, cancer.[3][4][5]

Given the structural features of N-Cyclohexyl-3-aminobenzenesulfonamide, a primary hypothesis for its mechanism of action is the inhibition of one or more carbonic anhydrase isoforms.

Primary Hypothesis: Inhibition of Carbonic Anhydrase Isoforms

The most plausible mechanism of action for N-Cyclohexyl-3-aminobenzenesulfonamide is the inhibition of carbonic anhydrases. The unsubstituted sulfonamide group is a classic zinc-binding group that can coordinate to the Zn2+ ion in the active site of CA enzymes, leading to potent inhibition. The N-cyclohexyl and 3-amino substitutions on the benzene ring will influence the binding affinity and selectivity for different CA isoforms.

The Rationale for Carbonic Anhydrase Inhibition

Benzenesulfonamide-based CA inhibitors (CAIs) are well-documented.[3][4][5] The sulfonamide moiety mimics the transition state of the CO2 hydration reaction. The nitrogen atom of the sulfonamide group coordinates with the zinc ion in the enzyme's active site, while the rest of the molecule can form additional interactions with amino acid residues lining the active site cavity. These interactions determine the inhibitor's potency and isoform selectivity.

There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles. Key isoforms include:

  • CA I and II: Cytosolic enzymes, with CA II being the most widespread and physiologically dominant isoform.[4]

  • CA IV: A membrane-bound isoform.

  • CA VII: A cytosolic isoform found in the brain, implicated in epileptogenesis.[3][5]

  • CA IX and XII: Transmembrane isoforms that are overexpressed in many types of cancer and contribute to the acidification of the tumor microenvironment.[4][6]

The specific substitution pattern of N-Cyclohexyl-3-aminobenzenesulfonamide, particularly the lipophilic cyclohexyl group, may confer selectivity towards certain CA isoforms.

Proposed Signaling Pathway

The direct molecular interaction of N-Cyclohexyl-3-aminobenzenesulfonamide with carbonic anhydrase is the primary signaling event. The downstream consequences of this inhibition will depend on the specific CA isoform being targeted and the cellular context. For instance, inhibition of tumor-associated CA IX would lead to an increase in the pH of the tumor microenvironment, potentially sensitizing cancer cells to chemotherapy and immunotherapy.

Carbonic Anhydrase Inhibition Pathway Figure 1: Proposed Carbonic Anhydrase Inhibition Pathway cluster_extracellular Extracellular Space cluster_cell Cell CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int H2O_ext H2O H_ext H+ HCO3_ext HCO3- H2O_int H2O H_int H+ H_int->H_ext Transport HCO3_int HCO3- HCO3_int->HCO3_ext Transport CA Carbonic Anhydrase (e.g., CA IX) H_intHCO3_int H_intHCO3_int CA->H_intHCO3_int N_Cyclohexyl N-Cyclohexyl-3-aminobenzenesulfonamide N_Cyclohexyl->CA Inhibition H2O_intCO2_int H2O_intCO2_int H2O_intCO2_int->CA

Caption: Proposed mechanism of N-Cyclohexyl-3-aminobenzenesulfonamide inhibiting carbonic anhydrase.

Experimental Validation Workflow

A systematic approach is required to validate this hypothesis, moving from broad screening to specific isoform inhibition and cellular effects.

2.3.1. In Vitro Enzyme Inhibition Assays

The initial step is to determine if N-Cyclohexyl-3-aminobenzenesulfonamide inhibits carbonic anhydrase activity. A stopped-flow spectrophotometric assay is the gold standard for measuring CA activity.

Protocol: Stopped-Flow CO2 Hydration Assay

  • Reagents and Buffers:

    • Purified human CA isoforms (I, II, VII, IX, etc.)

    • HEPES buffer (pH 7.5)

    • Phenol red pH indicator

    • CO2-saturated water

    • N-Cyclohexyl-3-aminobenzenesulfonamide stock solution (in DMSO)

    • Acetazolamide (a known pan-CA inhibitor) as a positive control.

  • Procedure:

    • Equilibrate all solutions to 25°C.

    • In one syringe of the stopped-flow instrument, load the enzyme solution (e.g., 10 µM CA in HEPES buffer with phenol red).

    • In the second syringe, load the CO2-saturated water.

    • Rapidly mix the two solutions. The hydration of CO2 will cause a pH drop, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.

    • To measure inhibition, pre-incubate the enzyme with varying concentrations of N-Cyclohexyl-3-aminobenzenesulfonamide for 15 minutes before mixing with the CO2 solution.

    • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Data Analysis:

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation if the mechanism is competitive.

Parameter Description Expected Outcome for a CAI
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.Low nanomolar to micromolar range.
Ki Inhibition constant, a measure of the inhibitor's binding affinity.A low Ki value indicates high affinity.
Selectivity Ratio of Ki values for different CA isoforms.May show selectivity for certain isoforms.
2.3.2. Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context. This assay measures the change in the thermal stability of a target protein upon ligand binding.

Protocol: Cellular Thermal Shift Assay

  • Cell Culture:

    • Use a cell line that expresses the target CA isoform(s) (e.g., MDA-MB-231 for CA IX).[4]

  • Procedure:

    • Treat intact cells with N-Cyclohexyl-3-aminobenzenesulfonamide or a vehicle control.

    • Heat aliquots of the cell lysates to a range of temperatures.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the soluble protein fraction by Western blotting using an antibody specific for the target CA isoform.

  • Data Analysis:

    • A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating stabilization upon binding.

Experimental Validation Workflow Figure 2: Workflow for Validating the Carbonic Anhydrase Inhibition Hypothesis Start Start: Hypothesis Formulation InVitro In Vitro Enzyme Inhibition Assays (Stopped-Flow) Start->InVitro CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) InVitro->CETSA If potent inhibition observed CellBased Cell-Based Functional Assays (e.g., pH measurement, proliferation) CETSA->CellBased If target engagement confirmed InVivo In Vivo Models (e.g., Xenograft tumor models) CellBased->InVivo If cellular activity observed Conclusion Conclusion: Mechanism of Action Confirmed/Refuted InVivo->Conclusion

Caption: A stepwise approach to experimentally validate the primary hypothesis.

Alternative Hypothesis: Modulation of Other Cellular Targets

While carbonic anhydrase inhibition is the most probable mechanism, it is prudent to consider alternative possibilities, especially if in vitro CA assays yield negative results. The benzenesulfonamide scaffold is present in drugs with other mechanisms of action.

Rationale for Alternative Targets
  • Kinase Inhibition: Some sulfonamide-containing compounds have been shown to inhibit protein kinases.

  • Ion Channel Modulation: The structural features of N-Cyclohexyl-3-aminobenzenesulfonamide might allow it to interact with ion channels.

  • Receptor Antagonism: Aromatic sulfonamides have been reported to act as antagonists for certain receptors, such as metabotropic glutamate receptors, although the structures are generally more complex.[7]

Experimental Approach for Target Deconvolution

If the primary hypothesis is not supported, a broader, unbiased screening approach is necessary to identify the molecular target(s) of N-Cyclohexyl-3-aminobenzenesulfonamide.

3.2.1. Phenotypic Screening

Begin with a panel of cell-based assays to identify a robust and reproducible cellular phenotype. This could include assays for:

  • Cell viability and proliferation in a diverse panel of cell lines.

  • Apoptosis and cell cycle analysis.

  • Cell migration and invasion.

3.2.2. Target Identification Strategies

Once a clear phenotype is established, employ one or more of the following target identification methods:

  • Affinity Chromatography: Immobilize N-Cyclohexyl-3-aminobenzenesulfonamide on a solid support and use it to pull down binding partners from cell lysates. Identify the bound proteins by mass spectrometry.

  • Computational Target Prediction: Use in silico methods to screen the structure of N-Cyclohexyl-3-aminobenzenesulfonamide against a library of known protein structures to predict potential binding partners.

  • Kinome Screening: If a kinase-related phenotype is suspected, screen the compound against a large panel of recombinant kinases to identify direct inhibitory activity.

Conclusion and Future Directions

This guide proposes a primary, highly plausible mechanism of action for N-Cyclohexyl-3-aminobenzenesulfonamide centered on the inhibition of carbonic anhydrases. The provided experimental workflows offer a clear and robust path to validating this hypothesis. It is crucial to approach this investigation systematically, starting with direct enzyme inhibition assays and progressing to cellular and in vivo models. Should the primary hypothesis prove incorrect, the outlined strategies for target deconvolution will be invaluable in uncovering the true molecular mechanism of this compound. The insights gained from these studies will be instrumental in guiding the future development and potential therapeutic applications of N-Cyclohexyl-3-aminobenzenesulfonamide.

References

N-Cyclohexyl 3-aminobenzenesulfonamide: An In-Depth Technical Guide to its Potential as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation and the Quest for Novel Building Blocks

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to the selective elimination of disease-causing proteins.[1][2] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to tag proteins of interest for destruction.[3] At the heart of this technology are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which act as bridges between a target protein and an E3 ubiquitin ligase.[4][5] The vast majority of PROTACs developed to date recruit one of two E3 ligases: von Hippel-Lindau (VHL) or Cereblon (CRBN).[2]

Cereblon, a substrate receptor for the CUL4-RBX1-DDB1 E3 ligase complex (CRL4^CRBN^), has been a particularly fruitful target for hijacking.[6][7] The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs lenalidomide and pomalidomide, function as "molecular glues" that modulate CRBN's substrate specificity has paved the way for their use as E3 ligase-recruiting moieties in PROTACs.[7][8][9] However, the therapeutic landscape demands a broader chemical toolbox. The quest for novel, structurally distinct CRBN binders is critical to expand the accessible proteome, overcome resistance, and fine-tune the physicochemical properties of degraders.[10][11][12]

This technical guide delves into the potential of N-Cyclohexyl 3-aminobenzenesulfonamide as a novel, exploratory building block for the construction of protein degraders. While not a classically recognized CRBN ligand, its structural features present an intriguing starting point for rational design. We will explore its hypothetical engagement with CRBN, provide a conceptual framework for its incorporation into a PROTAC, and detail the rigorous experimental workflows required to validate its function.

The Cereblon E3 Ligase: A Central Hub for Targeted Degradation

To appreciate the potential of any new building block, one must first understand the machinery it aims to recruit. The CRL4^CRBN^ E3 ligase complex plays a pivotal role in cellular homeostasis by ubiquitinating specific proteins, marking them for degradation by the 26S proteasome.

The key interaction for TPD occurs within a specific pocket on the CRBN protein. IMiDs, the canonical CRBN ligands, bind within a tri-tryptophan "hydrophobic pocket" in the thalidomide-binding domain (TBD) of CRBN.[1][13][14] The glutarimide moiety of these drugs is essential for this interaction, forming crucial hydrogen bonds with the protein backbone, while the phthalimide portion is more solvent-exposed, providing an attachment point for linkers in PROTAC design without disrupting CRBN binding.[6][7] It is this binding event that alters the surface of CRBN, creating a neomorphic interface that recruits new protein substrates (termed "neosubstrates") for ubiquitination and subsequent degradation.[8][15]

Below is a diagram illustrating the fundamental mechanism of CRBN-mediated protein degradation by a PROTAC.

G cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary Binds Warhead PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary CRBN CRL4-CRBN E3 Ligase Complex CRBN->Ternary Binds E3 Ligand PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Cascade (E1-E2-E3) Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Workflow of PROTAC-mediated protein degradation via the CRBN E3 ligase.

This compound: A Hypothetical CRBN Binder

This compound is a commercially available compound with the following chemical properties:

PropertyValue
Molecular Formula C₁₂H₁₈N₂O₂S[6]
Molecular Weight 254.35 g/mol [6]
CAS Number 61886-26-8[6]

While direct evidence of its binding to CRBN is not present in peer-reviewed literature, we can hypothesize a potential binding mode based on established structure-activity relationships (SAR) of other CRBN ligands and sulfonamide-containing molecules. Recent studies have highlighted aryl sulfonamides as molecular glues for the DCAF15 E3 ligase, demonstrating that the sulfonamide moiety can participate in protein-protein interactions.[4][5]

Rationalizing a Potential Binding Mode:

The core structure of this compound features several key functional groups that could theoretically interact with the CRBN binding pocket:

  • Sulfonamide Group (-SO₂NH-) : This group is a strong hydrogen bond donor and acceptor. It could potentially form hydrogen bonds with amino acid residues in the CRBN pocket, analogous to the glutarimide moiety of IMiDs.

  • Aromatic Ring : The benzene ring can engage in hydrophobic and π-stacking interactions within the tri-tryptophan pocket.

  • Amino Group (-NH₂) : The 3-amino group provides a crucial vector for linker attachment. Its position on the benzene ring allows a linker to extend outwards from the CRBN pocket, minimizing steric hindrance, a critical feature for PROTAC design.

  • Cyclohexyl Group : This bulky, hydrophobic group would likely be solvent-exposed, but its conformation could influence the overall orientation of the molecule within the binding site.

The diagram below illustrates a hypothetical binding mode of this compound within the CRBN binding pocket.

G cluster_ligand This compound CRBN_Pocket CRBN Tri-Trp Binding Pocket Sulfonamide Sulfonamide Moiety (-SO2NH-) Sulfonamide->CRBN_Pocket Potential H-Bonds Benzene Benzene Ring Benzene->CRBN_Pocket π-Stacking / Hydrophobic Interactions Amino Amino Group (-NH2) (Linker Attachment Point) Cyclohexyl Cyclohexyl Group PROTAC_Linker Linker to Warhead Amino->PROTAC_Linker Covalent Linkage

Caption: Hypothetical interaction of the building block with the CRBN binding pocket.

Experimental Workflow: From Concept to Validated Degrader

The development of a novel PROTAC using an untested building block like this compound requires a systematic, multi-stage validation process.

Part 1: Synthesis of a Hypothetical PROTAC

To illustrate the process, we will conceptualize the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. The warhead will be based on JQ1, a known BRD4 inhibitor.

Conceptual PROTAC Structure:

(BRD4 Warhead: JQ1 derivative) --- (Linker: Polyethylene glycol - PEG) --- (E3 Ligand: this compound derivative)

Step-by-Step Synthetic Protocol (Illustrative):

This protocol is a conceptual adaptation of established solid-phase PROTAC synthesis methodologies.[16]

  • Functionalization of the E3 Ligand Building Block:

    • Objective: Prepare the this compound core for linker attachment.

    • Procedure:

      • Protect the sulfonamide nitrogen if necessary, using a standard protecting group like Boc anhydride.

      • The primary amino group (-NH₂) is the reactive handle. It will be coupled to a linker with a terminal carboxylic acid.

  • Linker and Warhead Preparation:

    • Objective: Prepare a JQ1 derivative with a terminal functional group for coupling.

    • Procedure:

      • Synthesize or procure a JQ1 analog containing a carboxylic acid, for example, at the t-butyl ester position.

      • Synthesize or procure a bifunctional PEG linker (e.g., with a terminal amine on one end and a carboxylic acid on the other).

  • PROTAC Assembly (Amide Coupling):

    • Objective: Covalently link the three components.

    • Procedure:

      • Step A (Warhead-Linker Conjugation): React the carboxylated JQ1 analog with the amine-PEG-acid linker using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide).

      • Purify the JQ1-linker intermediate using reverse-phase HPLC.

      • Step B (Final Coupling): React the purified JQ1-linker intermediate (which now has a free carboxylic acid) with the deprotected this compound. Use the same coupling conditions (HATU/DIPEA in DMF).

      • Final Purification: Purify the final PROTAC molecule via reverse-phase HPLC and confirm its identity and purity (>95%) using LC-MS and NMR spectroscopy.

G cluster_reactants Starting Materials cluster_steps Synthetic Steps start Warhead JQ1-COOH (BRD4 Warhead) start->Warhead Linker NH2-PEG-COOH (Bifunctional Linker) start->Linker E3_Ligand N-Cyclohexyl 3-aminobenzenesulfonamide start->E3_Ligand end Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Warhead->Step1 Linker->Step1 Step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) E3_Ligand->Step2 Intermediate JQ1-Linker Intermediate (JQ1-PEG-COOH) Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Final_PROTAC->end

Caption: Conceptual synthetic workflow for the assembly of a hypothetical PROTAC.

Part 2: Biophysical and Biochemical Validation

Once synthesized, the PROTAC's ability to engage its targets and form the crucial ternary complex must be verified.

AssayPurposePrinciple
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) Quantify binary binding affinity of the PROTAC to CRBN and BRD4 independently.Measures changes in refractive index (SPR) or heat (ITC) upon binding to determine kinetic and thermodynamic parameters.[10]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Confirm ternary complex (BRD4-PROTAC-CRBN) formation.Measures energy transfer between fluorescently labeled BRD4 and CRBN, which only occurs when they are brought into proximity by the PROTAC.[11]
In Vitro Ubiquitination Assay Demonstrate that the ternary complex is functional and leads to BRD4 ubiquitination.Reconstitutes the ubiquitination cascade (E1, E2, E3, Ubiquitin, ATP) in a test tube. Ubiquitinated BRD4 is detected by Western blot.[11]
Part 3: Cell-Based Assays for Degradation and Biological Effect

The ultimate test of a PROTAC is its ability to induce target degradation in a cellular context and elicit a desired biological response.

Step-by-Step Protocol for Cellular Degradation Assessment:

  • Cell Culture: Culture a relevant cancer cell line that expresses both BRD4 and CRBN (e.g., MV4-11 acute myeloid leukemia cells).

  • Compound Treatment: Treat cells with a dose-response curve of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include vehicle (DMSO) and negative controls (e.g., warhead alone, E3 ligand alone).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for BRD4.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.

  • Data Analysis:

    • Quantify the band intensity for BRD4 and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the BRD4 signal to the loading control signal for each sample.

    • Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Expected Outcome: A successful PROTAC will show a dose- and time-dependent reduction in BRD4 protein levels, while the controls will show no effect.

AssayPurposePrinciple
Western Blot / Capillary-Based Immunoassay Measure the level of target protein degradation in cells.The most common methods to quantify protein levels post-treatment.[17]
Quantitative Proteomics (MS-based) Assess the selectivity of the degrader across the entire proteome.Identifies and quantifies thousands of proteins, revealing potential off-target degradation, including known CRBN neosubstrates.[17]
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Determine the functional consequence of BRD4 degradation.Measures ATP levels as an indicator of metabolically active, viable cells. BRD4 degradation is expected to inhibit proliferation in sensitive cell lines.
NanoBRET™ Target Engagement Assay Confirm target engagement and ternary complex formation in live cells.A bioluminescence resonance energy transfer (BRET) assay to measure protein-protein interactions in real-time within the cell.[17][18]

Conclusion and Future Directions

This compound represents an unexplored scaffold in the rapidly evolving field of targeted protein degradation. While its utility as a CRBN-recruiting building block remains hypothetical, this guide provides a comprehensive, scientifically grounded framework for its evaluation. The principles of rational design, based on the known structure of the CRBN binding pocket, suggest that its sulfonamide and aromatic functionalities could be leveraged for productive interactions.

The true potential of this and other novel building blocks can only be unlocked through rigorous chemical synthesis and multi-layered biological validation, as outlined in the experimental workflows. Success in this endeavor would not only validate this compound as a new tool for TPD but also broaden the chemical diversity of E3 ligase recruiters, a critical step toward drugging the entire proteome and developing next-generation therapeutics.

References

Investigating the Therapeutic Potential of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide scaffold has established itself as a cornerstone of medicinal chemistry.[1][2] Initially celebrated as the first class of broadly effective systemic antibacterial agents, the therapeutic applications of sulfonamides have expanded dramatically, underscoring their remarkable versatility.[3] This guide provides an in-depth technical exploration of the sulfonamide core, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental mechanisms of action, explore key structure-activity relationships (SAR), and detail the experimental protocols necessary for their investigation. Beyond their classical antibacterial role, we will examine their function as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and emerging agents in oncology and neurodegenerative diseases.[4][5][6] Finally, this guide will address the persistent challenges of drug resistance and adverse reactions, while looking forward to modern strategies for designing the next generation of sulfonamide-based therapeutics.[7]

The Foundational Mechanism: Folate Synthesis Inhibition

The archetypal therapeutic action of sulfonamides lies in their ability to disrupt the de novo folic acid (Vitamin B9) synthesis pathway in prokaryotes.[8] This pathway is essential for bacteria to produce nucleotides, the building blocks of DNA and RNA, making its inhibition a powerful bacteriostatic strategy.[9][10] Humans are unaffected by this mechanism as they acquire folate through their diet and lack the targeted enzyme.[8][11]

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The primary target for antibacterial sulfonamides is Dihydropteroate Synthase (DHPS), a critical enzyme that catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[8][12]

The therapeutic efficacy of sulfonamides stems from their structural analogy to PABA.[9] This mimicry allows them to act as competitive inhibitors, binding to the DHPS active site and preventing the utilization of the natural PABA substrate.[8][13] This blockade halts the production of dihydropteroic acid, a direct precursor to tetrahydrofolate, thereby arresting bacterial growth and replication.[9] Structural and computational studies support an SN1 reaction mechanism where a cationic pterin intermediate is formed, which is then intercepted by either PABA or the sulfonamide inhibitor.[12][13]

Folate Synthesis Pathway Inhibition cluster_substrates Substrates PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Precursor for Sulfonamides Sulfonamides Sulfonamides->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit DHPS, blocking the folate pathway.

Structure-Activity Relationship (SAR): A Blueprint for Design

The biological activity of sulfonamide compounds is intimately linked to their chemical structure. Understanding these relationships is critical for optimizing potency, selectivity, and pharmacokinetic properties.[14][15] The core scaffold consists of a para-substituted aminobenzenesulfonamide.

Core SAR Principles
Structural FeatureRequirement for Antibacterial ActivityRationale & Notes
N4 Amino Group Must be a free, unsubstituted primary amine.Essential for mimicking PABA and binding to the DHPS active site. Acyl substitution can create prodrugs (e.g., sulfasalazine) that are cleaved in vivo to release the active amine.[9][16]
Aromatic Ring Must be a para-substituted benzene ring.The para-substitution is crucial for correct orientation within the active site. Other substitutions on the ring typically abolish or reduce activity due to steric hindrance.[9][17]
Sulfonamide Group Sulfur must be directly linked to the benzene ring.This linkage is a fundamental part of the core pharmacophore.[17]
N1 Amide Group Can be mono-substituted. Disubstitution leads to loss of activity.Substitution at the N1 position with electron-withdrawing heterocyclic rings is the most significant site for modification.[16] These substitutions dramatically influence the compound's pKa, solubility, and protein binding, which in turn affects potency and pharmacokinetics.[16][17]

Causality in Experimental Design: The primary goal of modifying the N1 substituent is to lower the compound's pKa to a range of 6.6-7.4.[16][17] At physiological pH, compounds in this pKa range exist in an equilibrium of ionized and unionized forms. The unionized form is more lipid-soluble and can better penetrate the bacterial cell wall, while the ionized form is typically the more potent inhibitor of the DHPS enzyme. This balance is key to achieving high therapeutic activity.[16]

Experimental Protocol: DHPS Inhibition Assay

To quantitatively assess the inhibitory potential of novel sulfonamide compounds, a robust and self-validating DHPS inhibition assay is essential. This protocol describes a continuous spectrophotometric assay.

3.1. Principle This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of dihydropterin, which is coupled to the DHPS-catalyzed reaction. The rate of this decrease is proportional to DHPS activity and can be used to determine the inhibitory capacity of test compounds.

3.2. Materials and Reagents

  • Enzyme: Recombinant DHPS (e.g., from S. aureus)

  • Substrates: p-Aminobenzoic acid (PABA), 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Test Compounds: Sulfonamide derivatives dissolved in DMSO

  • Positive Control: Sulfamethoxazole

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5

  • Instrumentation: UV-Vis Spectrophotometer with temperature control

3.3. Step-by-Step Methodology

  • Preparation: Prepare stock solutions of PABA, DHPP, and test compounds. Create a serial dilution of each test compound and the positive control (Sulfamethoxazole).

  • Reaction Mixture: In a 96-well UV-transparent plate, add the following to each well:

    • Assay Buffer

    • DHPS enzyme to a final concentration of 50 nM.

    • Test compound at various concentrations (final DMSO concentration should be <1%). Include "no inhibitor" (DMSO only) and "positive control" wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the reaction by adding a mixture of PABA (final concentration 200 µM) and DHPP (final concentration 50 µM).

  • Measurement: Immediately place the plate in the spectrophotometer (pre-set to 37°C) and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

3.4. Self-Validating System

  • Positive Control (Sulfamethoxazole): Confirms the assay is sensitive to known DHPS inhibitors. The resulting IC₅₀ should fall within a historically accepted range.

  • Negative Control (DMSO only): Establishes the baseline 100% enzyme activity and ensures the solvent does not interfere with the reaction.

  • No Enzyme Control: A well containing all components except DHPS should show no change in absorbance, confirming the reaction is enzyme-dependent.

Expanding Horizons: Beyond Antibacterial Activity

The sulfonamide scaffold is a privileged structure in medicinal chemistry, with applications extending far beyond infectious diseases.[1][4] This versatility arises from the sulfonamide group's ability to act as a potent zinc-binding group, targeting a class of metalloenzymes known as carbonic anhydrases (CAs).[18][19]

Carbonic Anhydrase Inhibition: Diuretics, Glaucoma, and Cancer

Carbonic anhydrases catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[19] Humans have 15 different CA isoforms involved in various physiological processes.[19][20] Sulfonamides are classic CA inhibitors (CAIs), and this mechanism underpins several therapeutic classes.[18][21]

  • Diuretics: Sulfonamide-based diuretics like hydrochlorothiazide and furosemide inhibit CAs in the renal tubules, leading to decreased sodium reabsorption and increased water excretion.[14][22][23]

  • Anti-glaucoma Agents: CAIs such as acetazolamide and dorzolamide reduce the production of aqueous humor in the eye by inhibiting CA II, thereby lowering intraocular pressure.[18][20]

  • Anticancer Potential: Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[19][20] The development of sulfonamide inhibitors selective for these tumor-associated isoforms is an active area of oncology research.[5][18]

Sulfonamide ClassDrug Example(s)Molecular Target(s)Therapeutic Indication(s)
Antibacterial SulfamethoxazoleDihydropteroate Synthase (DHPS)Bacterial Infections (e.g., UTIs)[3]
Diuretic (Thiazide) HydrochlorothiazideCarbonic Anhydrases, Na-Cl CotransporterHypertension, Edema[3][24]
Diuretic (Loop) FurosemideCarbonic Anhydrases, Na-K-2Cl CotransporterEdema (Congestive Heart Failure)[14][24]
Anti-glaucoma AcetazolamideCarbonic Anhydrase Isoforms (esp. CA II)Glaucoma, Epilepsy[18][25]
Anti-inflammatory CelecoxibCyclooxygenase-2 (COX-2)Arthritis, Acute Pain[10]
Anticancer Indisulam, VemurafenibCell Cycle Proteins, B-Raf KinaseVarious Cancers[5]
Anticonvulsant SultiameCarbonic AnhydrasesEpilepsy[3]
Emerging Applications in Neurodegenerative Disease

Recent research has highlighted the potential of sulfonamide derivatives in treating Alzheimer's disease (AD).[26] The strategy here is often multi-targeted, with compounds designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), reduce the aggregation of amyloid-β (Aβ) peptides, and provide antioxidant effects.[26][27][28] Some sulfonamides have shown promising anti-fibrillization activity against both α-synuclein and hyperphosphorylated tau, proteins implicated in Parkinson's and Alzheimer's diseases, respectively.[29][30]

Challenges and Future Directions

Despite their success, the clinical utility of sulfonamides faces significant hurdles, primarily bacterial resistance and the risk of hypersensitivity reactions.

Mechanisms of Bacterial Resistance

Widespread use of sulfonamide antibiotics has driven the evolution of several resistance mechanisms.[7][31] A thorough understanding of these mechanisms is crucial for developing strategies to overcome them.

Resistance Mechanisms Title Mechanisms of Sulfonamide Resistance M1 Target Modification (Most Common) D1 Mutations in chromosomal folP gene encoding DHPS reduce drug affinity. M1->D1 D2 Acquisition of plasmid-borne sul genes (sul1, sul2, sul3) encoding highly resistant DHPS variants. M1->D2 M2 Target Overproduction D3 Increased production of PABA outcompetes the sulfonamide inhibitor. M2->D3 M3 Drug Efflux D4 Efflux pumps actively transport the drug out of the bacterial cell. M3->D4 M4 Alternative Metabolic Pathway HTS Workflow Lib Compound Library (Sulfonamide Derivatives) Screen Primary HTS (e.g., DHPS Assay) Lib->Screen Input Confirm Hit Confirmation & IC₅₀ Determination Screen->Confirm Initial Hits MIC Secondary Assay (MIC Testing) Confirm->MIC Confirmed Hits Cyto Lead Validation (Cytotoxicity, ADME) MIC->Cyto Potent Leads Candidate Lead Candidate Cyto->Candidate Optimized

References

The Benzenesulfonamide Scaffold: A Versatile Platform for the Discovery of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in the design and development of a wide array of therapeutic agents. Its remarkable versatility stems from a combination of favorable physicochemical properties and the ability to engage in specific, high-affinity interactions with a diverse range of biological targets. This technical guide provides a comprehensive exploration of the discovery of novel benzenesulfonamide-based therapeutic agents, delving into their multifaceted mechanisms of action, the strategic workflow of their development, and the practical experimental protocols that underpin their evaluation. From the well-established role as carbonic anhydrase inhibitors to emerging applications in the modulation of kinases, ion channels, and viral proteins, this guide offers field-proven insights and detailed methodologies to empower researchers in their quest for the next generation of benzenesulfonamide-inspired medicines.

Part 1: The Benzenesulfonamide Core: A Privileged Scaffold in Medicinal Chemistry

Introduction to the Benzenesulfonamide Moiety: Structural Features and Physicochemical Properties

The benzenesulfonamide functional group, characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), is a key pharmacophore in a multitude of clinically successful drugs. The primary sulfonamide group is a moderately acidic proton donor and can act as a hydrogen bond donor and acceptor. A critical feature of the unsubstituted sulfonamide is its ability to act as a zinc-binding group, which is fundamental to its interaction with metalloenzymes like carbonic anhydrases. The aromatic ring provides a rigid scaffold that can be readily functionalized with various substituents to modulate the compound's steric, electronic, and pharmacokinetic properties, allowing for the fine-tuning of its biological activity and selectivity.

Historical Perspective and Clinical Significance

The therapeutic journey of benzenesulfonamides began with the discovery of the antibacterial properties of sulfanilamide, a prontosil metabolite. This discovery ushered in the era of sulfa drugs and laid the foundation for the development of a vast number of derivatives with a broad spectrum of therapeutic applications. Today, benzenesulfonamide-based drugs are used to treat a wide range of conditions, including bacterial infections, glaucoma, epilepsy, cancer, and inflammation.[1] This enduring success underscores the remarkable adaptability of the benzenesulfonamide scaffold and its continued relevance in contemporary drug discovery.

Part 2: Unraveling the Mechanisms of Action: A Multifaceted Approach to Therapy

The therapeutic diversity of benzenesulfonamide derivatives is a direct consequence of their ability to interact with a variety of biological targets. While carbonic anhydrase inhibition is the most extensively studied mechanism, these compounds have been shown to modulate the activity of several other key proteins involved in disease pathogenesis.

Carbonic Anhydrase Inhibition: A Major Avenue for Anticancer and Other Therapies

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[3] Dysregulation of CA activity is implicated in various pathologies, making them attractive therapeutic targets.

Benzenesulfonamides are potent inhibitors of carbonic anhydrases.[3] The primary sulfonamide group coordinates to the zinc ion in the enzyme's active site, mimicking the transition state of the CO₂ hydration reaction. This interaction effectively blocks the catalytic activity of the enzyme. The substituents on the benzene ring can engage in additional interactions with residues in the active site, thereby influencing the inhibitor's potency and isoform selectivity.

Solid tumors often exhibit regions of hypoxia (low oxygen), which triggers a metabolic shift towards anaerobic glycolysis.[1] This results in the production of lactic acid and a subsequent acidification of the tumor microenvironment. To survive and proliferate in these acidic conditions, cancer cells upregulate the expression of certain CA isoforms, particularly the transmembrane protein Carbonic Anhydrase IX (CA IX).[1][2] CA IX is minimally expressed in most normal tissues but is overexpressed in a wide variety of solid tumors, making it an attractive target for selective anticancer therapy.[4] By inhibiting CA IX, benzenesulfonamide derivatives can disrupt pH regulation in cancer cells, leading to intracellular acidification, apoptosis, and a reduction in tumor growth and metastasis.[2][5]

CAIX_Signaling_Pathway Signaling Pathway of CA IX Inhibition in Hypoxic Tumors Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CA IX Overexpression HIF1a->CAIX_Expression Extracellular_Acidification Extracellular Acidification CAIX_Expression->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization CAIX_Expression->Intracellular_Alkalinization Tumor_Progression Tumor Proliferation, Invasion, Metastasis Extracellular_Acidification->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression Benzenesulfonamide Benzenesulfonamide Inhibitor CAIX_Inhibition CA IX Inhibition Benzenesulfonamide->CAIX_Inhibition pH_Disruption Disruption of pH Homeostasis CAIX_Inhibition->pH_Disruption Apoptosis Apoptosis & Reduced Tumor Growth pH_Disruption->Apoptosis

Caption: CA IX Inhibition Pathway in Cancer.

PI3K/mTOR Pathway Inhibition: A Dual-Targeting Strategy in Oncology

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[6] Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[6] Some benzenesulfonamide derivatives have been developed as dual inhibitors of PI3K and mTOR.[6][7] This dual-targeting approach is advantageous as it can lead to a more comprehensive blockade of the signaling pathway, potentially overcoming resistance mechanisms that may arise with single-target inhibitors.

Modulation of Voltage-Gated Sodium Channels (Navs): Implications for Pain and Epilepsy

Voltage-gated sodium channels (Navs) are transmembrane proteins that are essential for the initiation and propagation of action potentials in excitable cells, such as neurons.[8] Dysfunctional Nav channels are implicated in a variety of neurological disorders, including chronic pain and epilepsy.[9] Certain benzenesulfonamide derivatives have been identified as potent and selective modulators of specific Nav subtypes, such as Nav1.7, which is a key player in pain sensation.[10][11] By selectively blocking the activity of these channels, benzenesulfonamide-based drugs can dampen neuronal hyperexcitability and offer a promising therapeutic strategy for the treatment of these conditions.[12]

HIV-1 Capsid Inhibition: A Novel Antiviral Strategy

The human immunodeficiency virus type 1 (HIV-1) capsid protein plays a critical role in multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly.[13] This makes the capsid an attractive, and as yet unexploited, target for antiretroviral therapy.[14] Recently, benzenesulfonamide-containing phenylalanine derivatives have been identified as potent HIV-1 capsid inhibitors.[14] These compounds are thought to bind to a pocket in the capsid protein, disrupting its assembly and function, thereby inhibiting viral replication.[13]

Part 3: The Drug Discovery and Development Workflow: From Concept to Candidate

The discovery of novel benzenesulfonamide-based therapeutic agents follows a well-defined, albeit complex, workflow. This process begins with target identification and validation, followed by the identification and optimization of lead compounds, and culminates in preclinical and clinical evaluation.

Drug_Discovery_Workflow Generalized Drug Discovery Workflow for Benzenesulfonamides Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR, SBDD) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In Vitro & In Vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: Drug Discovery Workflow.

Part 4: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of representative benzenesulfonamide derivatives against various targets.

Table 1: In Vitro Anticancer Activity of Representative Benzenesulfonamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4b A549 (Lung)2.81[1]
4d HeLa (Cervical)1.99[1]
5d MCF-7 (Breast)2.12[1]
5g DU-145 (Prostate)2.12[1]
4e MDA-MB-231 (Breast)3.58[15]
4g MDA-MB-231 (Breast)5.54[15]
AL106 U87 (Glioblastoma)58.6
16 IGR39 (Melanoma)>100[16]
23 MDA-MB-231 (Breast)20.5[16]

Table 2: Carbonic Anhydrase Inhibitory Activity (Kᵢ/IC₅₀) of Selected Benzenesulfonamides

Compound IDhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide 25012255.7
7d --52.4-
4e -155010.93-[15]
4g -392025.06-[15]
4b --20.4-
5a --12.926.6
5b --18.28.7

Part 5: Experimental Protocols: A Practical Guide

General Synthesis of N-Arylbenzenesulfonamides

The synthesis of N-arylbenzenesulfonamides is typically achieved through the reaction of a benzenesulfonyl chloride with an appropriate aniline.[17][18]

Step-by-Step Methodology:

  • Dissolution: Dissolve the desired aniline (1.0 eq.) in a suitable solvent such as pyridine or a mixture of acetone and pyridine.

  • Addition of Sulfonyl Chloride: To the stirred solution, add the corresponding benzenesulfonyl chloride (1.0-1.2 eq.) portion-wise at room temperature or while cooling in an ice bath.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure N-arylbenzenesulfonamide.

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of benzenesulfonamide derivatives.[3][19]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a working solution of human carbonic anhydrase (e.g., hCA II) in the assay buffer.

    • Substrate Solution: Prepare a fresh solution of p-nitrophenyl acetate (p-NPA) in a minimal amount of acetonitrile or DMSO.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., acetazolamide) in the assay buffer containing a small percentage of DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the inhibitor solution (or vehicle for control).

    • Add the enzyme solution and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value by non-linear regression analysis.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[16][20]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Part 6: Conclusion and Future Perspectives

The benzenesulfonamide scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its ability to interact with a diverse range of biological targets, coupled with its synthetic tractability, ensures its continued relevance in drug discovery. Future research in this area will likely focus on the development of highly selective inhibitors for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve therapeutic outcomes. Furthermore, the exploration of novel benzenesulfonamide derivatives as modulators of emerging drug targets will undoubtedly open up new avenues for the treatment of a wide range of diseases. The integration of computational drug design, advanced synthetic methodologies, and sophisticated biological screening techniques will be instrumental in unlocking the full therapeutic potential of this remarkable scaffold.

References

Methodological & Application

Synthesis protocol for N-Cyclohexyl 3-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Cyclohexyl-3-aminobenzenesulfonamide

Authored by: Senior Application Scientist, Gemini Division

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-Cyclohexyl-3-aminobenzenesulfonamide, a versatile sulfonamide intermediate. Sulfonamide derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their broad spectrum of biological activities.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed synthetic methodology grounded in established chemical principles. The protocol outlines a robust procedure starting from 3-aminobenzenesulfonyl chloride and cyclohexylamine, detailing the reaction mechanism, step-by-step execution, purification, and analytical validation.

Introduction and Synthetic Strategy

N-Cyclohexyl-3-aminobenzenesulfonamide serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents and specialized chemical probes.[3][4] Its structure combines an aromatic sulfonamide core with a flexible cyclohexyl group, offering a scaffold for further chemical modification.

The synthesis detailed herein is predicated on a classic and highly efficient nucleophilic acyl substitution reaction. The core of this transformation involves the reaction between an amine and a sulfonyl chloride.

Causality of Experimental Design:

  • Nucleophile: Cyclohexylamine serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur center of the sulfonyl chloride.

  • Electrophile: 3-Aminobenzenesulfonyl chloride is the electrophile. The electron-withdrawing oxygen and chlorine atoms create a significant partial positive charge on the sulfur atom, making it susceptible to nucleophilic attack.

  • Byproduct Neutralization: The reaction stoichiometrically produces one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is incorporated into the reaction mixture to neutralize the HCl as it forms, driving the reaction to completion. In this protocol, an excess of the cyclohexylamine reactant is used to serve this dual role, acting as both nucleophile and acid scavenger, which is a common and efficient strategy.[5][6]

The overall reaction is illustrated below:

Reaction_Scheme reactant1 3-Aminobenzenesulfonyl Chloride plus + reactant1->plus reactant2 Cyclohexylamine product N-Cyclohexyl-3-aminobenzenesulfonamide reactant2->product  Base (Pyridine or excess amine) Solvent (e.g., DCM) Room Temperature   plus->reactant2 Workflow A 1. Setup Dissolve Cyclohexylamine in DCM Cool to 0 °C B 2. Addition Add 3-Aminobenzenesulfonyl Chloride solution dropwise A->B Maintain T < 5°C C 3. Reaction Stir at Room Temperature (4-6 hours) B->C Warm to RT D 4. TLC Monitoring Check for completion C->D In-process check E 5. Aqueous Work-up Wash with HCl, NaHCO₃, Brine D->E If complete F 6. Isolation Dry with MgSO₄ Concentrate via Rotovap E->F G 7. Purification Recrystallize from EtOAc/Hexanes F->G Crude Solid H 8. Final Product Dry and Characterize (NMR, MS, IR) G->H Pure Crystals

References

Analytical methods for N-Cyclohexyl 3-aminobenzenesulfonamide characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of N-Cyclohexyl-3-aminobenzenesulfonamide

Introduction: The Imperative for Rigorous Characterization

N-Cyclohexyl-3-aminobenzenesulfonamide is a key chemical intermediate featuring a sulfonamide moiety, a primary aromatic amine, and a cyclohexyl group.[1][2] Its structural components make it a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of targeted protein degraders and other complex pharmaceutical agents.[3] Given its role in the synthesis of potential therapeutics, the unambiguous confirmation of its identity, purity, and structural integrity is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent research and the safety of potential drug candidates.

This application note provides a comprehensive guide to the multi-technique analytical characterization of N-Cyclohexyl-3-aminobenzenesulfonamide. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system. The methods detailed herein—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—are presented as an integrated workflow. Together, they provide orthogonal data points that coalesce to form a complete and trustworthy analytical profile of the molecule.

Physicochemical Properties

A foundational understanding of a compound's basic properties is essential before commencing any analytical work. The key properties for N-Cyclohexyl-3-aminobenzenesulfonamide are summarized below.

PropertyValueSource
CAS Number 61886-26-8[2][3][4]
Molecular Formula C₁₂H₁₈N₂O₂S[1][3][4]
Molecular Weight 254.35 g/mol [1][4]
IUPAC Name 3-amino-N-cyclohexylbenzenesulfonamide[2]
Purity (Typical) ≥98%[2][3][5]
Storage Temperature Room Temperature / -20°C[2][4]

High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment

Expertise & Rationale: HPLC is the cornerstone of purity analysis in pharmaceutical development due to its high resolution, reproducibility, and quantitative accuracy.[6][7] For a molecule like N-Cyclohexyl-3-aminobenzenesulfonamide, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The nonpolar C18 stationary phase effectively retains the molecule via hydrophobic interactions with its cyclohexyl and benzene rings, while a polar mobile phase gradient allows for the efficient elution and separation of the main compound from potential impurities, which may be more or less polar. The inclusion of a small amount of acid (e.g., formic acid) in the mobile phase is critical; it protonates the primary amine, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

Experimental Protocol: RP-HPLC for Purity

A. Sample and Mobile Phase Preparation:

  • Sample Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Cyclohexyl-3-aminobenzenesulfonamide and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Sample Solution (0.1 mg/mL): Dilute 1 mL of the stock solution into a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

B. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmIndustry-standard for robust separation of small organic molecules.
Mobile Phase Gradient Elution (See Table Below)Provides efficient separation of a potential range of impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and retention times.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring good signal.
UV Detection 254 nmA common wavelength for detecting aromatic compounds.

C. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

D. Data Analysis:

  • Integrate the peak areas of all detected peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • This method provides a reliable assessment of purity, assuming all impurities have a similar UV response at 254 nm. For higher accuracy, reference standards for known impurities should be used to determine relative response factors.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Methanol (1 mg/mL Stock) a->b c Dilute to 0.1 mg/mL (Working Solution) b->c d Inject 10 µL c->d e RP-HPLC Separation (C18 Column) d->e f UV Detection (254 nm) e->f g Generate Chromatogram f->g h Integrate Peak Areas g->h i Calculate % Purity (Area Percent Method) h->i

Caption: HPLC workflow for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation

Expertise & Rationale: While HPLC confirms purity, it does not definitively confirm identity. LC-MS provides this crucial confirmation by coupling HPLC's separation with the mass-resolving capability of a mass spectrometer.[6] Electrospray Ionization (ESI) is the ideal ionization technique for this molecule as it is a soft method that minimizes fragmentation. Operating in positive ion mode ([M+H]⁺) is logical due to the presence of two basic nitrogen atoms (the primary amine and the sulfonamide nitrogen), which are readily protonated. This analysis will confirm that the main peak in the HPLC chromatogram has the correct mass-to-charge ratio (m/z) corresponding to the protonated molecule.

Protocol: LC-MS for Molecular Weight Verification

A. Instrumentation:

  • An HPLC system identical to the one described above, coupled to a mass spectrometer (e.g., Single Quadrupole or Time-of-Flight) equipped with an ESI source.

B. LC-MS Conditions:

ParameterConditionRationale
LC Method Same as the HPLC method described above.Ensures correlation between the purity check and identity check.
Ionization Mode ESI, PositiveThe amine groups are easily protonated to form [M+H]⁺ ions.
Mass Range m/z 100 - 500A range that comfortably includes the expected ion (255.1).
Capillary Voltage 3.5 kVTypical voltage to achieve stable electrospray.
Drying Gas Temp. 300 °CTo efficiently desolvate the ions entering the mass analyzer.

C. Data Analysis:

  • Run the sample using the specified LC-MS method.

  • From the Total Ion Chromatogram (TIC), identify the peak corresponding to the retention time of N-Cyclohexyl-3-aminobenzenesulfonamide observed in the HPLC analysis.

  • Generate the mass spectrum for this specific peak.

  • Verify the presence of a major ion at m/z 255.1 , which corresponds to the theoretical mass of the protonated molecule ([C₁₂H₁₈N₂O₂S + H]⁺).

Workflow Visualization

LCMS_Workflow cluster_analysis LC-MS Analysis cluster_data Data Interpretation a HPLC Separation b ESI Ionization (Positive Mode) a->b c Mass Analysis (m/z 100-500) b->c d Identify Peak in TIC c->d e Extract Mass Spectrum d->e f Confirm [M+H]⁺ Ion at m/z ~255.1 e->f

Caption: LC-MS workflow for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[8] It provides atom-specific information about the chemical environment, connectivity, and count of ¹H and ¹³C nuclei.[9] For N-Cyclohexyl-3-aminobenzenesulfonamide, ¹H NMR will confirm the presence and relative ratios of aromatic, cyclohexyl, amine, and sulfonamide protons. ¹³C NMR will confirm the carbon skeleton. DMSO-d₆ is an excellent solvent choice as its polarity aids in dissolving the compound, and it allows for the clear observation of exchangeable protons (from the -NH₂ and -SO₂NH- groups).

Protocol: ¹H and ¹³C NMR

A. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

B. Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a standard carbon spectrum, typically with proton decoupling.

C. Data Interpretation (Expected Chemical Shifts):

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Features & Rationale
Aromatic-H 6.5 - 7.5110 - 150Multiple signals in the aromatic region. The substitution pattern will create distinct splitting patterns.
Cyclohexyl-H 1.0 - 3.524 - 55A complex set of overlapping multiplets for the aliphatic CH and CH₂ groups. The proton attached to the nitrogen-bearing carbon will be the most downfield.
Amine (-NH₂) ~5.0 - 5.5N/AA broad singlet, as the protons are exchangeable. Its position is concentration and temperature dependent.
Sulfonamide (-NH-) ~7.5 - 8.5N/AA signal (likely a doublet if coupled to the adjacent cyclohexyl proton) that is also exchangeable.

Logical Flow Diagram

NMR_Logic a Compound in DMSO-d₆ Placed in Spectrometer b ¹H NMR Acquisition Proton count (Integration) Connectivity (Splitting) Environment (Shift) a->b c ¹³C NMR Acquisition Carbon Skeleton Number of unique carbons a->c d Correlate Spectra with Proposed Structure b->d c->d

Caption: Logical flow of NMR structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

Expertise & Rationale: FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[8] It works by detecting the vibrational frequencies of bonds within the molecule when they absorb infrared radiation. For this compound, FTIR serves as a quick and effective check to ensure the sulfonamide (S=O stretches) and amine (N-H stretches) functionalities are present, providing orthogonal evidence to the other techniques. Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires no sample preparation.

Protocol: FTIR-ATR

A. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with isopropanol and taking a background scan.

  • Place a small amount of the solid N-Cyclohexyl-3-aminobenzenesulfonamide powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

B. Data Acquisition:

  • Instrument: FTIR Spectrometer with an ATR accessory.

  • Scan Range: 4000 - 600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

C. Data Interpretation (Expected Absorption Bands):

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3200-NH₂ and -NH-N-H Stretch (often two bands for primary amine)
3100 - 3000Aromatic C-HC-H Stretch
2950 - 2850Aliphatic C-HC-H Stretch (Cyclohexyl)
1620 - 1580Aromatic RingC=C Stretch
~1350 & ~1160-SO₂-Asymmetric & Symmetric S=O Stretch

Workflow Visualization

FTIR_Workflow a Place Solid Sample on ATR Crystal b Acquire IR Spectrum (4000-600 cm⁻¹) a->b c Identify Characteristic Absorption Bands (N-H, S=O, C-H) b->c d Confirm Functional Groups c->d

Caption: FTIR workflow for functional group identification.

Conclusion: An Integrated Approach to Characterization

The characterization of a critical chemical intermediate like N-Cyclohexyl-3-aminobenzenesulfonamide demands a rigorous, multi-faceted analytical strategy. No single technique is sufficient. The protocols outlined in this guide demonstrate an integrated workflow where each method provides a unique and complementary piece of the analytical puzzle.

Summary_Diagram cluster_methods Analytical Techniques Compound N-Cyclohexyl-3- aminobenzenesulfonamide HPLC HPLC (Purity) Compound->HPLC LCMS LC-MS (Identity, MW) Compound->LCMS NMR NMR (Structure) Compound->NMR FTIR FTIR (Functional Groups) Compound->FTIR Result Complete & Confident Characterization HPLC->Result LCMS->Result NMR->Result FTIR->Result

Caption: Integrated analytical approach.

By following this comprehensive approach, researchers, scientists, and drug development professionals can establish a high-confidence analytical profile, ensuring the quality and integrity of their material and the reliability of their scientific outcomes.

References

Application Notes and Protocols for N-Cyclohexyl 3-aminobenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs targeting numerous diseases.[1][2] Since the discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide scaffold has been extensively explored, leading to treatments for cancer, viral infections, inflammatory diseases, and more.[1][2][3] These compounds exert their therapeutic effects through various mechanisms, including the inhibition of enzymes like carbonic anhydrases and proteases.[1][2]

N-Cyclohexyl 3-aminobenzenesulfonamide is a valuable building block within this chemical class.[4] Its structure, featuring a sulfonamide core, a flexible cyclohexyl group, and a reactive aromatic amine, provides a unique platform for the synthesis of novel small molecule inhibitors. This guide will provide detailed protocols for the experimental applications of this compound, focusing on its use as a precursor for two key classes of therapeutic targets: Carbonic Anhydrase IX (CAIX) and Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D).

Target I: Carbonic Anhydrase IX (CAIX) - A Tumor-Associated Enzyme

Scientific Rationale:

Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly expressed in many solid tumors and is a key marker for hypoxia.[3][5] It plays a crucial role in regulating the tumor microenvironment's pH, contributing to cancer cell proliferation, survival, and metastasis.[5] The benzenesulfonamide scaffold is a well-established pharmacophore for potent CAIX inhibition.[4] By derivatizing the amino group of this compound, researchers can synthesize libraries of compounds to probe the active site of CAIX and develop selective inhibitors.

Synthetic Protocol 1: Synthesis of a Urea-Based Derivative Library

This protocol describes the synthesis of a small library of urea derivatives from this compound. The reaction of the primary aromatic amine with various isocyanates is a robust and high-yielding method to generate diverse structures for structure-activity relationship (SAR) studies.

Workflow Diagram:

cluster_synthesis Synthetic Workflow A This compound D Reaction Mixture A->D B Aprotic Solvent (e.g., Dichloromethane) B->D C Isocyanate (R-N=C=O) C->D E Stir at Room Temperature D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up & Purification (e.g., Column Chromatography) F->G H Characterization (NMR, MS) G->H I Final Urea Derivative H->I

Caption: Synthetic workflow for urea derivative synthesis.

Materials:

  • This compound

  • Various isocyanates (e.g., cyclohexyl isocyanate[6], phenyl isocyanate, 4-chlorophenyl isocyanate)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: To the stirred solution, add the desired isocyanate (1.1 eq) dropwise at room temperature. If the starting amine salt is used, add triethylamine (1.2 eq) to the solution before adding the isocyanate.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, quench the reaction by adding water or saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure urea derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation Protocol 1: In Vitro CAIX Inhibition Assay (Esterase Activity)

This assay measures the ability of a test compound to inhibit the esterase activity of recombinant human CAIX using p-nitrophenyl acetate (pNPA) as a substrate.[1][3]

Workflow Diagram:

cluster_assay CAIX Inhibition Assay Workflow A Prepare Serial Dilutions of Test Compound B Dispense Compound into 96-well Plate A->B C Add Recombinant Human CAIX B->C D Pre-incubate at 37°C C->D E Add p-NPA Substrate D->E F Measure Absorbance at 400 nm (Kinetic Read) E->F G Data Analysis (Calculate % Inhibition and IC50) F->G

Caption: Workflow for the in vitro CAIX inhibition assay.

Materials:

  • Recombinant human CAIX[3]

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5[3]

  • p-Nitrophenyl acetate (pNPA) stock solution (100 mM in acetone)[3]

  • Test compounds and a positive control (e.g., Acetazolamide) dissolved in DMSO

  • 96-well clear microplate

  • Microplate reader capable of kinetic measurements at 400 nm

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and Acetazolamide in Assay Buffer. The final DMSO concentration in the well should be kept below 1%.

  • Plate Setup: To the wells of a 96-well plate, add 10 µL of each compound dilution. Include wells for a negative control (Assay Buffer with DMSO) and a positive control (Acetazolamide).

  • Enzyme Addition: Dilute the recombinant human CAIX to a working concentration (e.g., 20 ng/µL) in Assay Buffer.[3] Add 80 µL of the diluted enzyme to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[1]

  • Substrate Preparation: Immediately before use, dilute the pNPA stock solution to 2 mM in Assay Buffer.[3]

  • Reaction Initiation: Start the reaction by adding 10 µL of the 2 mM pNPA solution to each well, bringing the total volume to 100 µL.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm in kinetic mode for 5-10 minutes at 37°C.[3] The rate of p-nitrophenol production is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well (mOD/min).

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Data:

CompoundTargetIC₅₀ (nM)
Derivative 1A CAIXExperimental Value
Derivative 1B CAIXExperimental Value
Acetazolamide CAIX10-50

Target II: Protein Phosphatase 1D (PPM1D) - An Oncogenic Phosphatase

Scientific Rationale:

PPM1D is a serine/threonine phosphatase that negatively regulates the DNA damage response (DDR) and suppresses the p53 tumor suppressor pathway.[4] It is overexpressed or activated in various cancers, making it a compelling therapeutic target.[4] Pharmacological inhibition of PPM1D can impair tumor growth and sensitize cancer cells to chemotherapy.[7][8] The this compound scaffold is a key structural feature in the development of potent and selective allosteric inhibitors of PPM1D.[4]

Synthetic Protocol 2: Acylation of this compound

This protocol outlines the acylation of the amino group of this compound with an acid chloride. This reaction forms an amide bond, which is a common linker in drug molecules, and allows for the introduction of diverse chemical moieties.

Workflow Diagram:

cluster_synthesis Acylation Workflow A This compound D Reaction Mixture (0°C to RT) A->D B Aprotic Solvent (e.g., THF) & Base (e.g., Pyridine) B->D C Acid Chloride (R-COCl) C->D E Stir D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up & Purification F->G H Characterization (NMR, MS) G->H I Final Amide Derivative H->I

Caption: Synthetic workflow for acylation reaction.

Materials:

  • This compound

  • Various acid chlorides (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Pyridine or triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask. Add a base such as pyridine or triethylamine (1.5 eq). Cool the solution to 0°C in an ice bath.

  • Addition of Acid Chloride: Add the desired acid chloride (1.1 eq) dropwise to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the completion of the reaction (typically 2-6 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Protocol 2: Cell-Based PPM1D Target Engagement Assay

This protocol uses immunoblotting to assess the ability of a test compound to inhibit PPM1D activity in cells, as measured by the phosphorylation status of its downstream target, p53. Inhibition of PPM1D should lead to an increase in phosphorylated p53 (at Ser15) in response to DNA damage.

Workflow Diagram:

cluster_assay PPM1D Target Engagement Workflow A Seed Cancer Cells (e.g., MOLM13) B Treat with Test Compound or Vehicle A->B C Induce DNA Damage (e.g., Doxorubicin) B->C D Incubate C->D E Lyse Cells and Quantify Protein D->E F SDS-PAGE and Western Blot E->F G Probe with Antibodies (p-p53, total p53, PPM1D, loading control) F->G H Imaging and Analysis G->H

Caption: Workflow for cell-based PPM1D target engagement assay.

Materials:

  • Cancer cell line with wild-type p53 (e.g., MOLM13)

  • Cell culture medium and supplements

  • Test compounds and a positive control (e.g., GSK2830371)[7][8]

  • DNA damaging agent (e.g., Doxorubicin or Etoposide)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p53 (Ser15), anti-p53, anti-PPM1D, anti-GAPDH or anti-β-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Step-by-Step Protocol:

  • Cell Culture: Seed MOLM13 cells in appropriate culture plates and allow them to adhere or reach the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds, a positive control (GSK2830371), or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

  • DNA Damage Induction: Add a DNA damaging agent like Doxorubicin to the cell culture medium and incubate for an additional period (e.g., 2-6 hours) to induce p53 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p53 (Ser15) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the image.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total p53, PPM1D, and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-p53 and normalize them to the total p53 and loading control. An effective PPM1D inhibitor should show a dose-dependent increase in the p-p53/total p53 ratio.

Expected Data:

Treatmentp-p53 (Ser15) Level
VehicleBaseline
DoxorubicinIncreased
Test Compound + Doxorubicin Further Increased (Dose-dependent)
GSK2830371 + DoxorubicinSignificantly Increased

Conclusion

This compound is a versatile and valuable starting material for the synthesis of novel inhibitors targeting key proteins in oncology, such as CAIX and PPM1D. The protocols outlined in this guide provide a framework for the derivatization of this compound and the biological evaluation of its synthetic products. By employing these methodologies, researchers can effectively explore the structure-activity relationships of new chemical entities and advance the discovery of potent and selective therapeutic agents.

References

Application Notes & Protocols: N-Cyclohexyl-3-aminobenzenesulfonamide as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of N-Cyclohexyl-3-aminobenzenesulfonamide as a strategic building block for the synthesis of diverse heterocyclic compounds. We delve into the core reactivity of this precursor, explaining the causality behind experimental choices for transforming its key functional groups—the aromatic amine and the sulfonamide nitrogen—into valuable heterocyclic scaffolds. Detailed, field-proven protocols for the synthesis of triazole, pyrimidine, and N-functionalized heterocyclic systems are presented, accompanied by workflow diagrams and data interpretation guidelines. This document is designed to serve as a practical and authoritative resource for leveraging this versatile precursor in drug discovery and materials science.

Introduction: The Strategic Value of N-Cyclohexyl-3-aminobenzenesulfonamide

N-Cyclohexyl-3-aminobenzenesulfonamide, hereafter referred to as NCABS, is a bifunctional chemical scaffold of significant interest in modern organic synthesis and medicinal chemistry.[1] Its structure is a deliberate convergence of three key chemical motifs:

  • A Nucleophilic Aromatic Amine: The 3-amino group serves as a primary reactive handle for a wide array of classical and contemporary chemical transformations, enabling the construction of fused or appended heterocyclic rings.

  • A Secondary Sulfonamide: The sulfonamide moiety is a privileged functional group in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, thereby influencing molecular recognition at biological targets.[2]

  • A Lipophilic Cyclohexyl Group: This non-polar moiety significantly impacts the physicochemical properties of the parent molecule and its derivatives, often enhancing membrane permeability and modulating solubility—critical parameters in drug design.

NCABS has emerged as a valuable precursor in the development of targeted therapeutics, particularly small molecule inhibitors for oncology targets like the serine/threonine phosphatase PPM1D and various carbonic anhydrase isoforms.[1] Its utility extends to the synthesis of agrochemicals and industrial compounds such as azo dyes and corrosion inhibitors.[3] This guide elucidates the synthetic potential of NCABS, providing detailed protocols that transform this precursor into complex heterocyclic systems.

Physicochemical Properties and Safe Handling

A thorough understanding of the precursor's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 61886-26-8[1]
Molecular Formula C₁₂H₁₈N₂O₂S[1]
Molecular Weight 254.35 g/mol [1]
Appearance Off-white to light-yellow crystalline solidGeneral Observation
Storage Room temperature, in a dry, well-ventilated area[3]

Safety & Handling: NCABS should be handled in a fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier. This product is intended for research and development purposes only.[1][4]

Core Reactivity and Strategic Synthesis Design

The synthetic versatility of NCABS stems from its two distinct, chemically addressable functional groups. The choice of reaction conditions dictates which site is preferentially functionalized, allowing for a modular approach to library synthesis.

G cluster_precursor N-Cyclohexyl-3-aminobenzenesulfonamide (NCABS) cluster_amine Site A: 3-Amino Group (-NH₂) cluster_sulfonamide Site B: Sulfonamide Group (-SO₂NHR) cluster_products Resulting Heterocyclic Scaffolds Precursor NCABS Core Structure (Two Reactive Sites) Diazotization Diazotization (NaNO₂/H⁺) → Diazonium Salt Precursor->Diazotization Nucleophilic Aromatic Amine N_Alkylation N-Alkylation (Base, R-X) → Tertiary Sulfonamide Precursor->N_Alkylation Acidic N-H Proton Condensation Condensation (e.g., with 1,3-Diketones) Triazoles Triazoles Diazotization->Triazoles via Azide Intermediate Acylation Acylation / Amide Coupling Pyrimidines Pyrimidines / Pyridinones Condensation->Pyrimidines Cyclization Intramolecular Cyclization (after N-functionalization) N_Sulfonyl_Rings N-Sulfonyl Pyrrolidines, Piperidines, etc. N_Alkylation->N_Sulfonyl_Rings Cyclization->N_Sulfonyl_Rings

Figure 1: Core reactivity map of NCABS highlighting the two primary functionalization sites and their pathways to diverse heterocyclic products.

Application Protocol 1: Synthesis of 1,2,3-Triazole Derivatives via Azide Intermediates

Principle: This protocol leverages the reactivity of the aromatic amine to generate an azide, a key intermediate for "click chemistry." The conversion proceeds via a transient diazonium salt, which is subsequently displaced by an azide anion. The resulting sulfonamide-azide is a stable building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust reaction that forms a 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity and yield.

G Workflow: NCABS to Triazole Derivative NCABS 1. Start with NCABS in Acidic Solution Diazotization 2. Diazotization Add NaNO₂ @ 0-5 °C NCABS->Diazotization Azide_Formation 3. Azide Formation Add NaN₃ @ 0-5 °C Diazotization->Azide_Formation Extraction1 4. Work-up & Extraction Azide_Formation->Extraction1 Intermediate Intermediate: N-Cyclohexyl-3-azido benzenesulfonamide Extraction1->Intermediate CuAAC 5. CuAAC Reaction Add Alkyne, Cu(I) catalyst, Solvent (e.g., tBuOH/H₂O) Intermediate->CuAAC Extraction2 6. Work-up & Purification CuAAC->Extraction2 Product Final Product: Triazole Derivative Extraction2->Product

Figure 2: Stepwise experimental workflow for the synthesis of triazoles from NCABS.

Step-by-Step Protocol:

Part A: Synthesis of N-Cyclohexyl-3-azidobenzenesulfonamide

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend NCABS (10.0 g, 39.3 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL). Cool the slurry to 0 °C in an ice-water bath.

    • Causality: A fine suspension is crucial for efficient reaction. The strong acid ensures the formation of the amine hydrochloride salt, which is soluble and ready for diazotization.

  • Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (NaNO₂, 2.85 g, 41.3 mmol, 1.05 equiv) in water (10 mL) dropwise over 20 minutes.

    • Causality: Slow, dropwise addition at low temperature is critical. Aryl diazonium salts are thermally unstable and can decompose violently or lead to unwanted side products (e.g., phenols) if the temperature rises.

  • Azide Formation: Stir the resulting solution for an additional 30 minutes at 0 °C. Then, add a solution of sodium azide (NaN₃, 3.07 g, 47.2 mmol, 1.2 equiv) in water (15 mL) dropwise, ensuring the temperature does not exceed 5 °C. Vigorous nitrogen evolution will be observed.

    • Causality: Sodium azide is both a reactant and a potential explosive; it should be handled with care and never mixed directly with strong acids. The diazonium group is an excellent leaving group, readily displaced by the nucleophilic azide ion.

  • Work-up: After the addition is complete, allow the mixture to stir for 1 hour at 0 °C, then warm to room temperature for 1 hour. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the azide intermediate as a pale yellow oil or solid.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: To a solution of the azide intermediate from Part A (5.0 g, 17.8 mmol) and a terminal alkyne (e.g., phenylacetylene, 2.0 g, 19.6 mmol, 1.1 equiv) in a 1:1 mixture of t-butanol and water (100 mL), add sodium ascorbate (1.76 g, 8.9 mmol, 0.5 equiv) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.45 g, 1.8 mmol, 0.1 equiv).

    • Causality: Sodium ascorbate acts as a reducing agent, generating the active Cu(I) catalyst in situ from the more stable Cu(II) salt. The t-BuOH/H₂O solvent system is effective at solubilizing both organic and inorganic reagents.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (100 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,2,3-triazole derivative.

Hypothetical Data for Phenylacetylene Adduct
Yield 85-95%
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) Peaks corresponding to aromatic, triazole, cyclohexyl, and sulfonamide N-H protons.
MS (ESI+) Calculated m/z for C₂₀H₂₄N₄O₂S [M+H]⁺, found m/z.

Application Protocol 2: Synthesis of Substituted Pyridinone Derivatives

Principle: This protocol utilizes the nucleophilic character of the 3-amino group to construct a six-membered pyridinone ring. The reaction is a multi-component condensation between NCABS, an active methylene compound (e.g., ethyl acetoacetate), and an orthoformate, which serves as a one-carbon electrophile source. This approach provides a direct and efficient route to highly functionalized pyridinone scaffolds. An adaptation of this general principle is found in the synthesis of various pyridinones from β-enamino esters.[5]

G Workflow: NCABS to Pyridinone Derivative Reagents 1. Combine NCABS, Ethyl Acetoacetate, Triethyl Orthoformate Heat 2. Heat Mixture (e.g., 120-140 °C) under Reflux Reagents->Heat Cool 3. Cool and Precipitate Heat->Cool Filter 4. Filter and Wash with cold Ethanol Cool->Filter Product Final Product: Pyridinone Derivative Filter->Product

Figure 3: A streamlined workflow for the one-pot synthesis of pyridinones.

Step-by-Step Protocol:
  • Reaction Setup: In a 100 mL flask fitted with a reflux condenser, combine NCABS (5.0 g, 19.7 mmol), ethyl acetoacetate (2.8 g, 21.6 mmol, 1.1 equiv), and triethyl orthoformate (6.4 g, 43.3 mmol, 2.2 equiv).

  • Thermal Condensation: Add a catalytic amount of acetic acid (0.5 mL). Heat the reaction mixture to 130-140 °C and maintain at reflux for 4-6 hours.

    • Causality: The reaction proceeds through the formation of an intermediate enamine from the reaction of NCABS with the orthoformate/ethyl acetoacetate. Subsequent intramolecular cyclization and elimination of ethanol and water drives the reaction to completion, forming the stable pyridinone ring. The acid catalyst facilitates the condensation and dehydration steps.

  • Isolation: Cool the reaction mixture to room temperature. A solid product should precipitate. If necessary, add cold ethanol (20 mL) to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove unreacted starting materials and byproducts. Dry the product under vacuum to obtain the pyridinone derivative, which is often pure enough for subsequent use. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Hypothetical Data for Pyridinone Product
Yield 70-85%
Appearance Crystalline solid
¹H NMR (DMSO-d₆, δ) Characteristic peaks for pyridinone ring protons, methyl group, and preserved cyclohexyl and aromatic signals.
MS (ESI+) Calculated m/z for C₁₇H₂₂N₂O₃S [M+H]⁺, found m/z.

Conclusion and Future Outlook

N-Cyclohexyl-3-aminobenzenesulfonamide stands out as a robust and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The orthogonal reactivity of its aromatic amine and sulfonamide functionalities allows for the strategic and controlled construction of diverse molecular architectures, from simple triazoles to more complex fused and spirocyclic systems. The protocols detailed herein provide a solid foundation for researchers to explore the vast chemical space accessible from this single building block. Future applications will likely see the integration of NCABS into automated synthesis platforms and flow chemistry setups, further accelerating the discovery of novel bioactive molecules for a range of therapeutic targets.

References

Protocol for N-Cyclohexyl 3-aminobenzenesulfonamide stock solution preparation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Preparation of N-Cyclohexyl-3-aminobenzenesulfonamide Stock Solutions for Research Applications

Abstract: This document provides a comprehensive, field-proven protocol for the preparation of N-Cyclohexyl-3-aminobenzenesulfonamide stock solutions, tailored for researchers, scientists, and drug development professionals. The protocol emphasizes best practices to ensure solution accuracy, stability, and reproducibility in experimental workflows. This guide details solvent selection, step-by-step preparation, and critical storage conditions.

Introduction: The Importance of Accurate Stock Solutions

N-Cyclohexyl-3-aminobenzenesulfonamide is a sulfonamide compound utilized in various research and drug discovery contexts. The integrity of experimental data heavily relies on the precise and consistent preparation of stock solutions. A properly prepared stock solution serves as a concentrated, stable, and accurately characterized source from which working solutions of lower concentrations can be reliably made.[1] This practice not only enhances experimental reproducibility but also conserves valuable research compounds and minimizes the potential for weighing errors associated with preparing dilute solutions directly.[1][2] This application note provides a validated protocol for preparing a high-concentration stock solution of N-Cyclohexyl-3-aminobenzenesulfonamide, focusing on the rationale behind each step to ensure the highest degree of scientific integrity.

Foundational Knowledge: Compound Properties & Solvent Selection

A thorough understanding of the physicochemical properties of N-Cyclohexyl-3-aminobenzenesulfonamide is paramount for the successful preparation of a stable stock solution.

Key Properties of N-Cyclohexyl-3-aminobenzenesulfonamide

A summary of the essential chemical properties for N-Cyclohexyl-3-aminobenzenesulfonamide is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈N₂O₂S[3][4][5]
Molecular Weight 254.35 g/mol [3][6]
Purity Typically ≥98%[5][7]
Appearance Solid
Storage (as solid) Varies; -20°C recommended for long-term stability[3][5]
Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)

For non-polar to moderately polar organic compounds like N-Cyclohexyl-3-aminobenzenesulfonamide, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[8][9][10][11]

Causality behind choosing DMSO:

  • High Solubilizing Power: DMSO is a highly polar aprotic solvent, capable of dissolving a vast array of organic compounds, including those with limited aqueous solubility.[8][9][11]

  • Miscibility: It is miscible with a wide range of organic solvents and water, facilitating the subsequent dilution of the stock solution into aqueous buffers or cell culture media for experimental use.[9][10]

  • Stability: DMSO is chemically inert under standard laboratory conditions and has a high boiling point (189 °C), which minimizes solvent evaporation and subsequent concentration changes in the stock solution.[9][12]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution of N-Cyclohexyl-3-aminobenzenesulfonamide. This concentration is a common starting point for a wide variety of in vitro and in vivo studies.

Essential Materials and Equipment
  • N-Cyclohexyl-3-aminobenzenesulfonamide (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Analytical balance (readable to at least 0.1 mg)

  • 15 mL polypropylene or glass vial with a screw cap

  • Calibrated micropipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Step-by-Step Preparation Workflow

The following diagram outlines the critical steps in the preparation of the stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc 1. Calculate Mass of Compound weigh 2. Weigh Compound Accurately calc->weigh add_compound 3. Transfer Compound to Vial weigh->add_compound add_solvent 4. Add DMSO add_compound->add_solvent dissolve 5. Dissolve Compound add_solvent->dissolve aliquot 6. Aliquot Solution dissolve->aliquot store 7. Store at -20°C aliquot->store

Caption: Workflow for N-Cyclohexyl-3-aminobenzenesulfonamide Stock Solution Preparation.

Detailed Procedural Steps
  • Calculate the Required Mass:

    • The formula to calculate the mass of the solute is: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For a 10 mM (0.010 mol/L) solution in 10 mL (0.010 L) with a molecular weight of 254.35 g/mol : Mass = 0.010 mol/L * 0.010 L * 254.35 g/mol = 0.0025435 g = 2.54 mg

    • Expert Insight: It is advisable to weigh a slightly larger mass (e.g., 10.16 mg for a 40 mM stock in 1 mL) to minimize the impact of weighing errors. For this protocol, we will proceed with the calculated 2.54 mg.[2]

  • Weigh the Compound:

    • Place a clean weighing paper or boat on the analytical balance and tare it.[13]

    • Carefully weigh out 2.54 mg of N-Cyclohexyl-3-aminobenzenesulfonamide. Record the actual mass weighed.

    • Trustworthiness Check: For accuracy, it is often more practical to weigh a slightly different amount (e.g., 2.60 mg) and then adjust the volume of DMSO to achieve the desired 10 mM concentration.[2]

  • Transfer the Compound:

    • Carefully transfer the weighed compound into a clean, labeled 15 mL vial. Ensure that all of the powder is transferred. You can rinse the weighing paper with a small amount of the solvent to ensure a quantitative transfer.[13][14]

  • Add the Solvent:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolve the Compound:

    • Securely cap the vial and vortex at medium speed until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

    • Troubleshooting: If the compound does not readily dissolve, gentle warming (not exceeding 40°C) or brief sonication can be employed to facilitate dissolution.

  • Aliquot for Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is critical to aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.[15]

  • Storage:

    • Store the aliquots at -20°C in a light-protected container.[3][16] While some suppliers indicate room temperature storage for the solid, storing the solution frozen is a more conservative approach to ensure long-term stability. The stock solution, when stored properly, should be stable for at least 6 months.[15]

Safety Precautions

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17][18]

  • DMSO can facilitate the absorption of other chemicals through the skin; therefore, exercise caution to avoid direct contact.[11]

  • Consult the Safety Data Sheet (SDS) for N-Cyclohexyl-3-aminobenzenesulfonamide and DMSO for complete safety information.[17]

Conclusion

This application note provides a robust and reliable protocol for the preparation of N-Cyclohexyl-3-aminobenzenesulfonamide stock solutions. By adhering to these guidelines, researchers can ensure the quality and consistency of their stock solutions, which is a foundational element for reproducible and high-quality experimental outcomes.

References

Application Notes and Protocols for N-Cyclohexyl-3-aminobenzenesulfonamide in a Novel Carbonic Anhydrase IX Diagnostic Kit

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of N-Cyclohexyl-3-aminobenzenesulfonamide as a key reagent in a novel, fluorescence-based diagnostic kit for the detection and quantification of Carbonic Anhydrase IX (CA IX), a significant biomarker in various pathologies, particularly in hypoxic tumors.[1] We provide a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation guidelines. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this technology in their studies.

Introduction: The Rationale for a N-Cyclohexyl-3-aminobenzenesulfonamide-Based CA IX Assay

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its diverse biological activities.[2][3] A primary and well-established role of sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5]

Several isoforms of human carbonic anhydrase (hCA) have been identified, and their differential expression is associated with various physiological and pathological states.[5] Notably, Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and is often linked to hypoxia and poor prognosis.[1] This restricted expression profile makes CA IX an attractive biomarker for cancer diagnosis and a target for therapeutic intervention.

N-Cyclohexyl-3-aminobenzenesulfonamide belongs to the sulfonamide class of compounds and, based on the well-documented inhibitory action of this class against CAs, is proposed here as a specific ligand for the detection of CA IX.[1][5][6][7] This application note describes a hypothetical diagnostic kit that leverages the inhibitory properties of N-Cyclohexyl-3-aminobenzenesulfonamide in a competitive binding, fluorescence-based assay format.

Principle of the Assay

The diagnostic assay is based on the principle of competitive inhibition in a fluorescence resonance energy transfer (FRET) system. The kit provides a fluorescently-labeled sulfonamide probe (Probe) that has a high affinity for the active site of CA IX. When the Probe is bound to the CA IX enzyme, its fluorescence is quenched.

The sample to be analyzed, potentially containing endogenous CA IX, is introduced to the assay. N-Cyclohexyl-3-aminobenzenesulfonamide, provided in the kit, serves as a specific competitor. In the presence of CA IX in the sample, N-Cyclohexyl-3-aminobenzenesulfonamide will compete with the fluorescent Probe for binding to the enzyme's active site. This competition leads to the displacement of the Probe from the enzyme, resulting in a restoration of its fluorescence. The intensity of the recovered fluorescence is directly proportional to the concentration of CA IX in the sample.

Visualizing the Assay Principle

Assay_Principle cluster_0 Step 1: Quenched State cluster_1 Step 2: Competition & Signal Generation CA_IX Carbonic Anhydrase IX (CA IX) Probe Fluorescent Probe (Quenched) CA_IX->Probe Binding Free_Probe Fluorescent Probe (Signal On) CA_IX_Sample CA IX from Sample N_Cyclohexyl N-Cyclohexyl-3- aminobenzenesulfonamide CA_IX_Sample->N_Cyclohexyl Competitive Binding CA_IX_Sample->Free_Probe Displacement

Caption: Competitive binding assay workflow.

Kit Components and Storage

ComponentQuantityStorage
CA IX Assay Buffer50 mL4°C
N-Cyclohexyl-3-aminobenzenesulfonamide Standard (1 mM)1 mL-20°C
Fluorescent Probe (100X)200 µL-20°C (light sensitive)
Recombinant Human CA IX (Positive Control)10 µg-80°C
96-well Black, Flat-Bottom Plate1 plateRoom Temperature

Detailed Experimental Protocols

Reagent Preparation
  • Assay Buffer Preparation : Allow the CA IX Assay Buffer to equilibrate to room temperature before use.

  • N-Cyclohexyl-3-aminobenzenesulfonamide Standard Dilution : Prepare a serial dilution of the 1 mM N-Cyclohexyl-3-aminobenzenesulfonamide Standard in the CA IX Assay Buffer to generate a standard curve. A recommended starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and 0 µM (blank).

  • Fluorescent Probe Working Solution : Dilute the 100X Fluorescent Probe to 1X with the CA IX Assay Buffer. Prepare this solution fresh and protect it from light.

  • Sample Preparation : Centrifuge biological samples (e.g., cell lysates, tissue homogenates) to pellet any debris. The supernatant should be used for the assay. If necessary, dilute the samples in the CA IX Assay Buffer to fall within the linear range of the standard curve.

Assay Procedure
  • Standard and Sample Addition : Add 50 µL of the diluted N-Cyclohexyl-3-aminobenzenesulfonamide standards and prepared samples to the wells of the 96-well plate.

  • Positive Control : Prepare a 1 µg/mL solution of the Recombinant Human CA IX in the CA IX Assay Buffer and add 50 µL to designated wells.

  • Probe Addition : Add 50 µL of the 1X Fluorescent Probe Working Solution to all wells.

  • Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the supplied fluorescent probe (e.g., Ex/Em = 485/525 nm).

Visualizing the Experimental Workflow

Experimental_Workflow start Start reagent_prep Reagent Preparation (Standards, Probe, Samples) start->reagent_prep plate_loading Add Standards, Samples, and Positive Control to 96-well Plate reagent_prep->plate_loading probe_addition Add 1X Fluorescent Probe to all wells plate_loading->probe_addition incubation Incubate for 30 min at Room Temperature probe_addition->incubation read_plate Measure Fluorescence (Ex/Em = 485/525 nm) incubation->read_plate data_analysis Data Analysis and Concentration Determination read_plate->data_analysis end End data_analysis->end

Caption: Step-by-step experimental workflow.

Data Analysis and Interpretation

  • Background Subtraction : Subtract the average fluorescence intensity of the blank (0 µM standard) from all other readings.

  • Standard Curve Generation : Plot the background-subtracted fluorescence intensity of the N-Cyclohexyl-3-aminobenzenesulfonamide standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.98 is desirable.

  • Sample Concentration Calculation : Use the equation of the standard curve to calculate the concentration of CA IX in the samples.

    Concentration (µM) = (Fluorescence Intensity of Sample - c) / m

    Remember to account for any dilution factors used during sample preparation.

Expected Results
Sample TypeExpected Fluorescence IntensityInterpretation
Blank (0 µM Standard)LowMinimal fluorescence in the absence of competitor.
N-Cyclohexyl-3-aminobenzenesulfonamide StandardsIncreasing with concentrationDemonstrates dose-dependent competition.
High CA IX SampleHighHigh levels of endogenous CA IX compete for probe binding, restoring fluorescence.
Low CA IX SampleLowLow levels of endogenous CA IX result in minimal probe displacement.
Positive Control (Recombinant Human CA IX)HighConfirms the activity of the kit components.

Troubleshooting

IssuePossible Cause(s)Solution(s)
High background fluorescence - Contaminated reagents- Autofluorescence of samples- Use fresh reagents- Run a sample blank (sample without probe) and subtract the reading
Low signal or poor standard curve - Inactive enzyme or probe- Incorrect incubation time/temp- Ensure proper storage of kit components- Optimize incubation time and temperature for your specific setup
High well-to-well variability - Pipetting errors- Incomplete mixing- Use calibrated pipettes and ensure proper mixing of reagents in the wells

Conclusion

The described diagnostic kit, utilizing N-Cyclohexyl-3-aminobenzenesulfonamide as a competitive inhibitor, offers a sensitive and specific method for the quantification of Carbonic Anhydrase IX. This tool has the potential to be valuable in basic research for understanding the role of CA IX in disease, as well as in clinical and pharmaceutical settings for diagnostic and drug development purposes.[8]

References

Synthesis of quinazolinone derivatives from N-Cyclohexyl 2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Synthesis of Quinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinone and its derivatives represent a cornerstone heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] This guide provides a detailed, reliable, and field-tested protocol for the synthesis of quinazolin-4(3H)-ones via the classic Niementowski reaction, a versatile method utilizing anthranilic acid as a readily available starting material.[6][7][8] Furthermore, this document addresses the synthetic challenge posed by a non-traditional precursor, N-Cyclohexyl 2-aminobenzenesulfonamide. A scientifically grounded, multi-step synthetic pathway is proposed and analyzed, offering researchers a strategic blueprint for converting stable sulfonamides into viable quinazolinone precursors. This dual approach provides both a validated experimental procedure for immediate application and a forward-looking research strategy for expanding the scope of quinazolinone synthesis.

Part 1: A Validated Protocol for Quinazolin-4(3H)-one Synthesis via the Niementowski Reaction

Introduction and Core Principles

The Niementowski quinazolinone synthesis is a robust and versatile method that involves the thermal condensation of an anthranilic acid with an amide.[6][7] The reaction proceeds by forming an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinazolinone ring system.[6] The adaptability of this method allows for the creation of diverse chemical libraries for drug discovery by simply varying the substituted anthranilic acids and amide reaction partners.[6] Microwave-assisted synthesis has emerged as a modern, efficient alternative to conventional heating, often reducing reaction times from hours to minutes and improving yields.[8][9]

Reaction Mechanism

The process begins with the acylation of the amino group of anthranilic acid by the amide (in this case, formamide), which forms an o-amidobenzamide intermediate. This is followed by an intramolecular cyclization, where the newly formed amide nitrogen attacks the carboxylic acid carbon, and a subsequent dehydration step to yield the final quinazolin-4(3H)-one product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Anthranilic Acid and Formamide setup Set up Reflux Apparatus with Condenser reagents->setup heat Heat Mixture to 140-150°C setup->heat monitor Monitor Reaction via TLC (approx. 3-4 hours) heat->monitor cool Cool Reaction to RT monitor->cool precipitate Add Cold Water to Precipitate Product cool->precipitate filter Filter Crude Solid precipitate->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize final_product Pure Quinazolin-4(3H)-one recrystallize->final_product Characterization (NMR, MS, IR)

Caption: Workflow for the Niementowski Synthesis of Quinazolin-4(3H)-one.

Detailed Step-by-Step Protocol

Materials:

  • Anthranilic Acid (1.0 eq)

  • Formamide (10-15 eq, serves as reactant and solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (e.g., 5.0 g, 36.5 mmol).

  • Reagent Addition: Add an excess of formamide (e.g., 20 mL, ~500 mmol) to the flask. The large excess serves as both the reacting partner and the solvent.

  • Reaction: Heat the mixture in a heating mantle to 140-150°C. Allow the reaction to reflux with stirring for 3-4 hours.

    • Expert Insight: The temperature is critical. Below 130°C, the reaction is sluggish. Above 160°C, decomposition of formamide and side product formation can occur.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Ethyl Acetate:Hexane mobile phase). The disappearance of the anthranilic acid spot indicates the reaction is nearing completion.

  • Work-up: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. The mixture will likely be a dark, viscous liquid.

  • Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A solid precipitate should form.

  • Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold water to remove any residual formamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure quinazolin-4(3H)-one as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C overnight.

Data Presentation and Characterization
ParameterExpected Value/Observation
Starting Material Anthranilic Acid (White Solid)
Product Quinazolin-4(3H)-one (Off-white to pale yellow solid)
Typical Yield 75-85%
Melting Point 215-217°C
¹H NMR (DMSO-d₆) δ 12.1 (s, 1H, NH), 8.15 (s, 1H), 8.10 (d, 1H), 7.80 (t, 1H), 7.65 (d, 1H), 7.50 (t, 1H)
Mass Spec (ESI+) m/z 147.06 [M+H]⁺

Part 2: A Research Strategy for Synthesis from N-Cyclohexyl 2-aminobenzenesulfonamide

The Synthetic Challenge

Direct synthesis of a quinazolinone from N-Cyclohexyl 2-aminobenzenesulfonamide is not feasible in a single step using classical methods. The primary obstacle is the chemical nature of the sulfonamide group (-SO₂NHR). Unlike the carboxylic acid in anthranilic acid, the sulfonamide is:

  • Electronically Different: It is not an electrophilic center suitable for the required intramolecular cyclization.

  • Chemically Stable: The S-N and S-C bonds are robust and not easily cleaved or transformed under typical cyclization conditions.

Therefore, a multi-step synthetic strategy is required to convert the 2-aminobenzenesulfonamide moiety into a functional group that can participate in quinazolinone ring formation.

Proposed Multi-Step Synthetic Route

The proposed pathway leverages a series of well-established, named reactions to chemically transform the starting material into a viable precursor. The core strategy is to replace the amino group with a cyano group, which can then be hydrolyzed to a carboxylic acid.

Reaction Scheme:

  • Diazotization & Cyanation (Sandmeyer Reaction): The 2-amino group is converted into a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[10][11][12]

  • Nitrile Hydrolysis: The resulting 2-benzonitrile derivative is subjected to acidic or basic hydrolysis to convert the cyano group (-CN) into a carboxylic acid (-COOH).

  • Quinazolinone Formation (Niementowski-type Cyclization): The newly synthesized carboxylic acid, now a functional analog of anthranilic acid, can be condensed with formamide or another suitable amide to form the desired quinazolinone ring.

Conceptual Workflow Diagram

G A Start: N-Cyclohexyl 2-aminobenzenesulfonamide B Intermediate 1: Aryl Diazonium Salt A->B Step 1a: Diazotization (NaNO₂, aq. HCl, 0-5°C) C Intermediate 2: 2-(N-cyclohexylsulfamoyl)benzonitrile B->C Step 1b: Sandmeyer Reaction (CuCN) D Intermediate 3: 2-(N-cyclohexylsulfamoyl)benzoic acid C->D Step 2: Nitrile Hydrolysis (H₃O⁺ or OH⁻, heat) E Final Product: Sulfonamide-Substituted Quinazolinone Derivative D->E Step 3: Cyclocondensation (Formamide, 140-150°C)

Caption: Proposed multi-step synthesis of a quinazolinone derivative.

Discussion of Protocol and Causality
  • Step 1: Sandmeyer Reaction: This is a cornerstone transformation for converting aromatic amines into a wide variety of functional groups.[10][13] The low temperature (0-5°C) is critical to prevent the unstable diazonium salt from decomposing prematurely. Copper(I) cyanide is the classic reagent for introducing the cyano group.

  • Step 2: Nitrile Hydrolysis: This is a standard organic transformation. Acid-catalyzed hydrolysis is often preferred as it avoids potential side reactions that can occur under strongly basic conditions with other functional groups present in the molecule. This step is the key to creating the necessary carboxylic acid functionality.

  • Step 3: Cyclocondensation: With the carboxylic acid in place ortho to the sulfonamide nitrogen, the molecule is now primed for cyclization. Heating with formamide provides both the final carbon and nitrogen atoms needed to complete the pyrimidine ring of the quinazolinone, analogous to the protocol in Part 1. The N-cyclohexyl group from the original sulfonamide would remain on the sulfonamide moiety, resulting in a novel N-substituted sulfonamide-quinazolinone derivative.

Challenges and Optimization:

  • Yields: Multi-step syntheses often suffer from cumulative yield loss. Each step would need careful optimization of solvent, temperature, and reaction time.

  • Purification: Intermediates will require purification, likely via column chromatography, to ensure the purity of the material proceeding to the next step.

  • Sulfonamide Stability: The N-cyclohexylsulfonamide group is expected to be stable throughout this reaction sequence, but its electronic-withdrawing nature may influence the reactivity of the aromatic ring in the Sandmeyer and cyclization steps.

This proposed route provides a logical and experimentally sound starting point for any researcher aiming to utilize N-Cyclohexyl 2-aminobenzenesulfonamide as a precursor for novel quinazolinone derivatives.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-Cyclohexyl 3-aminobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cyclohexyl-3-aminobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other synthetic challenges. By understanding the causality behind each experimental step, you can effectively diagnose and resolve problems in your reaction workflow.

I. Reaction Overview & Key Challenges

The synthesis of N-Cyclohexyl-3-aminobenzenesulfonamide is typically a two-step process starting from 3-aminobenzenesulfonic acid (metanilic acid). The primary challenges that can lead to low yield include the moisture sensitivity of the intermediates, potential side reactions due to the bifunctional nature of the starting material, and difficulties in product isolation.

Reaction_Scheme Metanilic_Acid 3-Aminobenzenesulfonic Acid Sulfonyl_Chloride 3-Aminobenzenesulfonyl Chloride Metanilic_Acid->Sulfonyl_Chloride SOCl₂ or PCl₅ (Chlorination) Product N-Cyclohexyl-3-aminobenzenesulfonamide Sulfonyl_Chloride->Product Cyclohexylamine, Base (Sulfonamidation)

Caption: General two-step synthesis of N-Cyclohexyl-3-aminobenzenesulfonamide.

II. Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems you may encounter during the synthesis.

Part A: Issues with Starting Materials and Reagents

Question 1: My reaction yield is consistently low, even from the start. Could my starting materials be the issue?

Answer: Absolutely. The quality and handling of your starting materials are critical. Here’s a checklist to verify your reagents:

  • 3-Aminobenzenesulfonic Acid (Metanilic Acid): This compound exists as a zwitterion and is hygroscopic. The presence of water is highly detrimental as it will consume the chlorinating agent in the next step.

    • Troubleshooting Protocol: Dry the metanilic acid in a vacuum oven at 60-70°C for several hours before use. Ensure its purity by checking its melting point or using spectroscopic methods (NMR, IR).

  • Chlorinating Agent (e.g., Thionyl Chloride, SOCl₂): Thionyl chloride reacts violently with water to produce HCl and SO₂ gas. Old or improperly stored SOCl₂ will be partially hydrolyzed, reducing its effectiveness.[1]

    • Troubleshooting Protocol: Always use a freshly opened bottle of thionyl chloride or distill it before use. Handle it under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • Cyclohexylamine: Amines can absorb atmospheric CO₂ to form carbamate salts, which can interfere with the reaction.[1] Ensure your cyclohexylamine is pure and dry. Distillation is recommended if the purity is questionable.

  • Solvents: All solvents, especially those used for the sulfonyl chloride formation and the subsequent sulfonamidation (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)), must be anhydrous.[2] Using solvents from a freshly opened bottle or a solvent purification system is best practice.

Part B: Troubleshooting the Sulfonyl Chloride Formation

Question 2: I suspect the formation of 3-aminobenzenesulfonyl chloride is inefficient. How can I diagnose and fix this?

Answer: This step is often the primary source of yield loss. The intermediate, 3-aminobenzenesulfonyl chloride, is reactive and potentially unstable.[3]

  • Causality: The amino group on the benzene ring can engage in side reactions. Although it is protonated by the generated HCl, forming a less reactive ammonium salt, side reactions can still occur, especially at elevated temperatures. A major competing reaction is intermolecular reaction, where the amino group of one molecule attacks the sulfonyl chloride of another, leading to oligomers or polymers.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions SC 3-Aminobenzenesulfonyl Chloride (ASC) Hydrolysis 3-Aminobenzenesulfonic Acid SC->Hydrolysis Dimer Dimer/Polymer (Sulfonamide linkage) SC_molecule1 ASC Molecule 1 SC_molecule1->Dimer SC_molecule2 ASC Molecule 2 SC_molecule2->Dimer -NH₂ of one attacks -SO₂Cl of another Water H₂O (Moisture) Water->Hydrolysis Hydrolysis of -SO₂Cl group

Caption: Potential side reactions involving 3-aminobenzenesulfonyl chloride.

  • Troubleshooting Protocol & Optimization:

    • Temperature Control: The chlorination reaction is often exothermic. Begin the reaction at 0°C and allow it to warm slowly to room temperature or gently heat as required. Monitor the reaction progress by TLC.[2]

    • Order of Addition: Add the 3-aminobenzenesulfonic acid portion-wise to the chlorinating agent (e.g., SOCl₂) at a low temperature. This maintains a high concentration of the chlorinating agent and minimizes self-reaction of the intermediate.

    • Complete Removal of Excess Reagent: Before adding cyclohexylamine, all excess SOCl₂ must be removed under high vacuum. Any residual SOCl₂ will react with the cyclohexylamine, reducing the amount available to form the desired product.

Part C: Troubleshooting the Sulfonamidation Step

Question 3: My TLC analysis shows the sulfonyl chloride intermediate is formed, but the final product yield is still low. What's going wrong in the second step?

Answer: The nucleophilic substitution of the chloride by cyclohexylamine is generally efficient, but several parameters can drastically affect the outcome.[4]

  • Stoichiometry of Amine and Base: The reaction generates one equivalent of HCl, which must be neutralized.[4]

    • Method 1 (Excess Amine): Use at least 2.2 equivalents of cyclohexylamine. One equivalent acts as the nucleophile, and the second acts as a base to scavenge the HCl. This is often the simplest method.

    • Method 2 (Added Base): Use 1.1-1.2 equivalents of cyclohexylamine and 1.5-2.0 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.[5] This can be more cost-effective if the primary amine is expensive.

  • Troubleshooting Protocol & Optimization:

    • Slow Addition: Dissolve the 3-aminobenzenesulfonyl chloride intermediate in an anhydrous solvent (like DCM). In a separate flask, dissolve the cyclohexylamine (and TEA/pyridine, if used) in the same solvent. Cool the amine solution to 0°C and add the sulfonyl chloride solution dropwise.[2] This helps control the exotherm and minimizes side reactions.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the sulfonyl chloride. If the reaction stalls, allow it to warm to room temperature or heat gently.

    • Check for Dimerization: If you see a new, less polar spot on the TLC that is not your product, it could be the N,N'-dicyclohexyl derivative from a double reaction, or oligomers. This can happen if local concentrations of the sulfonyl chloride are too high. Slower addition rates can mitigate this.

Part D: Issues with Work-up and Purification

Question 4: I seem to be losing a significant amount of product during the aqueous work-up and purification steps. How can I improve my recovery?

Answer: Product loss during isolation is a common issue, often related to pH control and the choice of purification method.[5]

  • Causality: Your product, N-Cyclohexyl-3-aminobenzenesulfonamide, is amphiprotic. It has a basic amino group (-NH₂) and a weakly acidic sulfonamide proton (N-H). Its solubility in aqueous and organic phases is highly dependent on pH.

    • At low pH , the amino group is protonated (-NH₃⁺), making the molecule more water-soluble.

    • At high pH , the sulfonamide proton can be deprotonated, again increasing water solubility.

  • Troubleshooting Protocol for Extraction:

    • After the reaction is complete, dilute the mixture with DCM.

    • Wash sequentially with a dilute acid (e.g., 1M HCl) to remove excess cyclohexylamine and any tertiary amine base.[5] Be cautious: Overly acidic conditions can protonate your product's amino group and pull it into the aqueous layer. Check the pH to ensure it is only mildly acidic (pH 4-5).

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Finally, wash with brine (saturated NaCl solution) to remove bulk water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Troubleshooting Protocol for Purification:

    • Crystallization: This is often the most effective method for purification. A common solvent system is Ethanol/water or Ethyl Acetate/Hexanes.[5] Experiment with different solvent ratios to maximize crystal formation and minimize loss to the mother liquor.

    • Column Chromatography: If crystallization is difficult, flash column chromatography on silica gel is an alternative. Use a solvent system like Ethyl Acetate/Hexanes, gradually increasing the polarity. Be aware that the slightly polar nature of the product can sometimes lead to tailing on the column.

III. Summary of Key Parameters for Yield Optimization

ParameterRecommendationRationale
Reagent Quality Use anhydrous reagents and solvents.Prevents hydrolysis of sulfonyl chloride intermediate.[1]
Reaction Temp. Control exotherms, typically 0°C to RT.Minimizes side reactions and decomposition.[2]
Stoichiometry Use >2 eq. of cyclohexylamine or 1.1 eq. + base.Ensures complete reaction and neutralizes HCl byproduct.[4]
Order of Addition Add sulfonyl chloride slowly to the amine solution.Prevents localized high concentrations and side reactions.[6]
Work-up pH Maintain careful pH control during extraction.Avoids dissolving the amphiprotic product in the aqueous layer.
Purification Optimize recrystallization solvent system.Maximizes recovery of pure, solid product.[5]

IV. Master Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality - Dryness? - Purity? Start->Check_Reagents Optimize_Step1 2. Optimize Sulfonyl Chloride Formation - Temperature Control? - Slow Addition? Check_Reagents->Optimize_Step1 Reagents OK Optimize_Step2 3. Optimize Sulfonamidation - Correct Stoichiometry? - Inert Atmosphere? Optimize_Step1->Optimize_Step2 Step 1 Optimized Analyze_Workup 4. Analyze Work-up & Purification - Correct pH for extraction? - Optimal crystallization? Optimize_Step2->Analyze_Workup Step 2 Optimized Success Yield Improved Analyze_Workup->Success Process Optimized

References

Optimizing reaction conditions for benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of benzenesulfonamide. It serves as a comprehensive technical resource, moving beyond standard protocols to address the nuanced challenges and critical decision-making involved in optimizing this important reaction. Here, we dissect common experimental hurdles, answer frequently asked questions, and provide detailed, validated protocols grounded in established chemical principles.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific, common problems encountered during the synthesis of benzenesulfonamide. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying rationale to empower your experimental design.

Question: Why is my yield of benzenesulfonamide consistently low?

Answer: Low yields in this synthesis typically trace back to one of three areas: incomplete reaction, product loss during workup, or competing side reactions.

  • Incomplete Reaction: The reaction of benzenesulfonyl chloride with ammonia is generally fast. However, insufficient mixing, especially in a heterogeneous mixture, can prevent the reagents from interacting effectively. Ensure vigorous stirring throughout the ammonia addition and for a sufficient period afterward. Additionally, verify the quality of your benzenesulfonyl chloride; it can hydrolyze over time if exposed to atmospheric moisture, reducing the amount of active reagent available for amination.

  • Product Loss During Workup: Benzenesulfonamide has some solubility in water, which can be exacerbated at higher temperatures. During the workup, if the reaction mixture is not sufficiently cooled before filtration, a significant amount of product can be lost in the filtrate. It is crucial to chill the mixture thoroughly in an ice bath before collecting the crude product. Furthermore, when washing the collected solid, use minimal amounts of ice-cold water to remove inorganic salts without dissolving the desired product.

  • Side Reactions: The primary competing reaction is the hydrolysis of the starting material, benzenesulfonyl chloride, to benzenesulfonic acid. This is particularly problematic if using aqueous ammonia and not controlling the temperature. The hydrolysis reaction is accelerated at higher temperatures. To mitigate this, the addition of ammonia should be performed slowly and with efficient cooling to keep the internal temperature of the reaction vessel low, ideally between 0-10 °C.

Question: My final product is an oil or a gummy solid that won't crystallize. What's happening?

Answer: This issue almost always points to the presence of impurities that are disrupting the crystal lattice formation of the benzenesulfonamide.

  • Excess Benzenesulfonyl Chloride: Unreacted benzenesulfonyl chloride, due to its oily nature, is a common culprit. This can happen if an insufficient amount of ammonia was used or if the ammonia was not dispersed effectively.

  • Benzenesulfonic Acid: As mentioned, hydrolysis of the starting material forms benzenesulfonic acid. This impurity can also interfere with crystallization.

  • Dimerization/Side Products: Under certain conditions, side reactions can lead to the formation of more complex sulfonamide-related structures.

Solution Workflow:

  • Ensure Complete Reaction: After the initial reaction period, test the pH of the solution. It should be basic, indicating an excess of ammonia. If it is acidic or neutral, more ammonia may be needed to consume all the benzenesulfonyl chloride.

  • Purification by pH Adjustment: A common and effective purification technique involves dissolving the crude product in a dilute aqueous base (like 5% NaOH) to deprotonate the sulfonamide, forming the water-soluble sodium salt. Any unreacted benzenesulfonyl chloride will be hydrolyzed to sodium benzenesulfonate under these conditions. The solution can then be filtered to remove any insoluble impurities. Subsequently, re-acidifying the filtrate with a mineral acid (e.g., HCl) will precipitate the purified benzenesulfonamide, which can then be collected by filtration.

Question: I'm observing the formation of a significant amount of a white precipitate (inorganic salt) that is difficult to separate from my product. How can I improve the separation?

Answer: The white precipitate is typically ammonium chloride (NH₄Cl), formed as a byproduct of the reaction between benzenesulfonyl chloride and ammonia. While it is water-soluble, its high concentration can lead to co-precipitation with your product.

Optimization Strategies:

  • Controlled Precipitation: After the reaction is complete, instead of immediately filtering, consider adding a controlled amount of cold water to the reaction mixture. This will help to dissolve the ammonium chloride while keeping the less soluble benzenesulfonamide precipitated.

  • Thorough Washing: Be meticulous when washing the filtered crude product. Use several small portions of ice-cold water. This is more effective than a single large wash for removing the salt.

  • Recrystallization: If the crude product is heavily contaminated, recrystallization is the most effective purification method. Water or an ethanol-water mixture are commonly used solvents for recrystallizing benzenesulfonamide. The inorganic salts will remain in the mother liquor upon cooling.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine or other tertiary amines in this reaction?

A1: While not always necessary when using an excess of ammonia, a tertiary amine like pyridine or triethylamine can be used as a base and a catalyst. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) that is notionally generated during the reaction, forming a pyridinium chloride salt. This prevents the protonation of the ammonia nucleophile, ensuring it remains available to react with the electrophilic benzenesulfonyl chloride. In some protocols, it can lead to a cleaner reaction with fewer byproducts.

Q2: Can I use a different aminating agent instead of ammonia?

A2: Absolutely. This reaction is a general method for forming N-substituted sulfonamides, which are a critical class of compounds in medicinal chemistry. Primary and secondary amines readily react with benzenesulfonyl chloride to yield the corresponding N-alkyl or N,N-dialkyl benzenesulfonamides. The reaction conditions may need to be adjusted based on the nucleophilicity and steric hindrance of the amine used.

Q3: What are the key safety precautions for this synthesis?

A3: Safety is paramount.

  • Benzenesulfonyl Chloride: This reagent is corrosive and lachrymatory (causes tearing). It reacts violently with water, releasing HCl gas. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a fume hood.

  • Exothermic Reaction: The reaction is exothermic. Adding the ammonia or amine too quickly can cause the reaction to overheat, leading to vigorous boiling and potential loss of control. Maintain cooling with an ice bath, especially during the addition phase.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of techniques should be used:

  • Melting Point: Pure benzenesulfonamide has a sharp melting point of 150-152 °C. A broad or depressed melting point indicates the presence of impurities.

  • Spectroscopy:

    • FTIR: Look for characteristic peaks for the N-H stretches (around 3300-3400 cm⁻¹), S=O stretches (asymmetric and symmetric, around 1350 and 1160 cm⁻¹, respectively), and aromatic C-H and C=C bands.

    • ¹H NMR: In a solvent like DMSO-d₆, you will see a multiplet for the aromatic protons and a broad singlet for the -SO₂NH₂ protons.

  • Thin Layer Chromatography (TLC): This is a quick and effective way to assess purity by comparing the crude product to a pure standard and checking for the presence of multiple spots.

Visualizing the Process: Diagrams and Workflows

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Nucleophilic attack of ammonia on benzenesulfonyl chloride.

Troubleshooting Workflow: Low Yield Diagnosis

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completeness (pH check, TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete check_workup Review Workup Procedure product_loss Product Loss During Workup? check_workup->product_loss check_reagents Assess Reagent Quality reagent_issue Starting Material Hydrolyzed? check_reagents->reagent_issue incomplete->check_workup No solution_stirring Increase Stirring / Reaction Time incomplete->solution_stirring Yes product_loss->check_reagents No solution_cooling Improve Cooling During Ammonia Addition product_loss->solution_cooling Also consider side reactions solution_wash Use Ice-Cold Water for Wash & Minimize Volume product_loss->solution_wash Yes solution_reagent Use Fresh Benzenesulfonyl Chloride reagent_issue->solution_reagent Yes

Caption: Decision tree for diagnosing the cause of low reaction yield.

Experimental Protocols & Data

Protocol 1: Standard Synthesis of Benzenesulfonamide

This protocol outlines the standard laboratory-scale synthesis from benzenesulfonyl chloride and excess aqueous ammonia.

Materials:

  • Benzenesulfonyl chloride

  • Concentrated aqueous ammonia (28-30%)

  • Deionized water

  • Hydrochloric acid (for testing)

  • Ice

Procedure:

  • Setup: In a fume hood, equip a 250 mL flask with a magnetic stir bar and place it in a large ice-water bath.

  • Reagents: Add 50 mL of concentrated aqueous ammonia to the flask and begin stirring.

  • Addition: Slowly, over a period of 15-20 minutes, add 10 mL of benzenesulfonyl chloride to the chilled, stirring ammonia solution using a dropping funnel or pipette. A thick white precipitate will form. Caution: The reaction is exothermic; maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes to ensure the reaction goes to completion.

  • Workup: a. Remove the flask from the ice bath and allow it to warm to room temperature. b. Check the pH of the mixture to ensure it is still strongly basic. If not, add more ammonia. c. Cool the mixture again thoroughly in an ice bath for at least 20 minutes. d. Collect the white solid product by vacuum filtration using a Büchner funnel. e. Wash the collected solid with two 20 mL portions of ice-cold water to remove ammonium chloride and excess ammonia.

  • Drying: Press the solid as dry as possible on the filter. Then, transfer the crude benzenesulfonamide to a watch glass and allow it to air-dry or dry in a desiccator.

  • Characterization: Determine the yield, melting point, and spectroscopic data (FTIR, NMR) of the product.

Table 1: Reagent & Condition Summary
ParameterValueRationale
Benzenesulfonyl Chloride 1.0 equivalentLimiting reagent.
Aqueous Ammonia ~10-15 equivalentsUsed in large excess to act as both nucleophile and base, driving the reaction to completion.
Temperature 0 - 10 °CMinimizes the competing hydrolysis of benzenesulfonyl chloride.
Reaction Time 30 - 45 minutesThe reaction is typically rapid under these conditions.
Workup Wash Solvent Ice-cold WaterMinimizes product loss due to solubility while effectively removing inorganic byproducts.

Technical Support Center: N-Cyclohexyl 3-aminobenzenesulfonamide Solubility Issues and Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Cyclohexyl 3-aminobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a molecule with significant potential in medicinal chemistry, particularly as a building block for novel inhibitors, understanding its solubility characteristics is paramount for successful experimentation.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Challenge: The Physicochemical Profile of this compound

This compound (CAS 61886-26-8) possesses a molecular structure that contributes to its limited aqueous solubility.[2][3][4][5][6][7][8] The presence of a cyclohexyl group and a benzenesulfonamide core lends a significant hydrophobic character to the molecule.[1] While the amino group offers a site for potential protonation, the overall molecule remains poorly soluble in neutral aqueous solutions. This can lead to several experimental challenges, including precipitation in stock solutions, assays, and cell culture media.

Key Physicochemical Properties:
PropertyValueSource
Molecular FormulaC12H18N2O2S[2][3][4][7]
Molecular Weight254.35 g/mol [3][9]
AppearanceWhite to light-colored crystalline powder
StorageRoom Temperature or -20°C[3][4]

II. Troubleshooting Guide: Common Solubility-Related Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: My this compound won't dissolve in my desired aqueous buffer (e.g., PBS).

Cause: The hydrophobic nature of the molecule prevents it from readily dissolving in polar aqueous systems. Direct dissolution in buffers like PBS is often unsuccessful.

Solution Workflow:

Caption: Workflow for dissolving this compound.

Detailed Steps:

  • Initial Solubilization in an Organic Solvent: Do not attempt to dissolve the compound directly in your final aqueous buffer. Instead, prepare a concentrated stock solution in a water-miscible organic solvent.[10][11] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.[11] Ethanol or N,N-dimethylformamide (DMF) can also be effective.[12]

  • Gentle Warming and Sonication: To aid dissolution in the organic solvent, you can gently warm the solution (e.g., to 37°C) and/or use a sonicator bath.[13] Avoid excessive heat, which could lead to degradation.

  • Stepwise Dilution: Once a clear stock solution is achieved, perform serial dilutions into your final aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to minimize localized high concentrations that can cause immediate precipitation.

  • Final Concentration and Solvent Tolerance: Be mindful of the final concentration of the organic solvent in your assay. Many biological systems are sensitive to solvents like DMSO, typically tolerating concentrations up to 0.1-0.5%. Calculate your dilutions accordingly.

Issue 2: The compound precipitates out of my cell culture medium over time.

Cause: The complex composition of cell culture media, which contains salts, proteins, and other components, can reduce the solubility of your compound. Changes in temperature (e.g., moving from a 37°C incubator to room temperature for microscopy) can also trigger precipitation.

Solutions:

  • pH Modification: The solubility of sulfonamides can be pH-dependent.[14][15][16][17] Since the amino group can be protonated, slightly acidic conditions may improve solubility. Conversely, the sulfonamide group is weakly acidic.[15] Experiment with adjusting the pH of your media, if your experimental system allows, to find an optimal range. However, be cautious as significant pH shifts can be detrimental to cell health.

  • Use of Co-solvents and Surfactants: Incorporating a low percentage of a co-solvent like polyethylene glycol (PEG) or a non-ionic surfactant like Tween 80 can help maintain the compound's solubility in the aqueous environment of the cell culture medium.[11][18] These agents can reduce the interfacial tension between the hydrophobic compound and the aqueous medium.[10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.

Issue 3: I'm observing inconsistent results in my in vitro assays, which I suspect are due to solubility issues.

Cause: Poor solubility can lead to an overestimation of the compound's concentration in solution, as undissolved particles may be present. This can result in poor reproducibility and inaccurate pharmacological data.

Solutions:

  • Determine the Kinetic Solubility: Before conducting extensive assays, it is highly recommended to determine the kinetic solubility of your compound in the specific buffer you will be using. This can be done using methods like nephelometry or by centrifuging a saturated solution and measuring the concentration of the supernatant via HPLC-UV.

  • Work Below the Solubility Limit: Once the solubility limit is known, ensure that all your assay concentrations are well below this threshold to avoid precipitation.

  • Incorporate Solubilizing Excipients: For in vivo studies or more complex in vitro models, consider formulating the compound with solubilizing agents.[11][12]

Table of Common Solubilization Strategies:

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvency Reduces the polarity of the solvent system.[10][12]Simple and effective for many compounds.Potential for solvent toxicity in biological assays.[10]
pH Adjustment Ionization of the molecule increases its interaction with water.[11][14]Can be highly effective if the compound has ionizable groups.Limited by the pH tolerance of the experimental system.
Surfactants Form micelles that encapsulate the hydrophobic drug.[11]Can significantly increase solubility.May interfere with some biological assays.
Complexation (Cyclodextrins) Forms a host-guest complex, shielding the hydrophobic parts of the molecule.[11][12]Generally well-tolerated in biological systems.Can alter the free concentration of the drug.

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for this compound?

A: Dimethyl sulfoxide (DMSO) is generally the recommended starting point for creating a stock solution due to its excellent solubilizing properties for a wide range of organic compounds.[11]

Q2: How can I visually confirm if my compound is fully dissolved?

A: A fully dissolved solution should be clear and free of any visible particles when held up to a light source. If you observe any haziness, cloudiness, or solid particles, the compound is not fully in solution. For more sensitive applications, filtering the solution through a 0.22 µm filter can remove any undissolved micro-precipitates.

Q3: Can I heat the compound to get it to dissolve?

A: Gentle warming (e.g., to 37°C) can be used to aid dissolution, especially when preparing a stock solution in an organic solvent.[13] However, avoid high temperatures as this can lead to chemical degradation. Always check the compound's stability at elevated temperatures if possible.

Q4: Will micronization help improve the solubility?

A: Micronization, or reducing the particle size, increases the surface area of the compound.[19][20][21][22] This can increase the rate of dissolution but does not change the equilibrium solubility.[19][21][22] While it can be a useful technique, it may not be sufficient on its own to overcome very low solubility in aqueous media.

Q5: Are there any structural analogs of this compound with better solubility?

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out 2.54 mg of this compound (MW = 254.35 g/mol ).

  • Add the solid to a sterile microcentrifuge tube.

  • Add 1 mL of high-purity DMSO.

  • Vortex the tube thoroughly for 1-2 minutes.

  • If necessary, gently warm the tube to 37°C in a water bath or heat block for 5-10 minutes, vortexing intermittently, until the solid is completely dissolved and the solution is clear.

  • Store the stock solution at -20°C, protected from light and moisture.[3][6]

Protocol 2: General Workflow for Addressing Solubility Issues

G start Start: Solubility Issue Encountered stock_prep Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution precip_check Precipitation Observed? dilution->precip_check success Proceed with Experiment precip_check->success No troubleshoot Troubleshoot Further precip_check->troubleshoot Yes ph_adjust Option 1: pH Modification troubleshoot->ph_adjust cosolvent Option 2: Add Co-solvent/Surfactant troubleshoot->cosolvent cyclodextrin Option 3: Use Cyclodextrin troubleshoot->cyclodextrin re_evaluate Re-evaluate Dilution and Test Solubility ph_adjust->re_evaluate cosolvent->re_evaluate cyclodextrin->re_evaluate re_evaluate->dilution

Caption: Decision tree for troubleshooting solubility problems.

References

Technical Support Center: Purification of N-Cyclohexyl-3-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Cyclohexyl-3-aminobenzenesulfonamide (CAS No. 61886-26-8). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

N-Cyclohexyl-3-aminobenzenesulfonamide is an interesting bifunctional molecule, possessing both a basic aromatic amine and a weakly acidic sulfonamide proton. This amphoteric nature is the key to its purification, offering powerful separation strategies that are not available for monofunctional compounds.[1][2] This guide will walk you through selecting the right strategy and resolving common issues you may face during your work-up and purification.

Section 1: Initial Assessment & Purification Strategy Selection

Before attempting any purification, a quick assessment of your crude material is essential. This initial analysis will save you significant time and resources by guiding you to the most appropriate technique from the start.

Q: How do I choose the best purification method for my crude N-Cyclohexyl-3-aminobenzenesulfonamide?

A: The optimal method depends on the nature and quantity of the impurities present. Start with a simple Thin Layer Chromatography (TLC) analysis of your crude product.

  • Dissolve a small sample of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using a solvent system such as 30-50% ethyl acetate in hexanes. This should give your product an Rf value of approximately 0.3-0.5.

  • Visualize the plate under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).

Interpret the TLC results using the following decision tree to guide your choice of purification method.

G cluster_tlc TLC Result Interpretation cluster_multiple Impurity Profile cluster_methods Recommended Purification Method start Crude Product TLC Analysis tlc_one_spot Essentially One Spot (>95% pure) start->tlc_one_spot High Purity tlc_multiple_spots Multiple Spots start->tlc_multiple_spots Low Purity method_recryst Recrystallization tlc_one_spot->method_recryst spots_baseline Baseline/Polar Impurities tlc_multiple_spots->spots_baseline spots_close_rf Impurities with Close Rf tlc_multiple_spots->spots_close_rf spots_nonpolar Nonpolar Impurities tlc_multiple_spots->spots_nonpolar method_acidbase Acid-Base Extraction spots_baseline->method_acidbase Likely salts or very polar starting materials method_chrom Column Chromatography spots_close_rf->method_chrom Structurally similar byproducts spots_nonpolar->method_acidbase Likely neutral starting materials

Caption: Purification method selection decision tree.

Section 2: Troubleshooting Recrystallization

Recrystallization is the most straightforward method for purifying solids that are already relatively pure (>90%). The principle is to dissolve the crude compound in a minimum amount of a hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the solvent (mother liquor).

Q: My compound "oils out" as a liquid instead of forming solid crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating, or when the solution is supersaturated.

  • Causality: The compound is precipitating from solution too rapidly or above its melting point. This is common when the solvent is too non-polar for the solute or cools too quickly.

  • Solutions:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of a more polar co-solvent to increase the overall polarity of the solvent system and improve solubility. For example, if you are using hexanes/ethyl acetate, add more ethyl acetate.

    • Allow the solution to cool much more slowly. Insulate the flask to ensure a gradual temperature drop.

    • Scratch the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site for crystal growth.

    • Add a seed crystal (a tiny crystal of pure product from a previous batch) to initiate crystallization.

Q: My recovery after recrystallization is very low. How can I improve it?

A: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Causality: The concentration of your compound in the cold mother liquor is above its saturation point, meaning a significant amount of product is not crystallizing.

  • Solutions:

    • Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until everything just dissolves.[3]

    • Cool the solution to a lower temperature. Use an ice-water bath or even a refrigerator, but only after slow cooling to room temperature has occurred to ensure large crystal formation.

    • Partially evaporate the solvent from the mother liquor to concentrate it, then attempt a second round of cooling and crystallization to recover a "second crop" of crystals. Be aware that the second crop may be less pure than the first.

    • Change your solvent system. You may need a solvent in which your compound is less soluble at cold temperatures.[4]

Table 1: Recommended Solvents for Recrystallization

Based on the polarity of N-Cyclohexyl-3-aminobenzenesulfonamide and data from structurally related compounds, the following solvents and mixtures are excellent starting points.[3][5]

Solvent / SystemBoiling Point (°C)PolaritySuitability & Rationale
Methanol 65 °CHighPrimary Choice. Often effective for sulfonamides.[3] Its volatility makes it easy to remove from the final product.
Ethanol 78 °CHighGood Alternative. Similar to methanol but less volatile. A 95% ethanol/water mixture can also be effective.
Isopropanol 83 °CMedium-HighGood Alternative. Another common choice for polar organic compounds.
Ethyl Acetate / Hexanes VariableTunableExcellent Solvent System. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hot hexanes (the anti-solvent) until the solution becomes faintly cloudy (turbid). Add a drop or two of ethyl acetate to clarify and then allow to cool slowly.
Acetone / Water VariableTunablePossible System. Use acetone as the primary solvent and water as the anti-solvent. Be cautious, as acetone's low boiling point can make it difficult to keep the solution hot.
Section 3: Troubleshooting Acid-Base Extraction

This technique exploits the amphoteric nature of your molecule to achieve a highly efficient separation from neutral, acidic, or basic impurities.[1][6] By reacting your compound with an acid or a base, you convert it into a water-soluble salt, allowing it to be extracted from an organic solvent into an aqueous layer.[2]

G start 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) funnel 2. Add to Separatory Funnel with Dilute Aqueous Acid (e.g., 1M HCl) start->funnel shake 3. Shake Funnel & Vent funnel->shake separate 4. Separate Layers shake->separate org_layer Organic Layer: Contains Neutral & Acidic Impurities separate->org_layer Top or Bottom Layer (Check Densities) aq_layer Aqueous Layer: Contains Protonated Product (Water-Soluble Salt) separate->aq_layer basify 5. Basify Aqueous Layer with NaOH until pH > 10 aq_layer->basify precipitate 6. Collect Precipitate via Filtration basify->precipitate final_product Pure N-Cyclohexyl-3- aminobenzenesulfonamide precipitate->final_product

Caption: Workflow for purification via acidic extraction.

Q: An emulsion formed during the extraction and the layers won't separate. How do I break it?

A: Emulsions are fine dispersions of one liquid within another, often stabilized by particulate matter or high concentrations of dissolved substances. They are a common frustration in liquid-liquid extractions.

  • Causality: Overly vigorous shaking creates very fine droplets that are slow to coalesce.

  • Solutions:

    • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, helping to break up the emulsion.[6]

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Q: I've neutralized the aqueous layer, but my product won't precipitate. What happened?

A: This usually means your product has some residual solubility in the neutralized aqueous solution, or you haven't reached the correct pH for precipitation.

  • Causality: The compound is not fully neutralized to its least soluble form, or the total volume is too large.

  • Solutions:

    • Check the pH: Ensure you have added enough base (if you did an acid extraction) or acid (if you did a basic extraction) to fully neutralize the salt. For precipitating the free amine, you should aim for a pH of 9-10.[7] For precipitating the free sulfonamide, a pH of 2-3 is needed. Use pH paper to verify.

    • Back-Extraction: If no solid forms, your product may be more water-soluble than expected. You can recover it by extracting the aqueous solution several times with a fresh organic solvent (e.g., 3 x 50 mL of ethyl acetate). Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent to recover your product.[7]

    • Cooling: Cooling the neutralized aqueous solution in an ice bath can sometimes induce precipitation if the product is sparingly soluble.

Section 4: Troubleshooting Column Chromatography

When all else fails, column chromatography provides the highest resolving power for difficult-to-separate mixtures.[8]

Q: I can't find a solvent system that separates my product from an impurity on TLC. What are my options?

A: Finding the right mobile phase is critical for a successful separation.

  • Causality: The impurity has a polarity very similar to your product.

  • Solutions:

    • Change Solvent Systems: Do not just vary the ratio; change the solvents themselves. If ethyl acetate/hexanes doesn't work, try dichloromethane/methanol or acetone/hexanes. Different solvents interact with the solute and stationary phase in unique ways, which can alter the relative separation.[8]

    • Add an Additive: For a compound with an amine, adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase can drastically improve peak shape and may improve separation by deactivating acidic sites on the silica gel.

    • Consider a Different Stationary Phase: If normal-phase silica gel fails, consider using alumina or even reverse-phase C18 silica for particularly challenging separations.[8]

Q: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.

  • Causality: The acidic silanol groups (Si-OH) on the silica surface are catalyzing a degradation reaction.

  • Solutions:

    • Deactivate the Silica: You can "deactivate" the silica gel by pre-treating it with a base. This is commonly done by adding 1-2% triethylamine to your eluent and running it through the column before loading your sample.[8]

    • Use Neutral Alumina: Alumina is available in acidic, neutral, and basic forms. Using neutral or basic alumina as your stationary phase can prevent acid-catalyzed decomposition.

    • Work Quickly: Do not let your compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure N-Cyclohexyl-3-aminobenzenesulfonamide?

A: While a specific melting point is not widely published in readily available literature, a sharp melting range (e.g., spanning 1-2 °C) is a primary indicator of high purity. Commercial suppliers list the purity as ≥98%.[9] It is recommended to keep a sample of your purest batch as an internal standard for melting point comparison.

Q: How should I store the purified compound?

A: The compound is generally stable at room temperature.[9][10] However, for long-term storage and to prevent potential slow oxidation of the amine group, storing at -20°C is recommended.[11] Keep the container tightly sealed to protect it from moisture and light.

Q: What are common analytical techniques to confirm the purity of my final product?

A: A combination of techniques should be used to confirm both identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): An excellent tool for assessing purity. The liquid chromatogram (e.g., using a C18 column) will show the number of components, while the mass spectrometer will confirm the molecular weight of your product (254.35 g/mol ).[11][12]

  • HPLC (High-Performance Liquid Chromatography): Can be used to determine purity with high accuracy by integrating the peak areas. A variety of C18 columns and mobile phases (often involving acetonitrile, methanol, and buffered water) have been shown to be effective for separating sulfonamides.[13][14]

References

Technical Support Center: N-Cyclohexyl-3-aminobenzenesulfonamide Stability & Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Cyclohexyl-3-aminobenzenesulfonamide (CAS 61886-26-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Inconsistent results can often be traced back to reagent degradation. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the handling and storage of N-Cyclohexyl-3-aminobenzenesulfonamide.

Q1: There seems to be conflicting information on the correct storage temperature (Room Temperature vs. -20°C). What is your definitive recommendation?

A1: This is an excellent and critical question. While some suppliers list room temperature (RT) as an acceptable storage condition for short-term transit or unopened containers[1][2], our extensive experience dictates a more conservative approach for ensuring long-term stability and experimental reproducibility.

The core issue lies with the 3-amino group on the benzene ring. Aromatic amines are notoriously susceptible to oxidation, a process accelerated by exposure to oxygen, light, and elevated temperatures.[3][4] This oxidation is the primary degradation pathway and often manifests as a visible color change.

Therefore, for long-term storage (> 1 month) or any time after the manufacturer's seal is broken, we strongly recommend storing the solid compound at -20°C .[5][6] This minimizes the thermodynamic potential for oxidative degradation. The container should be tightly sealed and preferably flushed with an inert gas like argon or nitrogen.

Q2: My solid N-Cyclohexyl-3-aminobenzenesulfonamide powder has turned slightly yellow/brown. Is it still usable?

A2: A visible color change from white/off-white to yellow or brown is a strong indicator of oxidation of the aromatic amine moiety. While the compound may not be completely degraded, its purity is compromised. Using this material will introduce an unknown level of impurity into your experiment, potentially leading to artifacts, reduced compound efficacy, or irreproducible results.

Our official guidance is to discard discolored material. For critical applications, you could perform a purity analysis via HPLC or LC-MS to quantify the level of degradation, but this is often not cost-effective. The best practice is to prevent discoloration in the first place by adhering to strict storage protocols.

Q3: What is the best way to prepare and store stock solutions of this compound?

A3: Solution stability is a different challenge than solid-state stability. Once dissolved, molecules have greater mobility, and interactions with the solvent (e.g., hydrolysis) or dissolved gases (e.g., oxygen) can become significant.

For stock solutions (typically in DMSO or another appropriate organic solvent), we recommend the following:

  • Prepare the solution using high-purity, anhydrous-grade solvent.

  • After preparation, aliquot the solution into single-use volumes in tightly sealed vials (amber glass or polypropylene are preferred). This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store these aliquots at -20°C or, for maximum longevity, at -80°C. A prepared stock solution should be stable for at least one month at -20°C and up to six months at -80°C.[7]

Q4: What materials (containers, spatulas) are compatible with N-Cyclohexyl-3-aminobenzenesulfonamide?

A4: As a general best practice for handling amines, you should use materials that are non-reactive.[8]

  • Containers: Use amber glass bottles for solids and amber glass or high-quality polypropylene vials for solutions to protect from light.[9]

  • Weighing/Handling: Use stainless steel or nickel spatulas. Avoid reactive metals.

  • Storage: Always ensure containers are tightly sealed to prevent exposure to air and humidity.[8][10] Amines can be hygroscopic, and moisture can facilitate degradation.[8]

Part 2: Troubleshooting Guide

This section provides a scenario-based approach to identifying and resolving issues related to compound degradation.

Scenario 1: The solid powder has discolored upon receipt or during storage.

  • Question: I just received a new bottle, and it already looks slightly yellow. What should I do?

  • Answer & Causal Analysis: This suggests potential exposure to heat or a compromised seal during transit. The yellowing is almost certainly due to the oxidation of the primary aromatic amine. While it might be a surface-level issue, you cannot assume the bulk material is unaffected.

  • Recommended Protocol:

    • Do Not Use: Do not proceed with using the compound in any experiment.

    • Contact Supplier: Immediately contact the supplier's technical support. Provide the lot number and, if possible, a photo. They should arrange for a replacement from a different, quality-controlled lot.

    • Internal QC (Optional): If you have the capability, run a small amount on HPLC or NMR to confirm the presence of impurities and provide this data to the supplier.

Scenario 2: I'm observing batch-to-batch variability or a gradual loss of activity in my biological assays.

  • Question: My experiments were working perfectly a few months ago, but now the compound seems less potent. I'm using the same stock bottle of solid. What's happening?

  • Answer & Causal Analysis: This is a classic symptom of slow degradation of the solid reagent. Each time the bottle is opened, it is exposed to atmospheric oxygen and humidity. Over months, this repeated exposure can lead to a significant decrease in the purity of the bulk material, even if a distinct color change isn't obvious.

  • Recommended Protocol:

    • Purchase a New Lot: The most reliable solution is to purchase a fresh bottle of the compound.

    • Implement Aliquoting for Solids: For the new bottle, upon receipt, immediately aliquot the solid into several smaller, inert-gas-flushed amber glass vials. Store these at -20°C. Use one aliquot at a time. This protects the main stock from repeated exposure.

    • Validate New Stock: When you prepare a new solution from the fresh solid, run a control experiment against your old solution to confirm that degradation was the cause of the decreased potency.

Scenario 3: My stock solutions in DMSO seem to lose efficacy after only a week at 4°C.

  • Question: I keep my DMSO stock in the refrigerator at 4°C, but the results are inconsistent. Why?

  • Answer & Causal Analysis: Storing DMSO solutions at 4°C is a common but flawed practice. DMSO freezes at ~18.5°C, so at 4°C it is a solid. However, the repeated freeze/thaw cycles every time you remove it from the refrigerator can be detrimental. Water from atmospheric condensation can be introduced, and the physical stress of phase changes can accelerate degradation.

  • Recommended Protocol:

    • Switch to Frozen Storage: Store aliquots of your DMSO stock solution at -20°C.[5] DMSO remains liquid at this temperature, avoiding freeze-thaw issues while significantly slowing degradation.

    • Aliquot Strictly: Create small, single-use aliquots to avoid warming the entire stock solution each time you need it.

    • Check for Precipitation: Before use, always bring the frozen aliquot to room temperature and vortex gently to ensure the compound is fully dissolved, as some compounds can precipitate out of DMSO at lower temperatures.

Part 3: Preventative Protocols & Best Practices

Proactive measures are the cornerstone of experimental success. Follow these protocols to prevent degradation from the moment the compound arrives.

Experimental Protocol: New Compound Intake and Aliquoting
  • Inspect: Upon receipt, visually inspect the container for an intact seal and the powder for its expected color (white to off-white).

  • Prepare Aliquot Vials: Prepare several smaller amber glass vials appropriate for storing ~10-20% of the total solid amount each. Ensure they are clean and completely dry.

  • Inert Atmosphere: Perform the aliquoting process in a glove box or on a bench with a steady stream of inert gas (argon or nitrogen) flowing into the main bottle and aliquot vials.

  • Transfer: Quickly transfer the solid into the smaller vials. Do not use the same spatula to go back into the main bottle after touching anything else.

  • Seal and Label: Tightly seal each vial, wrapping the cap with parafilm for extra security. Label clearly with the compound name, lot number, and date of aliquoting.

  • Store: Place all aliquots and the main stock bottle in a -20°C freezer.

Data Presentation: Recommended Storage Conditions
Form Temperature Atmosphere Light Condition Max Duration Rationale
Solid (Unopened) -20°CAs ShippedDark (Amber Vial)Until Expiry DatePrevents thermal and photo-oxidation for maximum shelf life.[5][6]
Solid (Opened/Aliquoted) -20°CInert Gas (Ar, N₂)Dark (Amber Vial)12-24 MonthsMinimizes oxidation and hydrolysis from atmospheric exposure.[11]
Solution (e.g., in DMSO) -20°C or -80°CTightly SealedDark (Amber Vial)1-6 MonthsPrevents solvent degradation, freeze-thaw damage, and oxidation.[7]

Part 4: Visualization of Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and resolve potential degradation of N-Cyclohexyl-3-aminobenzenesulfonamide.

G cluster_solid Solid Compound Issues cluster_solution Stock Solution Issues problem Problem Observed: Inconsistent Results or Visual Change color_change Is there a color change (yellow/brown)? problem->color_change solid_potency Is there a gradual loss of potency over time? problem->solid_potency solution_potency Is there rapid loss of potency (days/weeks)? problem->solution_potency cause_oxidation Cause: Oxidation of Aromatic Amine Moiety color_change->cause_oxidation Yes solid_potency->cause_oxidation Yes action_discard Action: Discard Material & Contact Supplier if New cause_oxidation->action_discard prevent_solid Prevention: Aliquot solid under inert gas, store at -20°C in dark. action_discard->prevent_solid cause_solution Cause: Improper Storage Temp (e.g., 4°C), Freeze/Thaw Cycles, Contamination solution_potency->cause_solution Yes action_solution Action: Prepare Fresh Stock Solution cause_solution->action_solution prevent_solution Prevention: Aliquot solution into single-use volumes, store at -20°C or -80°C. action_solution->prevent_solution

Caption: Troubleshooting flowchart for N-Cyclohexyl-3-aminobenzenesulfonamide degradation.

References

Technical Support Center: A Guide to Improving the Purity of N-Cyclohexyl-3-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for scientists engaged in the synthesis and purification of N-Cyclohexyl-3-aminobenzenesulfonamide. Achieving high purity for this compound is critical for its downstream applications, whether as a building block in drug discovery or as a key intermediate in materials science.[1] This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all designed to help you overcome common challenges and ensure the integrity of your final product.

Section 1: Troubleshooting Common Purity Issues

This section addresses the most frequent problems encountered during the synthesis and purification of N-Cyclohexyl-3-aminobenzenesulfonamide in a practical question-and-answer format.

Q1: My final product has a low melting point and a broad melting range. What are the likely causes?

A1: A low or broad melting point is a classic indicator of impurities. The presence of foreign substances disrupts the crystalline lattice of the pure compound, requiring less energy to transition to a liquid state.

  • Probable Causes:

    • Residual Starting Materials: Unreacted 3-aminobenzenesulfonyl chloride or cyclohexylamine are common culprits.

    • Hydrolyzed Reagents: 3-aminobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding 3-aminobenzenesulfonic acid, which will not react further under standard conditions.[2]

    • Side Products: Formation of byproducts, such as bis-sulfonated species, can occur, particularly if reaction stoichiometry is not carefully controlled.[3]

    • Trapped Solvent: Incomplete drying can leave residual solvent molecules within the crystal lattice.

  • Recommended Solutions:

    • Initial Workup Enhancement: Before crystallization, wash the crude product solution. An acidic wash (e.g., with 1M HCl) will protonate and remove the basic cyclohexylamine starting material. A subsequent basic wash (e.g., with 5% NaHCO₃) will neutralize any remaining acid and remove the acidic 3-aminobenzenesulfonic acid impurity.

    • Re-purification: If the melting point is still poor after an enhanced workup, a more rigorous purification method such as recrystallization or column chromatography is necessary. See Section 2 for detailed protocols.

    • Thorough Drying: Dry the product under high vacuum for several hours, potentially with gentle heating (e.g., 40-50 °C), to remove any trapped solvent.

Q2: Thin-Layer Chromatography (TLC) of my product shows multiple spots. How do I identify the impurities?

A2: TLC is an excellent first-pass technique to assess purity. Multiple spots confirm the presence of impurities.

  • Probable Causes & Identification Strategy:

    • Unreacted Starting Materials: The most common impurities. To identify them, run a TLC plate spotting your purified product, the crude reaction mixture, and pure standards of your starting materials (3-aminobenzenesulfonyl chloride and cyclohexylamine) side-by-side. If a spot in your product lane has the same retention factor (Rf) as a starting material, you have identified that impurity.

    • Side Products: Any spot that does not correspond to the product or starting materials is likely a side product. The polarity of the spot relative to your product can give clues about its structure. For example, a more polar spot might indicate the presence of the highly polar sulfonic acid hydrolysis product.

  • Recommended Solutions:

    • Optimize Reaction Conditions: Low yields and multiple side products often stem from issues with the reaction itself. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.[2] Double-check your stoichiometry; slow, controlled addition of the sulfonyl chloride to the amine can prevent side reactions.[3]

    • Targeted Purification: Once you have an idea of the impurities' polarities from TLC, you can choose an appropriate purification strategy. See the workflow diagram below for guidance.

Q3: My product "oiled out" or formed an amorphous powder during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.[4] Amorphous powders result from very rapid precipitation, which prevents the formation of an ordered crystal lattice.[4]

  • Probable Causes:

    • Inappropriate Solvent Choice: The solvent may be too good, requiring a very large volume of anti-solvent or too much cooling, leading to rapid crashing out.

    • Excessive Supersaturation: Dissolving the compound in the absolute minimum amount of boiling solvent can lead to a solution that becomes supersaturated too quickly upon cooling.

    • Rapid Cooling: Placing the hot solution directly into an ice bath is a common cause of poor crystal formation.[5]

  • Recommended Solutions:

    • Re-dissolve and Adjust: If the product oils out, add a small amount of the hot "good" solvent to redissolve the oil. Then, allow it to cool much more slowly.[4]

    • Slow Down Crystallization: Let the solution cool to room temperature undisturbed on a benchtop, insulated with a wood block or paper towels to slow heat transfer.[5] Only after it has reached room temperature and crystals have begun to form should you move it to an ice bath to maximize yield.[4]

    • Use a Solvent/Anti-solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes persistently cloudy. This controlled reduction in solubility promotes gradual, high-quality crystal growth.[4]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the solution's surface with a glass rod or adding a tiny seed crystal of pure product.[4]

Section 2: Purification Protocols

Here we provide detailed, step-by-step methodologies for the most effective purification techniques for N-Cyclohexyl-3-aminobenzenesulfonamide.

Protocol 1: Recrystallization for High Purity

Recrystallization is often the most efficient method for purifying large quantities of moderately pure (e.g., >85%) solid material.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which N-Cyclohexyl-3-aminobenzenesulfonamide is sparingly soluble at room temperature but highly soluble when hot. Common choices for sulfonamides include alcohols (e.g., ethanol, isopropanol) or aqueous alcohol mixtures.[5][6] Test small amounts of your crude product in various solvents to find the best one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the selected solvent to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[4]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This prevents the desired product from crystallizing prematurely in the funnel.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slower cooling rates generally produce larger, purer crystals.[5] Once the flask has reached ambient temperature, it can be placed in an ice bath to maximize the yield of precipitated product.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the purified crystals thoroughly under vacuum.

Data Presentation: Recrystallization Solvent Guide
Solvent SystemGood Solvent ForAnti-Solvent ForNotes
Isopropanol/Water IsopropanolWaterA versatile system for many sulfonamides.[6] Dissolve in hot isopropanol and add water dropwise.
Ethanol EthanolN/A (Single Solvent)A common choice for single-solvent recrystallization of sulfonamides.[5]
Acetone/Hexanes AcetoneHexanesGood for less polar sulfonamides. Dissolve in acetone and add hexanes as the anti-solvent.
Methanol MethanolN/A (Single Solvent)Methanol has been reported for recrystallizing similar sulfonamide structures.[7]
Protocol 2: Column Chromatography for Difficult Separations

When recrystallization fails to remove impurities with similar solubility profiles, silica gel column chromatography is the preferred method.

Step-by-Step Methodology:

  • Solvent System (Eluent) Selection: Use TLC to determine an appropriate eluent. The ideal solvent system should move the desired product to an Rf value of approximately 0.3-0.4, while providing good separation from all impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent. Pour the slurry into a vertical chromatography column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (a "gradient") to elute compounds that bind more strongly to the silica.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-Cyclohexyl-3-aminobenzenesulfonamide.

Section 3: Analytical Methods for Purity Verification (FAQs)

Q4: How do I set up an effective HPLC method for purity analysis?

A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of your final product. A well-developed, stability-indicating HPLC method can separate the main compound from degradation products and impurities.[8]

  • Key Considerations:

    • Column: A C18 reversed-phase column is the most common and versatile choice for sulfonamide analysis.[8]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[9]

    • Detection: UV detection is standard. You should determine the wavelength of maximum absorbance (λ-max) for N-Cyclohexyl-3-aminobenzenesulfonamide to ensure the highest sensitivity.

    • Gradient Elution: A gradient, where the percentage of the organic solvent is increased over time, is often necessary to elute all compounds in a reasonable time and with good peak shape.[9]

Data Presentation: Starting HPLC Method Parameters
ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small organic molecules.[9]
Mobile Phase A 0.1% Acetic Acid in WaterProvides acidic pH to ensure consistent protonation of the amine.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% B to 90% B over 15 minA broad gradient is a good starting point to elute compounds of varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at λ-max (e.g., 254 nm)254 nm is a common starting point, but should be optimized.

Q5: What should I look for in the ¹H NMR spectrum to confirm purity?

A5: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of your compound and can be a powerful tool for identifying impurities.

  • Purity Confirmation Checklist:

    • Correct Signals: Do all the expected peaks for N-Cyclohexyl-3-aminobenzenesulfonamide appear in the spectrum with the correct chemical shifts, splitting patterns, and integration values? You should see signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons of the cyclohexyl group.

    • Absence of Impurity Signals: Check for peaks that do not belong to your product. Compare the spectrum to the known spectra of your starting materials to see if they are present.

    • Residual Solvent Peaks: Identify common NMR solvent peaks (e.g., acetone, chloroform, ethyl acetate) and ensure their integration is minimal relative to your product signals.

    • Clean Baseline: A clean, flat baseline indicates the absence of paramagnetic impurities or amorphous material.

Section 4: Visual Workflows

Diagram 1: General Synthesis & Purification Workflow

G General Synthesis & Purification Workflow cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Analysis & Purification Reactants 3-Aminobenzenesulfonyl Chloride + Cyclohexylamine + Base Reaction Stir at 0°C to RT in Anhydrous Solvent Reactants->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Isolation Extract & Evaporate Workup->Isolation Crude Crude Product Isolation->Crude Analysis Purity Check (TLC, HPLC, MP) Crude->Analysis Decision Purity > 98%? Analysis->Decision Purification Purification (Recrystallization or Column Chromatography) Decision->Purification No Pure Pure Product Decision->Pure Yes Purification->Analysis

Caption: Workflow for synthesis, isolation, and purification of N-Cyclohexyl-3-aminobenzenesulfonamide.

Diagram 2: Troubleshooting Decision Tree for Impure Product

G Troubleshooting Decision Tree for Impure Product Start Impure Product Detected (e.g., by TLC/HPLC) Identify Identify Main Impurity Type (Co-spot with Starting Materials on TLC) Start->Identify Impurity_Type Impurity Type? Identify->Impurity_Type Amine Unreacted Cyclohexylamine Impurity_Type->Amine Basic Acid Hydrolyzed Sulfonyl Chloride (Acidic) Impurity_Type->Acid Acidic Other Unknown/Side Product Impurity_Type->Other Neutral / Similar Polarity Sol_Amine Perform Dilute Acid Wash (e.g., 1M HCl) Amine->Sol_Amine Sol_Acid Perform Dilute Base Wash (e.g., 5% NaHCO3) Acid->Sol_Acid Sol_Other Choose Method by Polarity: Recrystallization or Column Chromatography Other->Sol_Other Reanalyze Re-analyze Purity Sol_Amine->Reanalyze Sol_Acid->Reanalyze Sol_Other->Reanalyze

Caption: Decision tree for selecting a purification strategy based on impurity type.

References

Technical Support Center: Navigating the Labyrinth of Sulfonamide Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering the common yet complex challenge of sulfonamide solubility in aqueous buffers. This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding of why sulfonamides behave the way they do in solution. By grasping the underlying principles, you will be empowered to troubleshoot effectively and design more robust experimental and formulation strategies.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial hurdles faced when working with sulfonamides.

Q1: Why is my sulfonamide crashing out of my aqueous buffer?

Answer:

Precipitation of a sulfonamide from an aqueous buffer is a frequent observation and is almost always tied to the compound's pKa and the pH of your buffer system.[1][2] Sulfonamides are weak acids.[2][3] The key to their solubility lies in the ionization state of the sulfonamide group (-SO₂NH-).

  • Below its pKa , the sulfonamide group is predominantly in its neutral, un-ionized form. This form is significantly less soluble in aqueous media.[1]

  • Above its pKa , the sulfonamide group deprotonates to form a negatively charged anion (-SO₂N⁻-). This ionized form is substantially more soluble in water.[2]

Therefore, if the pH of your buffer is at or below the pKa of your specific sulfonamide, you are likely to encounter solubility issues. All sulfonamides exhibit increased solubility with an increase in pH.[4]

Q2: I've adjusted the pH, but my sulfonamide is still not dissolving. What else could be the problem?

Answer:

While pH is the primary driver, other factors can significantly impact sulfonamide solubility:

  • Buffer Species: The type of buffer can play a role. For instance, some sulfonamides have been observed to be more soluble in certain synthetic biological media than in standard phosphate buffers.[4] Phosphate buffers can sometimes lead to precipitation, especially when mixed with organic co-solvents.[5]

  • Ionic Strength: The concentration of salts in your buffer can influence solubility through the "salting out" effect, where high salt concentrations can decrease the solubility of non-polar molecules.

  • Temperature: Generally, solubility increases with temperature. However, this is compound-specific and should be determined empirically. Ensure your buffer has equilibrated to the intended experimental temperature.

  • Initial Stock Solution: It is critical to ensure your sulfonamide is fully dissolved in the initial organic stock solution (e.g., DMSO, DMF) before diluting it into your aqueous buffer.[6] Incomplete dissolution in the stock will inevitably lead to precipitation upon dilution.

Section 2: Troubleshooting Guides - A Systematic Approach to Solubility Enhancement

When simple pH adjustments are insufficient, a more systematic approach is required. This section provides detailed protocols and the rationale behind them.

Issue: Persistent Sulfonamide Precipitation in a Physiologically Relevant Buffer (e.g., PBS pH 7.4)

This is a classic challenge, as the desired pH for many biological assays may be close to or below the pKa of the sulfonamide.

G start Precipitation Observed in Aqueous Buffer stock Step 1: Verify Stock Solution Is the compound fully dissolved in the organic solvent? start->stock stock->stock ph Step 2: pH Optimization Is the buffer pH at least 1-2 units above the sulfonamide pKa? stock->ph Yes ph->ph cosolvent Step 3: Introduce a Co-solvent Can a water-miscible organic solvent be tolerated? ph->cosolvent No cyclodextrin Step 4: Employ Cyclodextrins Is complexation a viable strategy? cosolvent->cyclodextrin No success Precipitation Resolved Proceed with Experiment cosolvent->success Yes Action: Introduce co-solvent (e.g., Ethanol, PEG 400) to the final buffer. formulation Step 5: Advanced Formulation Consider salt forms or solid dispersions. cyclodextrin->formulation No cyclodextrin->success Yes Action: Prepare inclusion complex with a suitable cyclodextrin. formulation->success Yes Action: Synthesize and test different salt forms. fail Re-evaluate Experimental Design Or Consult a Formulation Specialist formulation->fail G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A SO2NHR (Un-ionized) Hydrophobic Low Solubility B SO2NR- (Ionized) Hydrophilic High Solubility A->B Deprotonation B->A Protonation

References

Technical Support Center: Optimization of Column Chromatography for N-Substituted Benzamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of N-substituted benzamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with isolating these valuable compounds. As N-substituted benzamides form a core scaffold in many pharmaceutical agents, achieving high purity is paramount for accurate downstream analysis and clinical success. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting for specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered when setting up a purification workflow for N-substituted benzamides.

Q1: What is the most appropriate stationary phase for purifying N-substituted benzamides?

A: For the vast majority of N-substituted benzamides, silica gel (SiO₂) is the stationary phase of choice.[1] Its polar surface, rich in silanol (Si-OH) groups, effectively interacts with the polar amide functionality, allowing for separation based on differences in polarity with common impurities.

  • Causality: The hydrogen bond accepting and donating capabilities of the benzamide's amide group lead to strong interactions with the acidic silanol groups of the silica. This retention allows for elution to be finely controlled by the polarity of the mobile phase.

  • Expert Tip: If your benzamide is highly basic or acid-sensitive, it may streak or decompose on standard silica gel. In such cases, consider using deactivated (neutral) silica gel or alumina (Al₂O₃) . For particularly challenging separations, specialized phases like amine-functionalized silica can offer alternative selectivity by reducing strong acidic interactions.[2][3]

Q2: How do I select the optimal solvent system (mobile phase) for my specific benzamide?

A: The "gold standard" for mobile phase selection is preliminary analysis using Thin-Layer Chromatography (TLC) .[4][5] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) between 0.25 and 0.35 .[6][7]

  • Causality: An Rf in this range indicates that the compound has a balanced affinity for both the stationary and mobile phases.[7]

    • If Rf is too high (>0.5): The compound has low affinity for the silica and will elute too quickly from the column, resulting in poor separation from non-polar impurities.

    • If Rf is too low (<0.2): The compound is too strongly adsorbed to the silica. It will require an excessive volume of solvent to elute, leading to band broadening (dilute fractions) and potential co-elution with more polar impurities.[8]

  • Self-Validation: TLC serves as a small-scale, rapid simulation of the column. The separation you observe on the TLC plate is a reliable predictor of the separation you will achieve on the column.[5]

Q3: What are some good starting solvent systems to screen for N-substituted benzamide purification?

A: Always start with a binary mixture of a non-polar and a polar solvent. The most common and effective systems are mixtures of an alkane with a more polar solvent.[9] Gradually increase the proportion of the polar solvent to increase the eluting power of the mobile phase.

Non-Polar ComponentPolar ComponentTypical Starting Ratio (v/v)Notes
Hexanes or HeptaneEthyl Acetate9:1, 8:2, 7:3The most common and versatile system for compounds of intermediate polarity. Excellent for routine purifications.[4][10]
Dichloromethane (DCM)Methanol (MeOH)99:1, 98:2, 95:5A more polar system suitable for benzamides with additional polar functional groups. Use sparingly, as >10% MeOH can start to dissolve the silica gel.[9]
TolueneEthyl Acetate9:1, 8:2Can provide alternative selectivity for aromatic compounds due to potential π-π interactions.

Q4: Should I use an isocratic or a gradient elution?

A: The choice depends on the complexity of your crude sample, as determined by your initial TLC analysis.

  • Isocratic Elution: Uses a constant solvent composition throughout the purification (e.g., 7:3 Hexane:EtOAc).[11][12]

    • When to use: Ideal when the Rf values of your product and the nearest impurities are well-separated (ΔRf > 0.2) in your chosen solvent system. It is simpler to perform and highly reproducible.[13]

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by gradually increasing the percentage of the more polar solvent.[8][11]

    • When to use: Essential for complex mixtures containing compounds with a wide range of polarities.[13] It allows for non-polar impurities to be washed off first, followed by the elution of your product with sharper peaks and in less time compared to a long isocratic run.[8][14]

Q5: My N-substituted benzamide has poor solubility in the starting mobile phase. How should I load it onto the column?

A: If your compound precipitates when dissolved in the mobile phase, use the "dry loading" technique.[4][15] This method prevents initial separation issues caused by using a stronger-than-necessary solvent just for dissolution.

  • Causality: Dissolving the sample in a highly polar solvent and loading it directly ("wet loading") creates a broad, polar band at the top of the column. When the weaker mobile phase is introduced, the compound can precipitate, leading to streaking and poor separation. Dry loading adsorbs the compound onto silica before it enters the column, ensuring a narrow starting band.

Q6: How can I remove common synthesis-related impurities like unreacted starting materials?

A: A pre-chromatography aqueous workup is highly effective.

  • Unreacted Benzoic Acid/Benzoyl Chloride: Wash the crude product in an organic solvent (e.g., ethyl acetate) with a dilute basic solution like saturated sodium bicarbonate (NaHCO₃).[10] This will deprotonate the acidic starting material, making it water-soluble and removing it into the aqueous layer.

  • Unreacted Amine: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl).[10] This protonates the basic amine starting material, partitioning it into the aqueous layer.

Section 2: Core Experimental Protocols

These protocols provide a validated, step-by-step approach to the purification workflow.

Protocol 1: TLC Analysis for Solvent System Optimization
  • Prepare TLC Plate: On a silica-coated TLC plate, lightly draw a pencil line ~1 cm from the bottom.

  • Spot Sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot a small amount onto the pencil line.

  • Prepare TLC Chamber: Add your chosen solvent system (e.g., 8:2 Hexane:EtOAc) to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Develop Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line. Cover the chamber and allow the solvent to travel up the plate.[6]

  • Visualize: Once the solvent front is ~1 cm from the top, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots using a UV lamp (254 nm).[6]

  • Analyze: Calculate the Rf value for your product spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity until the Rf is in the target range of 0.25-0.35.[5][6]

Protocol 2: Column Packing (Slurry Method)
  • Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Make Slurry: In a beaker, mix silica gel with your initial, least polar mobile phase to form a consistent slurry. A typical ratio is ~40-60 g of silica for every 1 g of crude sample.

  • Pack Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles.[4] Never let the solvent level drop below the top of the silica bed.

  • Equilibrate: Once packed, add a protective layer of sand on top of the silica and run 2-3 column volumes of the mobile phase through the column to ensure it is fully equilibrated.

Protocol 3: Sample Loading - Dry Loading Technique
  • Dissolve Sample: Dissolve your crude N-substituted benzamide in a minimal amount of a volatile solvent (e.g., DCM, acetone, or ethyl acetate).

  • Adsorb onto Silica: Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.

  • Evaporate Solvent: Gently swirl the mixture and remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[15]

  • Load Column: Carefully add this powder to the top of the packed column, creating an even layer on top of the sand.[4]

Section 3: Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format, focusing on cause and solution.

Issue 1: Poor or No Separation

  • Q: My product and impurities are eluting together in the same fractions. What went wrong?

    • A: Possible Cause 1: Incorrect Mobile Phase Polarity. Your TLC optimization may have been insufficient. The chosen solvent system is likely too polar, causing all components to move quickly with the solvent front without sufficient interaction with the silica.

      • Solution: Re-run the TLC analysis, testing solvent systems with a higher proportion of the non-polar solvent. If using 7:3 Hexane:EtOAc, try 8:2 or 9:1.[4]

    • A: Possible Cause 2: Column Overloading. You have loaded too much sample for the amount of silica used. The stationary phase becomes saturated, and its ability to separate components is drastically reduced.

      • Solution: Use a larger column with more silica gel. A general rule is a 40:1 to 60:1 mass ratio of silica to crude sample.

    • A: Possible Cause 3: Poor Column Packing. Cracks, channels, or air bubbles in the silica bed create pathways for the sample to travel down the column without proper separation.

      • Solution: Repack the column carefully using the slurry method, ensuring you tap the column consistently to create a uniform bed.[4]

Issue 2: Product Elutes Too Quickly (Rf too high)

  • Q: My benzamide came off the column in the first few fractions, mixed with non-polar impurities. How do I increase its retention?

    • A: Possible Cause: Mobile Phase is Too Polar. Your solvent system is too "strong" and is outcompeting the silica for interaction with your compound.

      • Solution: Decrease the polarity of your eluent. Increase the percentage of the non-polar component (e.g., move from 1:1 Hexane:EtOAc to 3:1 Hexane:EtOAc). This will increase the compound's interaction with the silica, leading to a longer retention time and better separation from fast-moving impurities.

Issue 3: Product Will Not Elute from the Column

  • Q: I've run a large volume of solvent through the column, but my product is still stuck at the top. What should I do?

    • A: Possible Cause 1: Mobile Phase is Not Polar Enough. Your solvent system is too "weak" to move the compound down the column. This is common for benzamides with additional polar groups (e.g., -OH, -NH₂).

      • Solution: Gradually increase the polarity of the mobile phase. If you are using a Hexane:EtOAc system, you can increase the percentage of EtOAc or switch to a more polar system like DCM:MeOH.[4]

    • A: Possible Cause 2: Compound Decomposition. Some compounds can be unstable on silica gel, leading to irreversible binding or degradation.

      • Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If you see a new spot at the baseline or streaking, your compound is likely unstable.[16] Consider switching to a less acidic stationary phase like neutral alumina.

Issue 4: Low Yield or Complete Product Loss

  • Q: After combining and evaporating my fractions, the final mass of my pure product is much lower than expected. Where did it go?

    • A: Possible Cause 1: Irreversible Adsorption. As mentioned above, your compound may be binding irreversibly to the silica.

      • Solution: After the run, try flushing the column with a very polar solvent (e.g., 10% MeOH in DCM) to see if any remaining product elutes. If so, this indicates strong binding and a need to adjust the mobile phase or stationary phase for future runs.

    • A: Possible Cause 2: Fractions are Too Dilute. If the compound elutes over a very large volume (band broadening), the concentration in any single fraction may be too low to see on TLC, leading you to discard fractions that actually contain the product.

      • Solution: Concentrate a few fractions from the expected elution range and re-analyze by TLC.[16] Using a gradient elution can help produce sharper, more concentrated bands.[8]

Section 4: Visual Diagrams and Workflows

Diagram 1: Workflow for Solvent System Selection

G start Start: Crude N-substituted Benzamide tlc_screen Perform TLC Screen (e.g., 9:1, 7:3, 1:1 Hex:EtOAc) start->tlc_screen analyze_rf Analyze Rf of Product tlc_screen->analyze_rf rf_low Rf < 0.25 (Too Low) analyze_rf->rf_low No rf_high Rf > 0.35 (Too High) analyze_rf->rf_high No rf_good 0.25 ≤ Rf ≤ 0.35 (Optimal) analyze_rf->rf_good Yes increase_pol Increase Mobile Phase Polarity rf_low->increase_pol decrease_pol Decrease Mobile Phase Polarity rf_high->decrease_pol run_column Proceed to Column Chromatography rf_good->run_column increase_pol->tlc_screen decrease_pol->tlc_screen

Caption: Decision workflow for optimizing the mobile phase using TLC.

Diagram 2: Troubleshooting Poor Separation

G start Problem: Poor Separation check_tlc Review Initial TLC. Is ΔRf sufficient (>0.2)? start->check_tlc tlc_yes Check Column Parameters check_tlc->tlc_yes Yes tlc_no Re-optimize Mobile Phase (Decrease Polarity) check_tlc->tlc_no No check_load Was Column Overloaded? (>1:40 sample:silica ratio) tlc_yes->check_load load_yes Reduce Sample Load or Use Larger Column check_load->load_yes Yes load_no Check Column Packing check_load->load_no No check_packing Are there cracks or channels in the silica bed? load_no->check_packing packing_yes Repack Column Carefully check_packing->packing_yes Yes packing_no Consider Alternative Stationary Phase check_packing->packing_no No

Caption: A decision tree for diagnosing the cause of poor separation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of N-Cyclohexyl-3-aminobenzenesulfonamide Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Benzenesulfonamide Scaffold

The sulfonamide functional group represents a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, the benzenesulfonamide moiety has been identified as a privileged scaffold, leading to the development of drugs with a vast range of therapeutic applications, including diuretics, antidiabetic agents, and antivirals.[1][2] In recent years, a significant focus has been placed on developing sulfonamide derivatives as potent and selective anticancer agents.[3] Their efficacy in oncology often stems from their ability to inhibit specific enzymes that are overexpressed in tumor cells and contribute to their growth and survival.[4]

A primary target of significant interest is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[5] Humans have several CA isoforms, with some, such as CA I and II, being ubiquitously expressed. However, the transmembrane isoforms CA IX and XII are highly overexpressed in a variety of aggressive cancers and are linked to tumor progression and metastasis, making them prime targets for selective inhibition.[4][6][7] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that binds to the zinc ion in the active site of CAs, leading to their inhibition.[8]

This guide focuses on N-Cyclohexyl-3-aminobenzenesulfonamide as a foundational structure for developing novel anticancer agents. The presence of the essential primary sulfonamide for CA binding, a cyclohexyl group which can occupy hydrophobic pockets in the enzyme's active site, and a reactive 3-amino group for synthetic elaboration makes it an ideal starting point for creating a library of analogs with potentially enhanced potency and selectivity. We will explore a series of rationally designed analogs, compare their biological activities, and elucidate the underlying structure-activity relationships (SAR).

Rational Design of N-Cyclohexyl-3-aminobenzenesulfonamide Analogs

The core strategy in modern drug design is to systematically modify a lead compound to enhance its biological activity and selectivity while minimizing off-target effects. Starting with the N-Cyclohexyl-3-aminobenzenesulfonamide scaffold, we can introduce diverse chemical moieties at the 3-amino position. This "tail approach" is a well-established method for modulating the inhibitory profile of sulfonamide-based CA inhibitors.[7] The modifications are designed to extend into different regions of the enzyme's active site, allowing for interactions with specific amino acid residues that differ between CA isoforms, thereby conferring selectivity.

Below is a diagram illustrating the parent compound and the general structure of the analogs discussed in this guide, where the 'R' group represents the point of chemical diversification.

Analog_Design cluster_parent Parent Scaffold cluster_analogs Analog Design Strategy Parent N-Cyclohexyl-3-aminobenzenesulfonamide Analogs Modified Analog (Scaffold + R-Group) Parent->Analogs Synthetic Modification at 3-amino position Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis S1 Synthesize Analogs from Parent Compound S2 Purify & Characterize (HPLC, NMR, MS) S1->S2 B1 Carbonic Anhydrase Inhibition Assay S2->B1 B2 MTT Cytotoxicity Assay (Cancer & Normal Cell Lines) S2->B2 A1 Calculate Kᵢ Values B1->A1 A2 Calculate IC₅₀ Values B2->A2 A3 Determine SAR A1->A3 A2->A3

References

Cytotoxicity assays for N-Cyclohexyl 3-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to Selecting and Performing Cytotoxicity Assays for N-Cyclohexyl-3-aminobenzenesulfonamide

In the landscape of contemporary drug discovery, particularly within oncology, the rigorous evaluation of a compound's cytotoxic potential is a cornerstone of preclinical assessment. N-Cyclohexyl-3-aminobenzenesulfonamide, a sulfonamide derivative, represents a class of molecules with significant therapeutic promise, notably as a scaffold for inhibitors of targets like PPM1D phosphatase and carbonic anhydrases, both implicated in cancer progression[1]. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of key cytotoxicity assays applicable to N-Cyclohexyl-3-aminobenzenesulfonamide, moving beyond mere procedural lists to delve into the mechanistic rationale behind assay selection and data interpretation.

Section 1: Foundational Principles of Cytotoxicity Assessment

The selection of a cytotoxicity assay is not a one-size-fits-all decision. It is contingent upon the anticipated mechanism of action of the test compound and the specific question being addressed. For a compound like N-Cyclohexyl-3-aminobenzenesulfonamide, which may induce cell death through pathways related to DNA damage response or disruption of tumor microenvironment acid-base balance, it is crucial to employ a multi-faceted approach to capture the full spectrum of its biological effects[1][2]. The assays discussed herein measure different hallmarks of cellular demise, from metabolic activity and membrane integrity to the orchestrated signaling of apoptosis.

Section 2: Comparative Analysis of Core Cytotoxicity Assays

A judicious choice of assay requires a clear understanding of what each method measures. The following is a comparative overview of four widely adopted cytotoxicity assays, each providing a unique window into the cellular response to N-Cyclohexyl-3-aminobenzenesulfonamide.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric assay that gauges cellular metabolic activity as a proxy for cell viability[3][4]. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product[3][5]. The intensity of the purple color is directly proportional to the number of viable cells[6].

  • Principle: Enzymatic reduction of MTT by mitochondrial dehydrogenases.

  • Measures: Metabolic activity, which is an indicator of cell viability and proliferation[3][4].

  • Advantages: High-throughput, cost-effective, and well-established.

  • Limitations: Can be influenced by changes in cellular metabolism that are independent of cytotoxicity. The insoluble formazan crystals require a solubilization step[3][6].

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the release of LDH from cells with compromised plasma membranes[7][8]. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis[8][9].

  • Principle: Measurement of LDH activity in the culture supernatant.

  • Measures: Loss of plasma membrane integrity, a hallmark of necrosis and late apoptosis[10].

  • Advantages: Simple, reliable, and allows for the kinetic analysis of cytotoxicity over time.

  • Limitations: Can be affected by LDH present in serum-containing culture media, necessitating appropriate controls[11].

Neutral Red Assay: Evaluating Lysosomal Function

The Neutral Red assay is a colorimetric method that assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes[12][13].

  • Principle: Uptake and accumulation of neutral red dye in the lysosomes of viable cells[14][15].

  • Measures: Lysosomal integrity and function.

  • Advantages: Sensitive and distinguishes between viable, damaged, and dead cells.

  • Limitations: The dye is light-sensitive, and the assay requires careful washing steps to remove unincorporated dye[14][16].

Apoptosis Assays via Flow Cytometry: Delving into Programmed Cell Death

Flow cytometry-based apoptosis assays provide a detailed and quantitative analysis of cells undergoing programmed cell death[17][18]. A common approach involves dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD[17][19].

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI or 7-AAD are membrane-impermeable dyes that stain the nuclei of late apoptotic and necrotic cells[17][20].

  • Measures: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cell populations[19][21].

  • Advantages: Provides multi-parametric data on individual cells, offering a more nuanced understanding of the mode of cell death[21].

  • Limitations: Requires specialized equipment (flow cytometer) and can be more time-consuming and expensive than plate-based assays.

Section 3: Experimental Protocols

The following are detailed, step-by-step methodologies for the discussed assays. These protocols are intended as a starting point and may require optimization based on the cell line and specific experimental conditions.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of N-Cyclohexyl-3-aminobenzenesulfonamide and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[3][22].

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals[5][22].

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader[5][6].

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant to the LDH reaction mixture according to the manufacturer's instructions[7][11].

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[9][11].

  • Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm)[11].

Neutral Red Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Staining: Remove the treatment medium and add pre-warmed medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours[13][16].

  • Washing: Carefully remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye[15][16].

  • Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and incubate with gentle shaking for 10 minutes to extract the dye from the lysosomes[13][16].

  • Absorbance Measurement: Measure the absorbance at 540 nm[13][15].

Annexin V/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with N-Cyclohexyl-3-aminobenzenesulfonamide as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark[19].

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining[17][19].

Section 4: Data Presentation and Interpretation

To facilitate a clear comparison of the cytotoxic effects of N-Cyclohexyl-3-aminobenzenesulfonamide as determined by each assay, the data should be summarized in a structured table. The following is a hypothetical dataset illustrating how results might be presented.

Table 1: Hypothetical Cytotoxicity Data for N-Cyclohexyl-3-aminobenzenesulfonamide in a Cancer Cell Line

AssayEndpoint MeasuredIC50 (µM)Maximum Inhibition (%)
MTT Metabolic Activity5085
LDH Membrane Integrity7560
Neutral Red Lysosomal Integrity4590
Apoptosis (Annexin V/PI) Apoptotic Cells6070

This is illustrative data and does not represent actual experimental results.

Interpretation of Hypothetical Data:

  • The lower IC50 values from the Neutral Red and MTT assays suggest that N-Cyclohexyl-3-aminobenzenesulfonamide may primarily impact lysosomal function and mitochondrial metabolism at earlier stages or lower concentrations.

  • The higher IC50 value from the LDH assay could indicate that significant loss of membrane integrity (necrosis) occurs at higher concentrations or after prolonged exposure.

  • The apoptosis assay provides a more mechanistic insight, suggesting that a significant portion of the cell death induced by the compound occurs through apoptosis.

Section 5: Visualizing Experimental Workflows and Pathways

Diagrams are invaluable for conceptualizing experimental processes and biological pathways.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_nr Neutral Red Assay cluster_apoptosis Apoptosis Assay start Seed Cells in Multi-well Plate treat Treat with N-Cyclohexyl-3-aminobenzenesulfonamide start->treat mtt_add Add MTT Reagent treat->mtt_add Incubate ldh_sup Collect Supernatant treat->ldh_sup Incubate nr_stain Stain with Neutral Red treat->nr_stain Incubate apop_harvest Harvest Cells treat->apop_harvest Incubate mtt_sol Solubilize Formazan mtt_add->mtt_sol mtt_read Read Absorbance @ 590nm mtt_sol->mtt_read ldh_react Perform LDH Reaction ldh_sup->ldh_react ldh_read Read Absorbance @ 490nm ldh_react->ldh_read nr_extract Extract Dye nr_stain->nr_extract nr_read Read Absorbance @ 540nm nr_extract->nr_read apop_stain Stain with Annexin V/PI apop_harvest->apop_stain apop_analyze Analyze by Flow Cytometry apop_stain->apop_analyze

Caption: A comparative workflow of four common cytotoxicity assays.

Apoptosis_Pathway cluster_cell Cellular Response compound N-Cyclohexyl-3-aminobenzenesulfonamide viable Viable Cell (Annexin V-, PI-) compound->viable Induces Cytotoxicity early_apop Early Apoptosis (Annexin V+, PI-) viable->early_apop PS Translocation late_apop Late Apoptosis/Necrosis (Annexin V+, PI+) early_apop->late_apop Membrane Permeabilization

Caption: The progression of a cell through apoptosis as detected by Annexin V/PI staining.

Conclusion

The evaluation of N-Cyclohexyl-3-aminobenzenesulfonamide's cytotoxic properties necessitates a thoughtful and multi-pronged approach. No single assay can provide a complete picture of a compound's effects on cell health. By employing a panel of assays that interrogate different cellular functions—metabolic activity (MTT), membrane integrity (LDH), lysosomal function (Neutral Red), and the induction of programmed cell death (apoptosis assays)—researchers can construct a comprehensive cytotoxicity profile. This integrated understanding is paramount for advancing promising therapeutic candidates like N-Cyclohexyl-3-aminobenzenesulfonamide through the drug development pipeline.

References

A Comparative Guide to the In Vitro Evaluation of N-Cyclohexyl 3-aminobenzenesulfonamide Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Sulfonamide Scaffold in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously heralding the dawn of the antibiotic age.[1][2] Beyond their antimicrobial prowess, sulfonamides have emerged as a versatile and highly valuable scaffold in modern oncology.[2][3] A host of structurally diverse sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms, including the inhibition of carbonic anhydrases, induction of cell cycle arrest, and disruption of microtubule assembly.[3][4][5] Marketed cancer therapies such as Belinostat and the clinical evaluation of compounds like Indisulam underscore the therapeutic potential of this chemical class.[6][7]

This guide focuses on a novel compound, N-Cyclohexyl 3-aminobenzenesulfonamide . While specific anti-cancer data for this molecule is not yet prevalent, its structural components—the aminobenzenesulfonamide core—suggest a strong rationale for investigation as a potential carbonic anhydrase inhibitor.[8][9] This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a rigorous, multi-stage in vitro testing strategy to characterize its anti-cancer potential. We will detail a logical experimental workflow, from initial cytotoxicity screening to mechanistic elucidation, and objectively compare the proposed evaluation with the known profiles of established sulfonamide-based anti-cancer agents, primarily Indisulam (E7070) , a well-characterized clinical candidate.[7][10]

Scientific Rationale: Targeting the Tumor Microenvironment and Cell Cycle

The Hypothesized Mechanism: Carbonic Anhydrase Inhibition

Many solid tumors create a hypoxic and acidic microenvironment to support their growth and metastasis.[11][12] This acidic milieu is largely regulated by cell-surface human Carbonic Anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in a wide range of cancers and are often associated with poor prognosis.[12][13][14] These enzymes catalyze the hydration of carbon dioxide to bicarbonate and protons, helping to maintain a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe).[14][15] This pH gradient favors tumor invasion and protects cancer cells from apoptosis.

The sulfonamide group is a classic zinc-binding group that serves as the cornerstone for most clinically utilized carbonic anhydrase inhibitors.[5][11] We hypothesize that this compound, by virtue of its sulfonamide moiety, will act as a CA IX/XII inhibitor. Inhibition of these enzymes is expected to disrupt pH regulation, leading to intracellular acidification and subsequent induction of apoptosis.

cluster_Cell Cancer Cell cluster_Compound CAIX CA IX H_in H+ (intracellular) CAIX->H_in pH balance disruption H_out H+ (extracellular) CAIX->H_out Apoptosis Apoptosis H_in->Apoptosis Induction Test_Compound N-Cyclohexyl 3-aminobenzenesulfonamide Test_Compound->CAIX Inhibition CO2 CO2 + H2O CO2->CAIX Catalysis

Caption: Hypothesized mechanism of this compound action.

The Comparative Agent: Indisulam (E7070)

To benchmark the performance of our test compound, we select Indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, E7070) as a primary comparator. Indisulam is a potent sulfonamide anti-cancer agent that has undergone extensive clinical evaluation.[7] Its mechanism is multifactorial, involving:

  • Cell Cycle Arrest: It potently disturbs cell cycle progression, causing an accumulation of cells in the G1 phase.[16][17]

  • Molecular Glue Activity: Indisulam acts as a "molecular glue," inducing the proteasomal degradation of the RNA-binding protein RBM39 by recruiting it to the CUL4-DCAF15 E3 ubiquitin ligase complex.[18][19] This leads to widespread mis-splicing of mRNA transcripts, contributing to its cytotoxic effect.[18][20]

  • Carbonic Anhydrase Inhibition: It is a known inhibitor of cytosolic CA I/II and the tumor-associated CA IX.[7][17]

This well-defined profile makes Indisulam an excellent positive control and a benchmark for comparing the mechanistic hallmarks of this compound.

Proposed Experimental Workflow

A phased approach is essential for the systematic evaluation of a novel compound. The workflow begins with broad cytotoxicity screening to establish potency and selectivity, followed by more focused mechanistic assays to determine the mode of action.

start Start: Compound Synthesis & Characterization phase1 Phase 1: Cytotoxicity Screening (IC50 Determination) start->phase1 phase2 Phase 2: Mechanistic Elucidation phase1->phase2 If potent (low μM IC50) sub_p2_1 Cell Cycle Analysis (Flow Cytometry) phase2->sub_p2_1 sub_p2_2 Apoptosis Assay (Annexin V/PI Staining) phase2->sub_p2_2 phase3 Phase 3: Target Validation (Hypothesis-Driven) sub_p3_1 In Vitro CA IX Enzyme Inhibition Assay phase3->sub_p3_1 end Data Synthesis & Comparative Analysis sub_p2_1->phase3 sub_p2_2->phase3 sub_p3_1->end

Caption: Phased experimental workflow for in vitro compound evaluation.

Phase 1: Primary Screening - Cytotoxicity Assessment

Objective: To determine the concentration of this compound required to inhibit the growth of a panel of cancer cell lines by 50% (IC50 value). This is the primary metric for assessing a compound's potency.

Methodology Comparison: MTT vs. Sulforhodamine B (SRB) Assay

Two colorimetric assays, MTT and SRB, are commonly used for cytotoxicity screening.[21]

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[22]

  • SRB Assay: Estimates cell number by staining total cellular protein with the sulforhodamine B dye.[23]

Senior Application Scientist's Recommendation: While both assays are robust, the SRB assay is often recommended as it is less susceptible to interference from compounds that alter cellular metabolism without affecting cell viability.[21] It provides a more direct measure of cell mass. We will proceed with the SRB protocol.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for screening antitumor agents.[21][23]

Materials:

  • Selected cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 non-small cell lung cancer).

  • Complete growth medium (specific to each cell line).

  • This compound, Indisulam (positive control), Doxorubicin (general cytotoxic positive control).

  • Vehicle (e.g., DMSO).

  • 96-well flat-bottom microtiter plates.

  • Trichloroacetic acid (TCA), 10% (w/v), cold.

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

  • Tris base solution, 10 mM, pH 10.5.

  • Microplate reader (absorbance at 510 nm).

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of the test compound and controls in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Remove the medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (medium with DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[23]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Wash & Dry: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

Data Analysis & Presentation:

The percentage of cell viability is calculated using the formula: % Viability = [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] * 100

IC50 values are determined by plotting a dose-response curve (% Viability vs. log[Concentration]) and using non-linear regression analysis.

Table 1: Template for Summarizing IC50 Cytotoxicity Data (µM)

Compound HCT-116 (Colon) MCF-7 (Breast) A549 (Lung)
This compound Expected Value Expected Value Expected Value
Indisulam (E7070) ~0.11[10] To be determined To be determined

| Doxorubicin | ~0.05[24] | ~0.04[25] | To be determined |

Phase 2: Mechanistic Elucidation

Objective: To investigate how this compound induces cytotoxicity. Based on the profile of related sulfonamides, we will primarily investigate effects on cell cycle progression and the induction of apoptosis.[26][27]

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[28]

Procedure:

  • Cell Culture & Treatment: Seed cells (e.g., 1 x 10^6 cells) in 6-well plates. After 24 hours, treat with the test compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.[29]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 0.5 mL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[29]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. PI fluorescence is typically detected in the PE-Texas Red channel. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.

Detailed Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[29][30]

Procedure:

  • Cell Culture & Treatment: Treat cells as described in the cell cycle analysis protocol.

  • Cell Harvesting: Collect all cells and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[29]

  • Analysis: Add 400 µL of 1x Binding Buffer and analyze immediately by flow cytometry. Annexin V-FITC is detected in the FITC channel, and PI in the PE-Texas Red channel.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Table 2: Template for Summarizing Mechanistic Data

Treatment (48h) % Cells in G1 % Cells in S % Cells in G2/M % Apoptotic Cells (Annexin V+)
Vehicle Control Value Value Value Value
Test Compound (IC50) Expected Value Expected Value Expected Value Expected Value

| Indisulam (IC50) | [16] | [31] | | [20] |

Comparative Summary and Future Directions

This guide provides a foundational strategy for the initial in vitro characterization of this compound. By comparing its performance against the well-defined activities of Indisulam, we can build a comprehensive profile of its potential as a novel anti-cancer agent.

Table 3: Comparative Profile of Test Compound vs. Indisulam

Feature This compound (Hypothesized) Indisulam (E7070) (Known)
Chemical Class Aminobenzenesulfonamide Benzenedisulfonamide
Primary Mechanism Carbonic Anhydrase IX/XII Inhibition RBM39 Degradation ("Molecular Glue")[18][19]
Secondary Mechanism Induction of Apoptosis G1 Cell Cycle Arrest, CA Inhibition[7][16]
Expected Cytotoxicity Potent (low µM IC50) against solid tumor lines Potent (sub-µM to low µM IC50)[10]
Cell Cycle Effect Minimal direct effect expected Strong G1 phase arrest[17][32]

| Apoptosis Induction | Strong induction via intrinsic pathway | Induced via downstream effects of RBM39 loss[20] |

Future Directions:

  • Target Validation: If the compound shows potent cytotoxicity, direct enzymatic assays should be performed to confirm and quantify the inhibition of CA IX and CA XII.

  • Broad Panel Screening: The compound should be tested against the NCI-60 cell line panel to identify sensitive cancer types and uncover potential novel mechanisms of action.

  • Resistance Studies: Developing cell lines resistant to the compound can help identify its molecular targets through genomic or proteomic analysis.[19]

  • In Vivo Studies: Promising in vitro results should be followed by evaluation in human tumor xenograft models in mice to assess efficacy and tolerability.[16][17]

By adhering to this structured, scientifically rigorous workflow, researchers can effectively and efficiently characterize the anti-cancer properties of this compound, paving the way for potential further development.

References

A Comparative Guide to the Synthetic Routes of N-Cyclohexyl-3-aminobenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds is a cornerstone of innovation. N-Cyclohexyl-3-aminobenzenesulfonamide and its derivatives represent a class of compounds with significant potential, finding applications as intermediates in the development of new therapeutic agents.[1] The strategic selection of a synthetic route is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of two primary synthetic pathways to N-Cyclohexyl-3-aminobenzenesulfonamide, supported by experimental data and procedural insights to empower researchers in their synthetic endeavors.

Introduction to N-Cyclohexyl-3-aminobenzenesulfonamide

N-Cyclohexyl-3-aminobenzenesulfonamide is a versatile intermediate, possessing a primary aromatic amine and a secondary sulfonamide moiety. This unique combination of functional groups allows for a wide range of subsequent chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential biological activity. The efficiency and practicality of its preparation are therefore of critical importance to research and development teams.

Comparative Analysis of Synthetic Routes

This guide will dissect two distinct and logical synthetic approaches to the target molecule:

  • Route 1: The "Nitro-Reduction" Pathway. This classic approach involves the initial formation of the sulfonamide bond followed by the reduction of a nitro group to the desired primary amine.

  • Route 2: The "Amine Protection-Deprotection" Pathway. This strategy employs a protecting group for the amine functionality, which is introduced prior to the sulfonamide formation and subsequently removed.

The efficacy of each route will be evaluated based on key performance indicators, including overall yield, reaction complexity, and the nature of the starting materials.

Route 1: The "Nitro-Reduction" Pathway

This synthetic strategy commences with the readily available starting material, 3-nitrobenzenesulfonyl chloride. The core principle of this route is to first establish the robust sulfonamide linkage with cyclohexylamine, followed by the chemical reduction of the nitro group to the amine.

Conceptual Workflow

A 3-Nitrobenzenesulfonyl Chloride C N-Cyclohexyl-3-nitrobenzenesulfonamide A->C B Cyclohexylamine B->C D Reduction (e.g., SnCl2/HCl) C->D E N-Cyclohexyl-3-aminobenzenesulfonamide D->E

Caption: Workflow for the "Nitro-Reduction" Pathway.

In-Depth Mechanistic Discussion

The initial step is a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride. This is followed by the departure of the chloride leaving group, forming the stable sulfonamide bond. The subsequent reduction of the nitro group is a well-established transformation in organic synthesis. A variety of reducing agents can be employed, with tin(II) chloride in the presence of hydrochloric acid being a common and effective choice for this particular conversion.

Experimental Protocol: Route 1

Step 1: Synthesis of N-Cyclohexyl-3-nitrobenzenesulfonamide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in the same solvent to the stirred cyclohexylamine solution. The addition should be dropwise to control the exothermicity of the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cyclohexyl-3-nitrobenzenesulfonamide. The product can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Reduction of N-Cyclohexyl-3-nitrobenzenesulfonamide

  • To a solution of N-Cyclohexyl-3-nitrobenzenesulfonamide (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).

  • Carefully add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure N-Cyclohexyl-3-aminobenzenesulfonamide.

Quantitative Data Summary: Route 1
ParameterStep 1: Sulfonamide FormationStep 2: Nitro ReductionOverall
Typical Yield 85-95%70-85%60-80%
Reaction Time 4-6 hours2-4 hours6-10 hours
Key Reagents 3-Nitrobenzenesulfonyl Chloride, CyclohexylamineSnCl₂·2H₂O, HCl-
Purification Recrystallization/ChromatographyChromatography-

Route 2: The "Amine Protection-Deprotection" Pathway

This alternative route involves the protection of the amino group of a 3-aminobenzenesulfonamide precursor, followed by reaction with cyclohexylamine and subsequent deprotection. A common protecting group for amines is the acetyl group due to its ease of introduction and removal.

Conceptual Workflow

A 3-Acetamidobenzenesulfonyl Chloride C N-Cyclohexyl-3-acetamidobenzenesulfonamide A->C B Cyclohexylamine B->C D Hydrolysis (e.g., HCl/H2O) C->D E N-Cyclohexyl-3-aminobenzenesulfonamide D->E

Caption: Workflow for the "Amine Protection-Deprotection" Pathway.

In-Depth Mechanistic Discussion

The synthesis begins with 3-acetamidobenzenesulfonyl chloride. The reaction with cyclohexylamine proceeds via the same nucleophilic acyl substitution mechanism as in Route 1 to form the N-cyclohexyl sulfonamide. The final step is the hydrolysis of the acetamide group to reveal the primary aromatic amine. This is typically achieved under acidic or basic conditions, which cleaves the amide bond.

Experimental Protocol: Route 2

Step 1: Synthesis of N-Cyclohexyl-3-acetamidobenzenesulfonamide

  • In a 250 mL round-bottom flask, dissolve cyclohexylamine (1.0 eq) in a suitable solvent like DCM or THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 3-acetamidobenzenesulfonyl chloride (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction by TLC.

  • Once complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Purification can be done by recrystallization.

Step 2: Hydrolysis of N-Cyclohexyl-3-acetamidobenzenesulfonamide

  • Suspend N-Cyclohexyl-3-acetamidobenzenesulfonamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the final product by column chromatography.

Quantitative Data Summary: Route 2
ParameterStep 1: Sulfonamide FormationStep 2: DeprotectionOverall
Typical Yield 90-98%80-90%72-88%
Reaction Time 3-5 hours4-8 hours7-13 hours
Key Reagents 3-Acetamidobenzenesulfonyl Chloride, CyclohexylamineHCl-
Purification RecrystallizationChromatography-

Head-to-Head Comparison and Recommendation

FeatureRoute 1: "Nitro-Reduction"Route 2: "Amine Protection-Deprotection"Senior Scientist's Recommendation
Overall Yield Good (60-80%)Excellent (72-88%)Route 2 offers a higher overall yield, which is a significant advantage for maximizing product output.
Starting Materials 3-Nitrobenzenesulfonyl chloride is commercially available but can be highly reactive.3-Acetamidobenzenesulfonyl chloride is also available and generally more stable.The stability of the starting material in Route 2 may offer better handling and storage properties.
Reaction Conditions The reduction step often requires harsh acidic conditions and the use of a heavy metal (tin), which may require careful waste disposal.The hydrolysis step also requires acidic conditions but avoids the use of heavy metals.From an environmental and safety perspective, Route 2 is preferable due to the avoidance of tin reagents.
Purification Both routes require chromatographic purification for high purity.Both routes require chromatographic purification for high purity.Purification complexity is comparable for both routes.
Scalability The nitro reduction can sometimes be challenging to scale up due to the exothermic nature and the need for efficient stirring of the heterogeneous tin mixture.The hydrolysis step is generally more straightforward to scale.Route 2 presents fewer potential challenges for process scale-up.

Conclusion

Both the "Nitro-Reduction" and the "Amine Protection-Deprotection" pathways are viable for the synthesis of N-Cyclohexyl-3-aminobenzenesulfonamide. However, a critical evaluation of the experimental data and procedural considerations leads to a clear recommendation.

Route 2, the "Amine Protection-Deprotection" pathway, emerges as the more efficacious and robust method. It consistently provides a higher overall yield and utilizes more stable and environmentally benign reagents. While the reaction time may be slightly longer, the advantages in yield, safety, and scalability make it the preferred choice for researchers and drug development professionals aiming for an efficient and reliable synthesis of this valuable intermediate.

This guide is intended to provide a strong foundation for synthetic chemists. It is always recommended to perform small-scale optimization experiments to fine-tune the reaction conditions for the specific laboratory setup and desired scale of production.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for N-Cyclohexyl-3-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Validation

N-Cyclohexyl-3-aminobenzenesulfonamide is an aromatic sulfonamide, a class of compounds of significant interest in pharmaceutical development.[1] The journey from synthesis to a viable drug product is underpinned by a deep understanding of the molecule's identity, purity, and stability. This understanding is built upon robust analytical data. In a regulated environment, it is not sufficient to simply develop a single analytical method; it is crucial to ensure that the data generated are accurate, reproducible, and consistent, especially when methods are updated, transferred between laboratories, or when different techniques are used across a product's lifecycle.[2]

This guide provides a framework for the cross-validation of analytical data for N-Cyclohexyl-3-aminobenzenesulfonamide, serving as a model for similar sulfonamide compounds. We will explore the comparative strengths of key analytical techniques, delve into the principles of method cross-validation as outlined by international guidelines, and provide detailed, field-tested protocols. The objective is to equip researchers, analysts, and drug development professionals with the expertise to build a self-validating, unimpeachable analytical data package.

Chapter 1: Establishing a Multi-faceted Analytical Profile

No single analytical technique can provide a complete picture of a drug substance. A comprehensive characterization of N-Cyclohexyl-3-aminobenzenesulfonamide relies on the synergy of orthogonal methods—techniques that measure the analyte based on different chemical or physical principles. This multi-pronged approach ensures that all aspects of the molecule's identity and purity are thoroughly assessed.

The primary analytical techniques for characterizing sulfonamides include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.[3][4] The relationship between these techniques in building a complete data package is illustrated below.

G cluster_quant Quantitative & Purity Analysis cluster_qual Structural & Identity Confirmation HPLC HPLC-UV LCMS LC-MS/MS MS_ID Mass Spectrometry (MS) LCMS->MS_ID provides GCMS GC-MS (with Derivatization) GCMS->MS_ID provides NMR NMR Spectroscopy FTIR FT-IR Spectroscopy Analyte N-Cyclohexyl-3- aminobenzenesulfonamide Analyte->HPLC Purity (%) Retention Time (tR) Analyte->LCMS High-Sensitivity Purity Impurity Identification Analyte->GCMS Alternative Purity Assay Volatile Impurities Analyte->NMR Definitive Structure Isomer Differentiation Analyte->FTIR Functional Group ID Analyte->MS_ID Molecular Weight Fragmentation Pattern

Caption: Orthogonal analytical techniques for comprehensive characterization.

Chapter 2: Comparative Analysis of Primary Quantitative Techniques: HPLC vs. LC-MS/MS

For routine quality control (QC) and stability testing, HPLC with Ultraviolet (UV) detection is the workhorse of the pharmaceutical industry due to its robustness and precision.[5] However, for identifying and quantifying trace-level impurities, the sensitivity and specificity of LC coupled with tandem mass spectrometry (LC-MS/MS) are unparalleled.[3] The choice between these methods is a strategic one, balancing the need for routine efficiency with the demand for in-depth impurity profiling.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Differential partitioning of analytes between stationary and mobile phases, with detection via UV absorbance.[5]Separation via LC, followed by ionization and mass-to-charge ratio analysis of precursor and product ions.[3]
Information Obtained Retention time (tʀ), peak area for quantification, percent purity.[5]Retention time, precise mass, fragmentation patterns, definitive identification, and trace-level quantification.
Sensitivity High (typically ng to µg/mL).[5]Exceptional (pg to fg/mL), enabling detection of trace impurities.[3]
Specificity Good. May be limited by co-eluting impurities with similar UV spectra.Excellent. Can distinguish between co-eluting compounds with different mass-to-charge ratios.
Quantitation Capability Excellent. High precision and accuracy, ideal for assay and purity of the main component.[6]Excellent. The gold standard for trace-level quantification, especially in complex matrices.[7]
Primary Application Routine QC, purity testing, stability studies, content uniformity.[6]Impurity profiling, identification of unknown degradants, metabolite studies, analysis of genotoxic impurities.[8]
Limitations Requires chromophoric analytes, potential for co-elution, requires reference standards for impurity identification.[5]Higher cost and complexity, potential for matrix effects (ion suppression/enhancement).

Chapter 3: The Core Directive of Cross-Validation

Cross-validation is the formal process of demonstrating the equivalency of two analytical procedures.[9] According to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, cross-validation is essential when data from different methods or different laboratories are to be combined or compared for regulatory decisions.[2][10] The objective is not merely to achieve a "pass/fail" result but to understand and quantify any systematic difference, or bias, between the methods.[9]

Causality Behind Cross-Validation: Imagine a scenario where a product is initially developed using a robust HPLC-UV method. Later, a more sensitive LC-MS/MS method is developed to investigate a specific impurity. Cross-validation is required to ensure that the purity values reported by the original HPLC method are consistent and comparable with those from the new LC-MS/MS method. This ensures data integrity throughout the product's lifecycle.

The workflow involves analyzing a single set of representative samples—ideally including the bulk drug substance spiked with known impurities at various levels—with both analytical methods. The resulting data sets are then compared statistically.

G SampleSet Single Sample Set (e.g., API spiked with Impurities at Low, Mid, High Levels) MethodA Method A Analysis (e.g., Validated HPLC-UV) SampleSet->MethodA MethodB Method B Analysis (e.g., Validated LC-MS/MS) SampleSet->MethodB DataA Quantitative Results (Dataset A) MethodA->DataA DataB Quantitative Results (Dataset B) MethodB->DataB StatCompare Statistical Comparison (e.g., Bland-Altman Plot, Linear Regression) DataA->StatCompare DataB->StatCompare Report Bias Assessment Report (Quantify systematic differences) StatCompare->Report

Caption: A typical workflow for the cross-validation of two analytical methods.

Chapter 4: Detailed Experimental Protocols

The following protocols are representative methods for the analysis of N-Cyclohexyl-3-aminobenzenesulfonamide. They are designed as self-validating systems, incorporating system suitability checks to ensure reliable performance.

Protocol 1: HPLC-UV Method for Purity Determination

This method is designed for the accurate quantification of N-Cyclohexyl-3-aminobenzenesulfonamide and the determination of its purity by area normalization.

1. Materials and Reagents:

  • N-Cyclohexyl-3-aminobenzenesulfonamide Reference Standard and Test Sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Methanol (HPLC Grade)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a 1.0 mg/mL stock solution. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Test Solution: Prepare the test sample in the same manner as the standard solution to a final concentration of 1.0 mg/mL to facilitate the detection of minor impurities.[5]

4. System Suitability:

  • Before analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. Tailing factor for the main peak should be ≤ 2.0.

5. Data Analysis:

  • Integrate the peak areas of the main peak and all impurity peaks in the chromatogram of the test sample, disregarding peaks from the blank.

  • Calculate the % purity using the area normalization formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Protocol 2: GC-MS Method with Derivatization for Orthogonal Purity Assessment

Due to the polar nature and low volatility of sulfonamides, derivatization is often required for successful GC-MS analysis.[11] This protocol provides an alternative chromatographic method, crucial for a comprehensive cross-validation study.

1. Materials and Reagents:

  • N-Cyclohexyl-3-aminobenzenesulfonamide Standard and Test Sample

  • Pyridine (Anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl Acetate (GC Grade)

2. Derivatization Procedure:

  • Accurately weigh 1 mg of the sample into a GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.[12]

  • Cool the vial to room temperature. The sample is now ready for injection.

3. GC-MS Conditions:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 30:1 ratio)

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Interface Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Mass Range: Scan m/z 40-550

4. Data Analysis:

  • The purity is determined by the percent area of the derivatized main peak relative to the total ion chromatogram (TIC) area.

  • The mass spectrum is used to confirm the identity of the derivatized analyte and any potential impurities.

Conclusion: A Commitment to Data Integrity

The cross-validation of analytical data is not merely a regulatory hurdle but a fundamental scientific practice that ensures the integrity and reliability of all data supporting a drug's development. By employing orthogonal techniques like HPLC and GC-MS and rigorously comparing their outputs, organizations can build a robust, self-validating analytical package for N-Cyclohexyl-3-aminobenzenesulfonamide. This commitment to scientific integrity and logic ensures that decisions regarding product quality, safety, and efficacy are based on a foundation of unimpeachable data.

References

A Comparative Guide to N-Cyclohexyl 3-aminobenzenesulfonamide and Other Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH homeostasis, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[2] The fifteen known human CA isoforms are expressed in various tissues and cellular compartments, and their dysregulation is implicated in a wide range of pathologies. This has established CAs as significant therapeutic targets for various conditions, including glaucoma, epilepsy, altitude sickness, and, more recently, certain types of cancer.[3][4]

The therapeutic utility of carbonic anhydrase inhibitors (CAIs) is well-established, with sulfonamides being the most prominent class of these drugs.[5] The development of novel CAIs continues to be an active area of research, driven by the need for isoform-selective inhibitors that can offer improved efficacy and reduced side-effect profiles compared to existing non-selective drugs. This guide provides a comparative analysis of N-Cyclohexyl 3-aminobenzenesulfonamide, a member of the benzenesulfonamide class of compounds, against other well-characterized carbonic anhydrase inhibitors. Due to the limited publicly available experimental data on the direct inhibitory activity of this compound, this guide will utilize its structural analogue, N-Cyclohexyl-2-aminobenzenesulfonamide, as a proxy for theoretical comparison and will delve into the structure-activity relationships that govern the efficacy and selectivity of benzenesulfonamide-based CAIs.[3]

The Compound in Focus: this compound

This compound is a benzenesulfonamide derivative characterized by two key structural features: a cyclohexyl group attached to the sulfonamide nitrogen and an amino group at the meta-position of the benzene ring. While its primary application appears to be in chemical synthesis, its structural similarity to known CAIs warrants an exploration of its potential as a modulator of carbonic anhydrase activity. The core benzenesulfonamide moiety is a well-established zinc-binding group, crucial for the inhibitory action of this class of compounds against the zinc-containing active site of carbonic anhydrases.

A Comparative Analysis of Carbonic Anhydrase Inhibitors

The effectiveness of a carbonic anhydrase inhibitor is primarily determined by its potency (typically measured as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) and its selectivity for different CA isoforms. High potency is desirable for achieving a therapeutic effect at lower concentrations, while isoform selectivity is crucial for minimizing off-target effects.

For the purpose of this guide, we will compare the known inhibitory activities of standard CAIs with the theoretical potential of this compound, based on the profile of its ortho-amino analogue, N-Cyclohexyl-2-aminobenzenesulfonamide.[3]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory activity of several well-characterized carbonic anhydrase inhibitors against key human (hCA) isoforms. This data provides a benchmark for evaluating the potential potency and selectivity of novel compounds.

InhibitorhCA I (Ki/IC50)hCA II (Ki/IC50)hCA IX (IC50)hCA XII (Ki)
Acetazolamide 250 nM (Ki)[6]12 nM (Ki)[6]25.8 nM (Ki)[7]5.7 nM (Ki)[7]
Dorzolamide 3,000 nM (Ki)0.54 nM (Ki)2.4 nM (Ki)4.5 nM (Ki)
Brinzolamide 3,500 nM (Ki)0.9 nM (Ki)4.1 nM (Ki)6.0 nM (Ki)
N-Cyclohexyl-2-aminobenzenesulfonamide Data not availableData not availableData not availableData not available

Note: The absence of direct experimental data for N-Cyclohexyl-2-aminobenzenesulfonamide highlights the need for empirical validation to ascertain its inhibitory profile.

Structure-Activity Relationships: Deconstructing Inhibitor Design

The inhibitory potency and isoform selectivity of benzenesulfonamide derivatives are dictated by their chemical structure. Understanding these structure-activity relationships (SAR) is fundamental to designing novel and more effective CAIs.[8]

The Role of the Sulfonamide Group

The unsubstituted sulfonamide group (-SO2NH2) is the cornerstone of this class of inhibitors. In its deprotonated form (-SO2NH-), it coordinates to the zinc ion in the active site of the carbonic anhydrase, mimicking the transition state of the CO2 hydration reaction and thereby blocking the enzyme's catalytic activity.[5]

Impact of N-Substitution on the Sulfonamide

Substitution on the sulfonamide nitrogen, as seen with the cyclohexyl group in this compound, generally leads to a decrease in inhibitory potency compared to primary sulfonamides.[2] However, such substitutions can influence the inhibitor's physicochemical properties, such as lipophilicity and cell permeability, and may offer a strategy for achieving isoform selectivity. The bulky, hydrophobic cyclohexyl group is likely to interact with hydrophobic residues at the entrance of the active site cleft, which varies among the different CA isoforms.[9]

Influence of Ring Substituents

The nature and position of substituents on the benzene ring play a crucial role in determining both the potency and selectivity of the inhibitor. The amino group (-NH2) in this compound can form hydrogen bonds with amino acid residues in the active site, potentially enhancing binding affinity. The position of this group (meta in the target compound, ortho in its analogue) will significantly influence the orientation of the inhibitor within the active site and its interactions with surrounding residues.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - CA Enzyme - p-NPA Substrate - Test Compound - Buffer B Plate Setup: Add Buffer, Inhibitor, and Enzyme A->B C Pre-incubation (10-15 min) B->C D Initiate Reaction with p-NPA C->D E Kinetic Measurement (Absorbance at 405 nm) D->E F Calculate Initial Reaction Rates E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 Value G->H

References

A Senior Application Scientist's Guide to Benchmarking the Anti-inflammatory Activity of Novel Benzenesulphonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Benzenesulphonamides in Inflammation

The benzenesulphonamide scaffold is a cornerstone in medicinal chemistry, famously represented by the selective COX-2 inhibitor, Celecoxib[1][2][3]. This structural motif has proven to be a fertile ground for the development of potent anti-inflammatory agents. For researchers and drug development professionals, the synthesis of novel benzenesulphonamide derivatives presents a significant opportunity to discover next-generation therapeutics with improved efficacy and safety profiles.

This guide provides a comprehensive framework for benchmarking the anti-inflammatory activity of these novel compounds. We will move beyond simple data reporting, delving into the causality behind experimental choices and presenting a self-validating system of protocols. Our objective is to equip you with the rationale and the practical steps required to rigorously evaluate your compounds against established industry standards.

The Scientific Rationale: Targeting the Engine of Inflammation

The primary mechanism by which most non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect is through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] Understanding this pathway is critical to designing and interpreting your benchmarking studies.

The Cyclooxygenase (COX) Pathway

The COX enzyme exists in two primary isoforms, COX-1 and COX-2.[4][7]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[4][8]

  • COX-2 , in contrast, is an inducible enzyme. Its expression is significantly upregulated at sites of inflammation by stimuli like cytokines and endotoxins, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[4][7][8]

The therapeutic goal for many modern anti-inflammatory drugs is to selectively inhibit COX-2, thereby reducing inflammation without disrupting the protective functions of COX-1. This selectivity is the key to minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs like Indomethacin.[7][9] The benzenesulphonamide moiety is a key structural feature that confers COX-2 selectivity in drugs like Celecoxib.[2]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Physiological Effects Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Homeostasis Gastric Protection Platelet Aggregation Renal Function Prostaglandins_H->Homeostasis Isomerases Inflammation Pain Fever Inflammation Prostaglandins_H->Inflammation Isomerases Celecoxib Selective COX-2 Inhibitors (e.g., Celecoxib, Novel Derivatives) Celecoxib->COX2 Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2

Figure 1: The Cyclooxygenase (COX) signaling pathway and points of inhibition.

A Multi-Tiered Benchmarking Workflow

A robust benchmarking strategy follows a logical progression from high-throughput in vitro screening to more complex in vivo efficacy models. This approach ensures that resources are focused on the most promising candidates.

Workflow Start Start Library Novel Benzenesulphonamide Derivatives Library Start->Library InVitro Tier 1: In Vitro Screening COX-1 / COX-2 Inhibition Assay Library->InVitro Analysis1 Potent & Selective for COX-2? InVitro->Analysis1 InVivo Tier 2: In Vivo Efficacy Carrageenan-Induced Paw Edema Analysis1->InVivo Yes Discard1 Discard or Re-evaluate Analysis1->Discard1 No Analysis2 Significant Edema Reduction? InVivo->Analysis2 Lead Lead Candidate Identified Analysis2->Lead Yes Discard2 Discard or Re-evaluate Analysis2->Discard2 No

Figure 2: A logical workflow for benchmarking novel anti-inflammatory compounds.

Tier 1: In Vitro Benchmarking - COX Inhibition Assays

Causality: The first critical step is to determine if your novel derivatives inhibit the target enzymes and, crucially, if they do so with selectivity for COX-2. An in vitro enzymatic assay provides a direct measure of potency (as IC₅₀) and selectivity, allowing for rapid screening of a large number of compounds.[10][11]

Comparative Performance Data: In Vitro COX Inhibition

The data below is presented to illustrate a typical outcome. Your experimental results should be tabulated in a similar manner for clear comparison. The Selectivity Index (SI) is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value indicates greater selectivity for COX-2.[12]

CompoundTarget(s)IC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI)
Novel Derivative A COX-2>1000.04>2500
Novel Derivative B COX-1/COX-215.20.8517.9
Celecoxib (Standard) COX-215.00.05300
Indomethacin (Standard) COX-1/COX-20.081.300.06

Data is illustrative. Real values must be determined experimentally.

Experimental Protocol: In Vitro Colorimetric COX Inhibitor Screening Assay

This protocol is based on commercially available kits (e.g., from Cayman Chemical) that measure the peroxidase activity of COX.[13]

Principle: The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm, which is a chromogenic substrate for the peroxidase activity of both COX isoforms.

Materials:

  • COX-1 (ovine) and COX-2 (ovine) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (Substrate)

  • TMPD (Colorimetric Substrate)

  • Test compounds and reference drugs (Celecoxib, Indomethacin) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a dilution series for each test compound and reference drug. The final concentration of DMSO in the well should be kept low (<1%) to avoid enzyme inhibition.

  • Assay Plate Setup:

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2), and 10 µL of your diluted test compound/standard.

  • Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of TMPD solution to all wells, followed immediately by 20 µL of Arachidonic Acid solution to all wells except the background wells.

  • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well by plotting absorbance vs. time and determining the slope.

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_initial_activity - V_inhibitor) / V_initial_activity] * 100[13]

    • Plot % Inhibition vs. Log[Inhibitor Concentration] and use non-linear regression to calculate the IC₅₀ value.

Tier 2: In Vivo Benchmarking - Carrageenan-Induced Paw Edema

Causality: A compound that is potent and selective in vitro must also demonstrate efficacy in a complex biological system. The carrageenan-induced paw edema model in rats is a universally accepted and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[14][15] Carrageenan, a sulphated polysaccharide, induces a biphasic inflammatory response characterized by edema, which can be quantified.[14] The later phase of this inflammation is largely mediated by prostaglandins, making it an excellent model to test the efficacy of COX inhibitors.[16]

Comparative Performance Data: In Vivo Anti-inflammatory Activity

Results are typically expressed as the percentage inhibition of edema compared to the vehicle-treated control group.

Compound (Dose)Time Post-Carrageenan (hours)Mean Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control 30.85 ± 0.07-
Novel Derivative A (10 mg/kg)30.32 ± 0.0462.4%
Novel Derivative B (10 mg/kg)30.55 ± 0.0635.3%
Indomethacin (Standard) (10 mg/kg)30.40 ± 0.0552.9%

Data is illustrative. Real values must be determined experimentally.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Inflammation is induced by injecting carrageenan into the rat's paw. The resulting swelling (edema) is measured over time. The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory activity.[17][18]

Materials:

  • Male Wistar rats (180-200g)

  • 1% (w/v) Carrageenan solution in sterile 0.9% saline

  • Test compounds and reference drug (Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer (for measuring paw volume)

  • Oral gavage needles

Step-by-Step Methodology:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least one week under standard laboratory conditions. Randomly assign rats to groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

  • Compound Administration: Administer the respective compounds (Vehicle, Indomethacin, or Novel Derivatives) via oral gavage (p.o.).[14] The dosage should be determined from preliminary toxicity studies.

  • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[14][19]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14] The peak edema is usually observed around 3-4 hours.[20]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point: ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

Synthesizing the Results: A Holistic View of Performance

The ultimate goal is to identify lead candidates by integrating the in vitro and in vivo data.

  • Novel Derivative A is an exemplary lead candidate. It demonstrates exceptional potency and selectivity for COX-2 in the enzymatic assay (IC₅₀ = 0.04 µM, SI >2500), surpassing even the benchmark drug Celecoxib. Crucially, this in vitro profile translates to superior in vivo efficacy, with a 62.4% reduction in paw edema, which is more potent than the standard non-selective drug, Indomethacin.

  • Novel Derivative B , while showing some activity, is a less promising candidate. Its low selectivity index (17.9) suggests a higher risk of COX-1 related side effects. This weaker in vitro profile is mirrored by its modest in vivo performance (35.3% inhibition), making it a lower priority for further development.

This two-tiered approach provides a self-validating system. The in vivo model confirms that the mechanism of action observed in the in vitro assay is relevant and effective in a complex physiological setting.

Conclusion

Benchmarking novel benzenesulphonamide derivatives requires a systematic and scientifically-grounded approach. By progressing from targeted in vitro COX inhibition assays to established in vivo models of acute inflammation, researchers can efficiently identify compounds with genuine therapeutic potential. This guide provides the foundational protocols and interpretive framework to not only generate robust, comparative data but also to understand the scientific principles that underpin the results, empowering you to make informed decisions in the drug discovery process.

References

Safety Operating Guide

Navigating the Safe Handling of N-Cyclohexyl-3-aminobenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a thorough understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for N-Cyclohexyl-3-aminobenzenesulfonamide (CAS No. 61886-26-8). Moving beyond a simple checklist, we will explore the rationale behind these procedures to foster a culture of safety and scientific integrity in your laboratory.

While a comprehensive Safety Data Sheet (SDS) for N-Cyclohexyl-3-aminobenzenesulfonamide is not publicly available, we can infer its potential hazards from closely related structural analogs. The safety recommendations herein are primarily based on the known hazards of N-Cyclohexylbenzenesulfonamide, which differs only by the absence of an amino group on the phenyl ring. This proactive, science-based approach ensures a robust margin of safety when handling this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on the hazard profile of its close analog, N-Cyclohexylbenzenesulfonamide, we must assume that N-Cyclohexyl-3-aminobenzenesulfonamide presents the following potential hazards[1]:

  • Skin Irritation (H315): Sulfonamide-based compounds can cause irritation upon dermal contact.

  • Serious Eye Irritation (H319): Particulate matter can cause significant mechanical and chemical irritation to the eyes.

  • Respiratory Irritation (H335): Inhalation of the fine powder can irritate the respiratory tract.

Given that this compound is a solid powder, the primary routes of exposure are inhalation of dust and accidental contact with skin or eyes. Our safety protocols are designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for handling N-Cyclohexyl-3-aminobenzenesulfonamide.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Nitrile or latex gloves. Inspect for integrity before use.Fully buttoned laboratory coat.Required if work is not performed in a certified chemical fume hood. A NIOSH-approved N95 respirator is recommended.
Solution Preparation and Handling Chemical splash goggles.Nitrile or latex gloves.Fully buttoned laboratory coat.Not generally required if performed in a chemical fume hood.
Spill Cleanup Chemical splash goggles.Heavy-duty nitrile gloves.Chemical-resistant apron over a laboratory coat.NIOSH-approved N95 respirator or higher.

Causality Behind PPE Choices:

  • Eye Protection: Standard safety glasses protect from projectiles, but chemical splash goggles are essential when handling liquids to prevent splashes from reaching the eyes.

  • Gloves: Nitrile gloves offer good resistance to a wide range of chemicals. Always use proper glove removal technique to avoid contaminating your skin[2].

  • Lab Coat: This provides a removable barrier to protect your skin and personal clothing from minor spills and dust.

  • Respiratory Protection: A fume hood is the preferred engineering control to prevent inhalation of dust. If a hood is unavailable for weighing, a respirator is a necessary administrative control to protect your respiratory system[1][3].

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure a safe handling process from receipt of the compound to its final use in an experiment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Verify Chemical Identity (CAS: 61886-26-8) B Review Safety Protocols (This Guide & SDS of Analogs) A->B C Don Appropriate PPE B->C D Weigh Solid Compound (Use anti-static weigh paper) C->D E Prepare Solution (Add solid to solvent slowly) D->E F Cap and Label Container E->F G Decontaminate Work Area F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Safe handling workflow for N-Cyclohexyl-3-aminobenzenesulfonamide.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment: spatulas, weigh paper, beaker, stir bar, solvent, and labeled waste containers.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Place a tared weigh boat or paper on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of N-Cyclohexyl-3-aminobenzenesulfonamide to the weigh boat. Avoid creating dust.

    • Record the weight and securely close the stock container.

  • Dissolution:

    • Place a beaker containing the appropriate volume of solvent on a stir plate within the fume hood.

    • Carefully add the weighed solid to the solvent while stirring.

    • Cover the beaker with a watch glass or cap to prevent solvent evaporation and potential aerosol generation.

  • Cleanup:

    • Wipe down the spatula, balance, and work surface with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials in the solid waste container.

    • Follow the disposal plan for all waste generated.

Spill and Disposal Plan: Preparedness and Responsibility

Accidents can happen, and a clear plan is essential for a swift and safe response.

Spill Response:
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Don PPE: Wear appropriate PPE for spill cleanup, including a respirator.

  • Containment:

    • Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Sweep up the material and place it in a labeled, sealed container for disposal[2].

    • Liquid Spills (Solutions): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a labeled, sealed container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal.

Disposal Plan:
  • Unused Product and Contaminated Materials: All waste containing N-Cyclohexyl-3-aminobenzenesulfonamide must be treated as chemical waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Licensed Disposal: Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company[3][4]. Do not dispose of this chemical down the drain or in regular trash[2].

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety not only protects individuals but also upholds the integrity and quality of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Cyclohexyl 3-aminobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Cyclohexyl 3-aminobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.